molecular formula C10H7BrOS B11858368 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde

3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde

Cat. No.: B11858368
M. Wt: 255.13 g/mol
InChI Key: BUMGRLYUTRBJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C10H7BrOS and its molecular weight is 255.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7BrOS

Molecular Weight

255.13 g/mol

IUPAC Name

3-bromo-5-methyl-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C10H7BrOS/c1-6-2-3-8-7(4-6)10(11)9(5-12)13-8/h2-5H,1H3

InChI Key

BUMGRLYUTRBJIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2Br)C=O

Origin of Product

United States

Foundational & Exploratory

3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde (CAS 50563-02-5): A Technical Whitepaper on Bifunctional Scaffold Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently evaluate molecular scaffolds that offer orthogonal reactivity. The benzo[b]thiophene core is a privileged pharmacophore, historically recognized for its diverse biological activities across antimicrobial, antifungal, and anticancer domains. Specifically, 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde (CAS 50563-02-5) represents a highly versatile, bifunctional building block. Its dual reactive sites—a C2-aldehyde and a C3-bromide—allow for precise, sequential functionalization, enabling the rapid generation of complex molecular libraries without cross-reactivity interference.

Physicochemical Profiling & Quantitative Data

Understanding the baseline properties of the scaffold is critical for solvent selection and reaction optimization. Below is the quantitative and structural data summarized for CAS 50563-02-5[1].

PropertyValue
Chemical Name 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde
CAS Number 50563-02-5
Molecular Formula C10H7BrOS
Molecular Weight ~255.13 g/mol
Appearance Yellow to brown solid
Core Scaffold Benzo[b]thiophene
Key Reactive Sites C2 (Aldehyde), C3 (Bromide)

Mechanistic Insights into Core Synthesis

The synthesis of the 3-bromo-2-carbaldehyde scaffold is typically achieved through a stepwise functionalization of the pre-existing 5-methylbenzo[b]thiophene core[2]. The process involves electrophilic bromination at the C3 position, followed by directed lithiation and formylation at the C2 position.

Causality in Synthesis: The presence of the sulfur atom directs the regioselectivity, making the C2 proton highly acidic. This allows for selective deprotonation by strong bases (e.g., BuLi or LDA) to form a stabilized lithiated intermediate, which is subsequently quenched with N,N-dimethylformamide (DMF) to yield the aldehyde[2].

SynthWorkflow A 5-Methylbenzo[b]thiophene B 3-Bromo-5-methylbenzo[b]thiophene A->B Bromination (Br2 or NBS) C 3-Bromo-5-methylbenzo[b]thiophene- 2-carbaldehyde B->C Formylation (BuLi, then DMF)

Figure 1: Stepwise functionalization pathway for the 3-bromo-2-carbaldehyde scaffold.

Bifunctional Derivatization Logic

The strategic value of CAS 50563-02-5 lies in its orthogonal reactivity, which can be logically divided into two primary pathways[3]:

  • C2-Aldehyde Reactivity: The formyl group acts as a hard electrophile. It is primed for condensation reactions (e.g., Claisen-Schmidt) to form chalcones, or reductive aminations to yield Schiff bases.

  • C3-Bromo Reactivity: The bromide serves as a soft electrophile, ideal for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura) to build sterically demanding bi-aryl architectures.

Derivatization Core 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde (CAS: 50563-02-5) C2 C2-Aldehyde Reactivity Core->C2 C3 C3-Bromo Reactivity Core->C3 Chalcone Claisen-Schmidt Condensation (Chalcones) C2->Chalcone Schiff Reductive Amination (Schiff Bases) C2->Schiff Suzuki Suzuki-Miyaura Coupling (Bi-aryl scaffolds) C3->Suzuki Nucleophilic Nucleophilic Substitution (Thioethers/Amines) C3->Nucleophilic

Figure 2: Bifunctional derivatization logic exploiting orthogonal C2 and C3 reactive sites.

Self-Validating Experimental Protocols

To ensure high fidelity in library generation, the following protocols are designed as self-validating systems. Every mechanistic step is optimized for yield, and causality is explicitly defined to empower the bench scientist[3].

Protocol A: Claisen-Schmidt Condensation (C2-Functionalization)

Objective: Synthesis of biologically active chalcone derivatives.

  • Dissolution: Dissolve 1.0 eq of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde and 1.1 eq of an aryl methyl ketone in ethanol (15-20 mL/mmol).

    • Causality: Ethanol provides a protic environment that stabilizes the enolate intermediate while maintaining the solubility of the hydrophobic benzothiophene core.

  • Catalysis: Add 40-50% aqueous KOH dropwise at room temperature.

    • Causality: The strong base deprotonates the ketone to form the nucleophilic enolate. Dropwise addition prevents localized heating and minimizes self-condensation of the ketone.

  • Reaction & Monitoring: Stir for 4-6 hours.

    • Causality: The reaction is thermodynamically driven to the α,β -unsaturated product (chalcone) due to extended conjugation.

  • Isolation (Validation Checkpoint): Pour the mixture into crushed ice and acidify with dilute HCl.

    • Causality & Validation: Quenching in ice forces the product to crash out. Acidification neutralizes the KOH, halting any retro-aldol pathways. The formation of a distinct, brightly colored precipitate (yellow/orange) serves as an immediate visual confirmation of successful extended conjugation.

Protocol B: Suzuki-Miyaura Cross-Coupling (C3-Functionalization)

Objective: C-C bond formation to generate novel bi-aryl structures.

  • Preparation: Combine 1.0 eq of the scaffold, 1.2 eq of aryl boronic acid, and 2.0 eq of K2CO3 in a degassed mixture of Toluene/H2O (4:1).

    • Causality: The biphasic solvent system dissolves both the organic substrates (toluene) and the inorganic base (water). Degassing is critical to prevent oxidative deactivation of the palladium catalyst.

  • Catalyst Addition: Add 5 mol% Pd(dppf)Cl2 under an inert argon atmosphere.

    • Causality: The bidentate dppf ligand provides essential steric bulk and electron density, facilitating the difficult oxidative addition into the sterically hindered C3-Br bond adjacent to the aldehyde.

  • Heating: Reflux at 90°C for 8-12 hours.

    • Causality: Elevated temperature overcomes the activation energy barrier for the transmetalation step, which is often rate-limiting in sterically congested cross-couplings.

  • Workup (Validation Checkpoint): Extract with EtOAc, wash with brine, and dry over Na2SO4.

    • Causality & Validation: Brine removes residual water and inorganic salts. Complete consumption of the starting material on TLC (visualized under UV 254 nm) and the appearance of a more polar, highly fluorescent spot validates successful cross-coupling.

Applications in Drug Discovery

The strategic manipulation of this scaffold has yielded profound results in medicinal chemistry. Functionalization at the C3 position with various aryl or heteroaryl groups has generated compounds with potent antibacterial and antifungal activities, particularly against resistant strains like MRSA and Cryptococcus species[4]. Furthermore, chalcone and Schiff base derivatives synthesized via C2 condensation are well-established pharmacophores with significant anticancer and anti-inflammatory potential, positioning CAS 50563-02-5 as a cornerstone intermediate for future drug development programs.

References

  • National Institutes of Health (PMC) - Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Available at:[Link]

  • MDPI (Molbank) - Benzo[b]thiophene-2-carbaldehyde. Available at:[Link]

Sources

3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde: Structure, Synthesis, and Application

Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic core in medicinal chemistry, integral to the structure of numerous pharmacologically active compounds and approved drugs such as raloxifene, zileuton, and sertaconazole.[1] Derivatives of this scaffold are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2]

Among the vast library of benzo[b]thiophene derivatives, 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde stands out as a particularly versatile synthetic intermediate. Its chemical architecture is distinguished by three key features: a rigid benzothiophene core, a reactive aldehyde group at the C2 position, and a bromine atom at the C3 position. This specific arrangement of functional groups provides two orthogonal sites for chemical modification, offering a robust platform for the construction of complex molecular architectures.[1][3][4] The aldehyde is primed for nucleophilic additions and condensations, while the carbon-bromine bond serves as a versatile handle for metal-catalyzed cross-coupling reactions.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core properties, synthesis, and synthetic utility of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde. We will delve into detailed experimental protocols, the rationale behind methodological choices, and the potential applications of this valuable building block.

Core Properties and Structure

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful synthetic planning. The key properties of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde are summarized below.

PropertyValueReference
CAS Number 50563-02-5[5]
Molecular Formula C₁₀H₇BrOS
Molecular Weight 255.13 g/mol
Appearance Expected to be a yellow to brown solid[1]
Chemical Structure Visualization

The structural arrangement of the title compound is depicted below. The numbering convention follows standard heterocyclic nomenclature, with the sulfur atom designated as position 1.

G A 5-methylbenzo[b]thiophene-2-carbaldehyde B 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde A->B Route 1: Electrophilic Bromination C 3-bromo-5-methylbenzo[b]thiophene C->B Route 2: Formylation (Vilsmeier-Haack)

Retrosynthetic approaches to the target compound.
Experimental Protocol: Route 1 - Bromination

This method involves the direct electrophilic bromination of the pre-formed aldehyde. The electron-donating nature of the sulfur atom and the activating effect of the methyl group direct the incoming electrophile, while the aldehyde is a deactivating group.

Protocol:

  • Dissolution: Dissolve 5-methylbenzo[b]thiophene-2-carbaldehyde (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromination: Add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise with constant stirring. Alternatively, N-Bromosuccinimide (NBS) can be used as the brominating agent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like dichloromethane.

  • Purification: Wash the combined organic layers with an aqueous solution of sodium thiosulfate (to quench excess bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel. [6][7]

Experimental Protocol: Route 2 - Formylation

This approach introduces the formyl group onto the pre-brominated benzothiophene core using the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich heterocycles. [7] Protocol:

  • Vilsmeier Reagent Formation: In a flask under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃) (1.1-1.5 eq) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C.

  • Substrate Addition: Add a solution of 3-bromo-5-methylbenzo[b]thiophene (1.0 eq) in DMF to the freshly prepared Vilsmeier reagent.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The electron-withdrawing effect of the bromine may necessitate slightly harsher conditions compared to unsubstituted benzothiophene. [8]Monitor the reaction by TLC.

  • Quenching: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization & Isolation: Neutralize the solution with an aqueous base, such as sodium hydroxide or sodium bicarbonate, until a precipitate forms. Collect the solid product by filtration.

  • Purification: Wash the collected solid with water and dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). [7][8]

Key Synthetic Transformations and Applications

The dual reactivity of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde makes it a powerful scaffold for generating diverse molecular libraries. [1]The aldehyde and bromo groups can be functionalized independently or sequentially to build molecular complexity.

G Core 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde Aldehyde_Reactions Reactions at C2-Aldehyde Core->Aldehyde_Reactions Bromo_Reactions Reactions at C3-Bromo Core->Bromo_Reactions Fused_Heterocycles Fused Heterocycles (e.g., Thienopyridines) Core->Fused_Heterocycles Multi-step / Dual Reactivity Chalcones Benzothiophene Chalcones Aldehyde_Reactions->Chalcones Claisen-Schmidt Condensation Alkenes Vinyl-Substituted Benzothiophenes Aldehyde_Reactions->Alkenes Wittig Reaction Aryl_Derivatives 3-Aryl-benzo[b]thiophene Derivatives Bromo_Reactions->Aryl_Derivatives Suzuki-Miyaura Coupling

Key synthetic pathways from the core scaffold.
Reactions at the C2-Aldehyde: Claisen-Schmidt Condensation

This reaction is a cornerstone for synthesizing chalcones, which are recognized as important pharmacophores with a wide range of biological activities. [4] Protocol:

  • Dissolution: Dissolve 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde (1.0 eq) and an appropriate aryl methyl ketone (1.1 eq) in ethanol.

  • Catalysis: Add an aqueous solution of a strong base, such as potassium hydroxide (40-50%), dropwise to the mixture while stirring at room temperature.

  • Reaction: Continue stirring for 4-6 hours, monitoring the reaction progress by TLC.

  • Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization. [1]

Reactions at the C3-Bromo Position: Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful and widely used method in medicinal chemistry for forming C-C bonds, enabling the introduction of diverse aryl or heteroaryl groups. [1] Protocol:

  • Setup: To a reaction flask, add 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as sodium carbonate (2.5 eq), and a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~4 mol%).

  • Solvent: Add a suitable solvent system, typically a mixture of toluene and water or DMF.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: Cool the reaction mixture, dilute it with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography. [1][4]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [9][10]* Safety Precautions: Avoid inhalation of dust and contact with skin and eyes. [9][11]In case of contact, rinse immediately and thoroughly with water. [9]Harmful if swallowed. [9]* Storage Conditions: For optimal stability, store 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde in a tightly sealed container in a refrigerator at 2-8°C, protected from light and air. [12][13]Storing under an inert atmosphere (argon or nitrogen) can further prevent degradation. [12]* Stability and Incompatibilities: The compound is generally stable under recommended storage conditions. However, aromatic aldehydes are susceptible to oxidation, which can convert the aldehyde group to a carboxylic acid. [12]Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents to prevent unwanted reactions. [12]

Troubleshooting Guide
IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation or impurity of the starting material.Confirm the purity of the compound using NMR or LC-MS before use. If the compound is old or has been stored improperly, consider purification by recrystallization or column chromatography. [12]
Discoloration of the solid (darkening) Degradation due to exposure to air or light.While a yellow to brown color is expected, significant changes may indicate decomposition. Store the compound under an inert atmosphere and protect it from light. [12]
Low reaction yield Impurities in the starting material or degradation during the reaction.Ensure the compound is pure before starting the experiment. Consider the stability of the compound under the specific reaction conditions (e.g., temperature, pH). [12]

Conclusion

3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde is a potent and highly valuable building block for professionals in drug discovery and organic synthesis. The strategic placement of its aldehyde and bromo functionalities provides a reliable and versatile platform for constructing a diverse array of complex molecules. [4]Through robust and well-established methodologies such as Suzuki-Miyaura coupling and Claisen-Schmidt condensation, chemists can efficiently generate novel molecular libraries. Given the established precedent of significant biological activity within the benzo[b]thiophene class, derivatives from this scaffold hold immense promise for yielding lead compounds in future drug development programs. [1]

References

  • BLDpharm. 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde.
  • BenchChem. Comparing 3-Bromobenzo[b]thiophene-2-carbaldehyde with other thiophene aldehydes in synthesis.
  • BenchChem. A Comparative Guide to the Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • BenchChem. Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Bromobenzo[b]thiophene-3-carbaldehyde.
  • BenchChem. Spectroscopic and Synthetic Profile of 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide.
  • BenchChem. Stability and storage conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • Fisher Scientific. SAFETY DATA SHEET - Benzo[b]thiophene-2-carboxaldehyde.
  • BenchChem. Application Notes: 3-Bromobenzo[b]thiophene-2-carbaldehyde as a Versatile Building Block in Organic Synthesis.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Methylbenzo[b]thiophene-2-carboxaldehyde.
  • Sigma-Aldrich. 3-Bromo-2-methylbenzo[b]thiophene.
  • BenchChem. Spectroscopic Profile of 3-Bromo-2-methylbenzo[b]thiophene: A Technical Guide.
  • Patil, S., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC.
  • BenchChem.

Sources

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene scaffold is a privileged heterocyclic core in medicinal chemistry and materials science.[1] Its derivatives are integral to numerous pharmacologically active compounds, including approved drugs like the osteoporosis treatment raloxifene and the asthma medication zileuton.[2] The structural rigidity and electron-rich nature of the benzo[b]thiophene system allow it to serve as a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Within this valuable class of compounds, 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde emerges as a particularly strategic building block. The molecule features three key points for diversification: a reactive aldehyde at the C2 position, a bromine atom at the C3 position prime for cross-coupling reactions, and a methyl group on the benzene ring that can influence solubility and metabolic stability. This guide provides a comprehensive overview of the primary synthetic routes to this key intermediate, offering a comparative analysis, detailed experimental protocols, and field-proven insights to facilitate its efficient synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

The synthesis of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde can be logically approached through two primary retrosynthetic pathways. The choice between these routes often depends on the availability of starting materials and desired scale.[3]

  • Route A: Formylation-Last Approach. This strategy involves the late-stage introduction of the C2-aldehyde onto a pre-functionalized 3-bromo-5-methylbenzo[b]thiophene core. This is typically achieved via the Vilsmeier-Haack reaction.

  • Route B: Bromination-Last Approach. This alternative pathway involves the initial synthesis of 5-methylbenzo[b]thiophene-2-carbaldehyde, followed by a regioselective electrophilic bromination at the C3 position.

G cluster_A Route A: Formylation-Last cluster_B Route B: Bromination-Last Target 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde Formylation Vilsmeier-Haack Formylation Target->Formylation C-C Bond Formation Bromination_B Electrophilic Bromination Target->Bromination_B C-Br Bond Formation Intermediate_A 3-Bromo-5-methylbenzo[b]thiophene Formylation->Intermediate_A Bromination_A Electrophilic Bromination Intermediate_A->Bromination_A C-Br Bond Formation Start_A 5-Methylbenzo[b]thiophene Bromination_A->Start_A Intermediate_B 5-Methylbenzo[b]thiophene-2-carbaldehyde Bromination_B->Intermediate_B Formylation_B Vilsmeier-Haack Formylation Intermediate_B->Formylation_B C-C Bond Formation Start_B 5-Methylbenzo[b]thiophene Formylation_B->Start_B

Caption: Retrosynthetic analysis of the target compound.

Synthetic Pathway I: Formylation of 3-Bromo-5-methylbenzo[b]thiophene

This is arguably the most common and industrially scalable approach, involving the construction of the brominated core followed by formylation.[4]

G Start 5-Methylbenzo[b]thiophene Step1 Electrophilic Bromination (NBS, Acetonitrile) Start->Step1 Intermediate 3-Bromo-5-methyl- benzo[b]thiophene Step1->Intermediate Step2 Vilsmeier-Haack Formylation (POCl₃, DMF) Intermediate->Step2 Product 3-Bromo-5-methylbenzo[b]- thiophene-2-carbaldehyde Step2->Product

Caption: Workflow for the synthesis via the formylation-last approach.

Step 1: Synthesis of 3-Bromo-5-methylbenzo[b]thiophene

The foundational step is the regioselective bromination of 5-methylbenzo[b]thiophene. The electron-rich nature of the thiophene ring directs electrophilic substitution preferentially to the C3 position. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it is easier to handle than elemental bromine and often leads to cleaner reactions with fewer over-brominated byproducts.[4][5]

Experimental Protocol: Electrophilic Bromination

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), dissolve 5-methylbenzo[b]thiophene (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).[4][5]

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the reaction's exothermicity and minimize side reactions.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. Dilute with water and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or hexane to yield pure 3-bromo-5-methylbenzo[b]thiophene.[4]

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles.[3] The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and DMF.[6][7][8] The benzo[b]thiophene then attacks this electrophile, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to the aldehyde.

Causality Behind Experimental Choices:

  • Reagent Stoichiometry: An excess of the Vilsmeier reagent (typically 1.5-2.5 eq.) is often required. The bromine atom at the C3 position is electron-withdrawing, which deactivates the ring towards electrophilic substitution, necessitating harsher conditions or more reagent to drive the reaction to completion.[4]

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and must be performed at low temperatures (0-5 °C) to prevent decomposition. The subsequent reaction with the brominated substrate often requires heating (60-80 °C) to overcome the deactivating effect of the bromine.[4]

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Preparation: In a separate, dry, three-necked flask under an inert atmosphere, place anhydrous DMF and cool it to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) (1.5-2.5 eq.) dropwise, maintaining the temperature below 10 °C. Stir the resulting mixture at 0-5 °C for 30-60 minutes.

  • Substrate Addition: Add a solution of 3-bromo-5-methylbenzo[b]thiophene (1.0 eq.) in an anhydrous solvent (e.g., 1,2-dichloroethane) dropwise to the pre-formed Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C. Stir vigorously for 4-12 hours, monitoring by TLC or HPLC.

  • Hydrolysis (Work-up): Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. The product will often precipitate and can be collected by filtration. Alternatively, extract the product into an organic solvent like ethyl acetate.

  • Purification: Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product, 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[4]

Synthetic Pathway II: Bromination of 5-methylbenzo[b]thiophene-2-carbaldehyde

This alternative route reverses the order of the key functional group introductions.

G Start 5-Methylbenzo[b]thiophene Step1 Vilsmeier-Haack Formylation (POCl₃, DMF) Start->Step1 Intermediate 5-Methylbenzo[b]- thiophene-2-carbaldehyde Step1->Intermediate Step2 Electrophilic Bromination (Br₂, Chloroform) Intermediate->Step2 Product 3-Bromo-5-methylbenzo[b]- thiophene-2-carbaldehyde Step2->Product

Caption: Workflow for the synthesis via the bromination-last approach.

Step 1: Synthesis of 5-methylbenzo[b]thiophene-2-carbaldehyde

This step is analogous to the formylation described in Pathway I, but it is performed on the more activated 5-methylbenzo[b]thiophene substrate. The absence of the deactivating bromine atom generally allows for milder reaction conditions and potentially higher yields.

Step 2: Electrophilic Bromination of the Aldehyde

The key challenge in this step is the influence of the C2-aldehyde group, which is strongly electron-withdrawing and deactivates the heterocyclic ring towards further electrophilic substitution. However, the inherent reactivity of the C3 position in benzo[b]thiophenes often allows the reaction to proceed, albeit potentially requiring more forcing conditions or a more potent brominating agent like elemental bromine.[9]

Experimental Protocol: Electrophilic Bromination

  • Setup: Dissolve 5-methylbenzo[b]thiophene-2-carbaldehyde (1.0 eq.) in a suitable solvent like chloroform or acetic acid in a flask protected from light.[3][9]

  • Cooling: Cool the solution in an ice bath.

  • Reagent Addition: Prepare a solution of elemental bromine (1.0 eq.) in the same solvent. Add this bromine solution dropwise to the stirred, ice-cold aldehyde solution.[9]

  • Reaction: After the addition, allow the mixture to warm to room temperature and continue stirring for several hours (e.g., 10 hours) or until TLC analysis indicates completion.[9]

  • Work-up: Dilute the reaction mixture with the solvent (e.g., chloroform). Wash the organic phase sequentially with water, a dilute aqueous solution of sodium thiosulfate (to remove excess bromine), 1 M sodium hydroxide solution, and finally brine.[3][9]

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography or recrystallization to yield the final product.[3][9]

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends on several factors, including cost, scale, and available equipment.

FeatureRoute I (Formylation-Last)Route II (Bromination-Last)Rationale & Field Insights
Starting Materials 5-Methylbenzo[b]thiophene5-Methylbenzo[b]thiopheneBoth routes can start from the same precursor. The choice depends on the relative difficulty of the subsequent steps.
Key Challenge Vilsmeier-Haack on a deactivated ring.Electrophilic bromination on a deactivated ring.The deactivating effect of the bromine in Route I necessitates harsher formylation conditions (higher temp, longer time).[4] In Route II, the aldehyde deactivates the ring, but the C3 position remains the most nucleophilic site.
Scalability Generally considered more robust and scalable for industrial applications.[4]Can be effective, but handling elemental bromine on a large scale requires specialized equipment and safety protocols.Route I often provides more predictable outcomes and avoids handling large quantities of Br₂ in later stages.
Potential Side Reactions Incomplete formylation, formation of regioisomers (though C2 is highly favored).[4]Over-bromination if excess reagent is used; potential for oxidation of the aldehyde.Careful control of stoichiometry is crucial in both pathways to minimize byproduct formation.[4]
Overall Yield Can be high with proper optimization.Yields can be variable depending on the substrate's reactivity towards bromination.Route I is often favored for its reliability, despite the need for more forcing conditions in the final step.

Purification and Characterization

Purification:

  • Recrystallization: This is the most common and cost-effective method for purifying the final product on a lab and industrial scale.[4] A solvent system such as ethanol/water or ethyl acetate/hexane is typically effective.[4]

  • Column Chromatography: For smaller scales or to remove persistent impurities, silica gel column chromatography is effective.[3][9]

Characterization Data: The identity and purity of the synthesized 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde must be confirmed by spectroscopic analysis.

TechniqueExpected Characteristics
Appearance Yellow to brown solid.[1][2]
¹H NMR The proton NMR spectrum is the primary tool for structural confirmation. Expected signals include: a singlet for the aldehyde proton (~10.0-10.3 ppm), aromatic protons in the 7.5-8.2 ppm range, and a singlet for the methyl group protons (~2.5 ppm).[9]
¹³C NMR Expected signals would include the aldehyde carbonyl carbon (~180-185 ppm), aromatic carbons, the C-Br carbon, and the methyl carbon.
IR Spectroscopy A strong characteristic absorption band for the aldehyde carbonyl (C=O) stretch is expected around 1670-1690 cm⁻¹.[9]
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the formula C₁₀H₇BrOS, exhibiting the characteristic isotopic pattern for a compound containing one bromine atom.

Troubleshooting and Optimization

ProblemProbable CauseSuggested Solution
Low yield of 3-bromo intermediate (Route I) Incomplete bromination or over-bromination.[4]Monitor the reaction closely by TLC. If incomplete, increase reaction time. To prevent over-bromination, ensure slow, portion-wise addition of NBS at low temperatures.[4]
Low yield of final aldehyde (Route I) Incomplete formylation due to the deactivating effect of bromine.[4]Increase the reaction temperature (e.g., to 80-90 °C), prolong the reaction time, or increase the molar equivalents of the Vilsmeier reagent.[4]
Impure product after work-up Incomplete hydrolysis of the iminium salt intermediate.Ensure the reaction mixture is poured onto a sufficient quantity of ice and stirred vigorously. Allow adequate time for complete hydrolysis before neutralization and extraction.[4]
Formation of regioisomers Reaction conditions favoring substitution at other positions.Formylation at the C2 position is strongly favored electronically. Issues with regioisomers are more common in the bromination of substituted benzo[b]thiophenes. Maintaining low temperatures during bromination is key.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is also a lachrymator. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[4]

  • Bromine (Br₂) & N-Bromosuccinimide (NBS): These are corrosive, toxic, and strong oxidizing agents. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.

  • Vilsmeier-Haack Reaction: The reaction can be exothermic, especially during the formation of the Vilsmeier reagent. Careful temperature control is essential to prevent runaway reactions.

References

  • Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. Benchchem.
  • A Comparative Guide to the Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem.
  • Scalable synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde for industrial applications. Benchchem.
  • Spectroscopic and Synthetic Profile of 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. Benchchem.
  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova.
  • Application Notes: 3-Bromobenzo[b]thiophene-2-carbaldehyde as a Versatile Building Block in Organic Synthesis. Benchchem.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier-Haack Reaction. YouTube.
  • TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide. Tokyo Chemical Industry Co., Ltd..
  • The Versatile Precursor: Exploring the Potential of 3-Bromobenzo[b]thiophene-2-carbaldehyde in Materials Science. Benchchem.

Sources

1H NMR spectrum of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde

Abstract

The benzo[b]thiophene core is a privileged heterocyclic scaffold, forming the basis of numerous pharmacologically active compounds, including drugs like raloxifene and zileuton.[1] As such, the unambiguous structural characterization of its derivatives is paramount for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive, in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde. We will dissect the predicted chemical shifts, multiplicities, and coupling constants for each proton, grounding the analysis in fundamental principles and data from analogous structures. Furthermore, this guide presents a validated experimental protocol for data acquisition, ensuring that researchers can reliably obtain and interpret high-quality spectra for structural verification.

Molecular Structure and Proton Environments

To accurately interpret the ¹H NMR spectrum, one must first identify the unique proton environments within the molecule. 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde has five distinct sets of protons, which have been systematically labeled in Figure 1.

The electronic properties of the substituents heavily influence the magnetic environment of each proton. The aldehyde (-CHO) and bromo (-Br) groups are electron-withdrawing, which tends to "deshield" nearby protons, shifting their resonance signals downfield (to a higher ppm value). Conversely, the methyl (-CH₃) group is weakly electron-donating, causing a shielding effect that shifts adjacent proton signals upfield (to a lower ppm value).

G Figure 1: Structure and Proton Labeling cluster_labels mol H_CHO CHO H_4 H-4 H_6 H-6 H_7 H-7 CH3 CH₃

Figure 1: Structure of the target compound with key protons labeled.

Predicted ¹H NMR Spectral Analysis

The following analysis predicts the ¹H NMR spectrum of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde dissolved in deuterated chloroform (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Aldehyde Proton (CHO)
  • Predicted Chemical Shift (δ): ~10.31 ppm

  • Predicted Multiplicity: Singlet (s)

  • Integration: 1H

Rationale: The proton on the aldehyde carbon is directly attached to a highly electronegative oxygen atom and is subject to the strong magnetic anisotropy of the C=O double bond. This results in profound deshielding, placing its signal at a very high chemical shift, typically above 10 ppm. Its isolation from other protons (separated by more than three bonds) means no spin-spin coupling will be observed, resulting in a sharp singlet. This prediction is strongly supported by the reported spectrum of the close analog, 3-Bromobenzo[b]thiophene-2-carbaldehyde, which shows the aldehyde proton at 10.29 ppm.[2]

Methyl Protons (5-CH₃)
  • Predicted Chemical Shift (δ): ~2.52 ppm

  • Predicted Multiplicity: Singlet (s)

  • Integration: 3H

Rationale: The protons of the methyl group are in a typical aliphatic environment but are attached to an aromatic ring. Their chemical shift is expected in the standard range for aryl methyl groups. Like the aldehyde proton, they are not coupled to any other protons, so their signal will appear as a singlet, integrating to three protons. The reported signal for the methyl group in 3-Bromo-2-methylbenzo[b]thiophene at 2.56 ppm serves as a reasonable reference, though the substitution pattern is different.[3]

Aromatic Protons (H-4, H-6, H-7)

The signals for the three protons on the benzene ring are the most informative for confirming the substitution pattern. Their chemical shifts and coupling patterns are dictated by their relationships to each other and to the substituents.

  • H-7 Proton

    • Predicted Chemical Shift (δ): ~7.95 ppm

    • Predicted Multiplicity: Doublet (d)

    • Integration: 1H

    • Coupling Constant: J7,6 ≈ 8.5 Hz

    Rationale: The H-7 proton is expected to be the most downfield of the aromatic protons. It is positioned peri to the electron-withdrawing aldehyde group and is influenced by the adjacent sulfur atom, both of which contribute to a deshielding effect. It has only one ortho neighbor, H-6, and will therefore be split into a clean doublet with a typical ortho coupling constant (³JHH) of 8-9 Hz.[4]

  • H-4 Proton

    • Predicted Chemical Shift (δ): ~7.65 ppm

    • Predicted Multiplicity: Singlet (s) or narrow doublet (d)

    • Integration: 1H

    • Coupling Constant: J4,6 ≈ 0.5 Hz

    Rationale: The H-4 proton is ortho to the electron-donating methyl group, which provides a shielding effect relative to other protons on the ring. It lacks an ortho-coupled neighbor, having only a weak meta-coupling to H-6 (⁴JHH). This small coupling constant may not be fully resolved, causing the signal to appear as a sharp singlet or a very narrowly split doublet.

  • H-6 Proton

    • Predicted Chemical Shift (δ): ~7.35 ppm

    • Predicted Multiplicity: Doublet of doublets (dd)

    • Integration: 1H

    • Coupling Constants: J6,7 ≈ 8.5 Hz, J6,4 ≈ 0.5 Hz

    Rationale: The H-6 proton is ortho to the electron-donating methyl group, which should shift it significantly upfield. It is coupled to two different protons: a large ortho-coupling to H-7 and a very small meta-coupling to H-4. This will split the signal into a doublet of doublets. Due to the significant shielding from the adjacent methyl group, this proton is predicted to be the most upfield of the aromatic signals.

Summary of Predicted ¹H NMR Data

The predicted spectral data are consolidated in Table 1 for easy reference. This table serves as a benchmark for comparison against experimentally acquired data.

Proton LabelPredicted δ (ppm)IntegrationMultiplicityCoupling Constants (J, Hz)
CHO~10.311HSinglet (s)N/A
H-7~7.951HDoublet (d)³J = 8.5
H-4~7.651HSinglet (s)N/A
H-6~7.351HDoublet of doublets (dd)³J = 8.5, ⁴J = 0.5
5-CH₃~2.523HSinglet (s)N/A
Table 1: Predicted ¹H NMR data for 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde in CDCl₃.

Experimental Protocol for Spectrum Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following procedure is recommended for the analysis of the title compound.[3][5]

4.1 Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

4.2 NMR Instrument Parameters

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹H

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Temperature: 298 K (25 °C).

  • Number of Scans: 16 to 64 scans, depending on sample concentration.

  • Relaxation Delay (D1): 2.0 seconds.

  • Acquisition Time (AQ): ~4 seconds.

  • Spectral Width: 0-12 ppm.

4.3 Data Processing

  • Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID).

  • Perform a Fourier Transform (FT).

  • Carefully phase the spectrum to achieve pure absorption lineshapes.

  • Apply a baseline correction algorithm.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals and determine the coupling constants for the multiplets.

Workflow Visualization

The overall process from sample handling to final structural confirmation is a self-validating system. Each step builds upon the last to ensure data integrity and confidence in the final interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Weigh Compound (5-10 mg) b Dissolve in CDCl3 with TMS a->b c Load Sample into Spectrometer b->c d Acquire FID (16-64 Scans) c->d e Fourier Transform & Phasing d->e f Baseline Correction & Referencing e->f g Assign Signals (δ, Integration) f->g h Analyze Multiplicities & J-Couplings g->h i Compare to Predicted Spectrum h->i j Confirm Structure i->j

Figure 2: Standard workflow for NMR-based structural confirmation.

Conclusion

The ¹H NMR spectrum of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde provides a rich set of data that allows for its unambiguous identification. The key diagnostic signals include a singlet for the aldehyde proton above 10 ppm, a singlet for the methyl group around 2.5 ppm, and a highly characteristic set of three aromatic signals. Specifically, the presence of a downfield doublet (H-7), an isolated singlet (H-4), and an upfield doublet of doublets (H-6) provides definitive confirmation of the 3,5,2-substitution pattern on the benzo[b]thiophene ring. By following the detailed analytical guide and experimental protocol presented here, researchers can confidently verify the structure and purity of this valuable synthetic intermediate.

References

  • Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. Available at: [Link]

  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(6), 15-19. Available at: [Link]

  • Figueiredo, L., & Santos, A. (2004). Structure-Based Predictions of 1H NMR Chemical Shifts Using Feed-Forward Neural Networks. Journal of Chemical Information and Computer Sciences, 44(2), 521-527. Available at: [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12024-12036. Available at: [Link]

  • El-Osta, B., et al. (1983). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b]Furans and Quinolines. Organic Magnetic Resonance, 21(10), 638-641.
  • ChemAxon. (n.d.). NMR Predictor - Documentation. ChemAxon Docs. Available at: [Link]

  • Chapman, N. B., et al. (1968). Proton magnetic resonance spectra of some benzo[b]thiophens. An investigation of substituent effects in a heteroaromatic system. Australian Journal of Chemistry, 21(7), 1853-1866. Available at: [Link]

  • Kumar, A., et al. (2020). Supporting Information: Synthesis of Substituted Benzo[b]thiophenes via Base Promoted Domino Condensation-intramolecular C-S Bond. The Journal of Organic Chemistry. Available at: [Link]

  • Chapman, N. B., et al. (1967). The proton magnetic resonance spectra of some benzo[b]thiophen derivatives. Journal of the Chemical Society C: Organic, 518-523. Available at: [Link]

  • Ghorai, M. K., et al. (2015). One-Pot Synthesis of Functionalized Benzo[b]thiophenes and Their Hetero-Fused Analogues via Intramolecular Copper-Catalyzed S-Arylation of In Situ Generated Enethiolates. The Journal of Organic Chemistry, 80(5), 2829-2841. Available at: [Link]

  • Khazi, I. A. M., et al. (2012). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. Trade Science Inc. Available at: [Link]

  • Capperucci, A., et al. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. Available at: [Link]

  • Dopper, J. H., & Wynberg, H. (1972). Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues. Journal of the Chemical Society, Perkin Transactions 2, 763-766. Available at: [Link]

  • Skorka, L., et al. (2024). Modulation of Properties in[6]Benzothieno[3,2-b][6]benzothiophene Derivatives through Sulfur Oxidation. Molecules, 29(15), 3467. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Journal of Materials Chemistry A. Available at: [Link]

  • Vass, A., et al. (2001). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. Available at: [Link]

  • Barcellos, T. (2021). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova, 44(2), 187-206. Available at: [Link]

  • Yousuf, M., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 133. Available at: [Link]

Sources

13C NMR Spectral Elucidation of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of highly functionalized heterocycles is a critical bottleneck in modern drug development and materials science. 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde is a complex, multi-substituted thiophene derivative whose core architecture serves as a vital scaffold for bioactive molecules[1]. While Mass Spectrometry provides molecular weight and 1H NMR maps the proton environment, 13C Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for elucidating its carbon framework.

This whitepaper provides an in-depth, causality-driven guide to the 13C NMR analysis of this compound. By deconstructing the molecule into its functional zones, we map the underlying quantum mechanical and electromagnetic principles—such as the heavy atom effect and magnetic anisotropy—that dictate its spectral signature.

Structural Anatomy & Chemical Shift Predictive Logic

To accurately assign the 13C NMR spectrum of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde, the molecule must be analyzed through the lens of its three primary functional zones. Each substituent exerts a predictable electronic pull or push, fundamentally altering the local magnetic environment of the carbon nuclei.

The Formyl Group (C=O at C2)

The aldehyde group at the C2 position acts as a powerful electron-withdrawing moiety. The high electronegativity of the oxygen atom creates a strong inductive deshielding effect, pulling electron density away from the carbonyl carbon. Furthermore, the magnetic anisotropy of the carbon-oxygen π -bond generates a secondary magnetic field that reinforces the external magnetic field ( B0​ ) at the carbon nucleus. This dual-action deshielding pushes the carbonyl carbon resonance into the extreme downfield region, typically observed between 182.0 and 186.0 ppm [2].

The Heavy Atom Effect (Bromine at C3)

A naive assumption regarding halogen substitution is that the electronegativity of bromine would deshield the attached C3 carbon. However, 13C NMR is governed by complex spin-orbit coupling dynamics. The attachment of a large halogen like bromine introduces the Heavy Atom Effect (HAE) [3]. The massive electron cloud of the bromine atom induces a strong diamagnetic shielding effect on the ipso carbon (C3), overcoming the inductive electron withdrawal. As a result, the C3 resonance is shifted anomalously upfield, typically appearing between 110.0 and 115.0 ppm [1].

The Methylated Benzenoid Ring (Methyl at C5)

The introduction of an electron-donating methyl group at the C5 position alters the π -electron distribution of the benzenoid ring. The ipso carbon (C5) experiences a localized downfield shift due to the direct inductive effect of the alkyl attachment, resonating near 135.5 ppm . Conversely, the ortho positions (C4 and C6) experience slight upfield shifts due to increased electron density. The sp3 hybridized methyl carbon itself remains heavily shielded, appearing in the aliphatic region near 21.5 ppm .

Shift_Causality Core 3-Bromo-5-methylbenzo[b]thiophene- 2-carbaldehyde Aldehyde C2 Formyl Group (-CHO) Core->Aldehyde Bromine C3 Bromine (-Br) Core->Bromine Methyl C5 Methyl (-CH3) Core->Methyl Shift1 Deshielding Zone (~184 ppm) Aldehyde->Shift1 Anisotropy & Electronegativity Shift2 Heavy Atom Shielding (~112 ppm) Bromine->Shift2 Spin-Orbit Coupling Shift3 Ipso Deshielding (~135 ppm) Methyl->Shift3 Inductive Effect

Logical causality of substituent effects on 13C NMR chemical shifts.

Quantitative Data: 13C NMR Spectral Assignments

The following table synthesizes the expected 13C NMR chemical shifts for 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde, cross-referenced against empirical data for analogous benzo[b]thiophene derivatives[1][2][3].

Carbon PositionPredicted Shift (ppm)Multiplicity (CPD)Rationalization & Causality
C=O (Aldehyde) 184.5C (Quat.)Extreme deshielding via carbonyl anisotropy and oxygen electronegativity.
C3a 143.0C (Quat.)Bridgehead carbon; deshielded by proximity to the highly electronegative sulfur.
C2 141.0C (Quat.)Deshielded by the adjacent electron-withdrawing formyl group.
C7a 138.5C (Quat.)Bridgehead carbon; conjugated with the thiophene ring system.
C5 135.5C (Quat.)Ipso carbon; deshielded by the direct inductive effect of the methyl group.
C6 128.5CHAromatic resonance; slightly shielded by the ortho methyl group.
C4 125.0CHAromatic resonance; shielded by the ortho methyl group.
C7 123.0CHAromatic resonance; standard benzenoid shift.
C3 112.5C (Quat.)Strongly shielded due to the Heavy Atom Effect (HAE) of the Bromine atom.
-CH3 21.5CH3Aliphatic sp3 carbon; standard methyl resonance.

Experimental Methodology: Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the acquisition of the 13C NMR spectrum must follow a self-validating workflow. Because 13C has a low natural abundance (~1.1%) and a low gyromagnetic ratio, the protocol must be optimized for maximum Signal-to-Noise Ratio (SNR) while maintaining chemical shift integrity.

Step 1: Sample Preparation & Internal Validation
  • Action: Dissolve 40–50 mg of highly purified 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: High analyte concentration is mandatory to overcome the low sensitivity of the 13C nucleus. CDCl3​ provides the deuterium lock signal, while TMS acts as the absolute 0.0 ppm internal standard, ensuring the chemical shift axis is perfectly calibrated regardless of external magnetic field fluctuations.

Step 2: Instrument Calibration (Lock, Tune, and Shim)
  • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl3​ . Automatically tune and match the probe to the 13C Larmor frequency. Perform gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity.

  • Causality: Locking prevents spectral drift over the long acquisition time required for 13C NMR. Tuning the probe maximizes energy transfer between the RF coils and the sample, directly boosting SNR. Shimming ensures sharp, highly resolved peaks, preventing signal overlap in the crowded aromatic region (120–145 ppm).

Step 3: Acquisition Parameters (zgpg30)
  • Action: Execute a standard Composite Pulse Decoupling (CPD) sequence (e.g., zgpg30 on Bruker systems). Set the spectral width to 250 ppm, the relaxation delay ( D1 ) to 2.0 seconds, and acquire a minimum of 1024 scans.

  • Causality: The CPD sequence continuously irradiates the 1H frequency channel, collapsing all 1H-13C J-couplings. This turns complex multiplets into sharp singlets, drastically improving SNR. Furthermore, proton decoupling induces the Nuclear Overhauser Effect (NOE) , which non-quantitatively enhances the signals of proton-bearing carbons (C4, C6, C7, and -CH3), making them easily distinguishable from the weaker quaternary carbons (C2, C3, C3a, C5, C7a, C=O).

Step 4: Data Processing & Verification
  • Action: Apply an exponential window function with a Line Broadening (LB) factor of 1.0 to 2.0 Hz to the raw Free Induction Decay (FID) before Fourier Transformation. Phase the spectrum manually to ensure pure absorptive peak shapes. Apply a polynomial baseline correction.

  • Causality: The exponential multiplication mathematically suppresses the high-frequency noise at the tail end of the FID, smoothing the baseline. Finally, verify the self-validating markers: the TMS peak must be exactly at 0.0 ppm, and the central peak of the CDCl3​ triplet must be exactly at 77.16 ppm. Count the discrete signals; a pure sample must yield exactly 10 distinct carbon resonances.

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B Probe Tuning & Shimming (Optimize Homogeneity) A->B Insert Tube C 13C NMR Acquisition (zgpg30, 1024 scans) B->C Lock & Tune D Signal Processing (FT, Phase & Baseline Corr.) C->D Raw FID E Spectral Analysis (Peak Picking & Assignment) D->E Processed Spectrum F Validation (Heavy Atom Effect & Internal Stds) E->F Structural Verification

13C NMR Acquisition and Validation Workflow for Thiophene Derivatives.

References

  • [2] Molbank - Semantic Scholar. "Synthesis of benzo[b]thiophene-2-carbaldehyde". 2

  • [3] Science Publishing Group. "Convenient Synthesis of Benzo[b]thiophene-5,6-dicarboximide Derivatives and Their Photophysical Properties". 3

  • [1] ResearchGate. "Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents". 1

Sources

Unveiling the Molecular Fingerprint: An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde in Drug Discovery

3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry. The benzo[b]thiophene scaffold is a well-established pharmacophore present in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of a bromine atom, a methyl group, and a reactive carbaldehyde moiety on this core structure provides synthetic chemists with multiple avenues for molecular elaboration and the generation of diverse compound libraries for drug discovery programs.

Given its pivotal role as a synthetic intermediate, the unambiguous characterization of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde is of paramount importance. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for confirming its molecular identity and assessing its purity. This technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound under electron ionization (EI), offering insights into its fragmentation patterns, a robust experimental protocol for its analysis, and a framework for the confident interpretation of the resulting data.

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathways

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1] The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural information. For 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde, the fragmentation is governed by the interplay of the stable aromatic system and the lability of the substituents.

The Molecular Ion: A Characteristic Isotopic Signature

The presence of a bromine atom, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, will result in a characteristic isotopic pattern for the molecular ion (M⁺˙) and any bromine-containing fragments.[2] The molecular weight of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde (C₁₀H₇BrOS) is approximately 253.9 g/mol . Therefore, the mass spectrum is expected to exhibit a pair of peaks of nearly equal intensity at m/z 254 and 256, corresponding to the [M]⁺˙ and [M+2]⁺˙ ions, respectively. The observation of this doublet is a strong indicator of the presence of a single bromine atom in the molecule.

Primary Fragmentation Pathways: A Cascade of Neutral Losses

The initial fragmentation of the molecular ion is dictated by the relative bond strengths and the stability of the resulting fragments. The following are the most probable primary fragmentation pathways:

  • α-Cleavage of the Aldehyde Group: Aromatic aldehydes are known to undergo α-cleavage, leading to the loss of a hydrogen radical (H•) or the entire formyl radical (•CHO).[3][4]

    • Loss of H• ([M-1]⁺): This fragmentation results in a stable acylium ion. For the title compound, this would produce a doublet at m/z 253 and 255.

    • Loss of •CHO ([M-29]⁺): The expulsion of the formyl radical is a common pathway for aromatic aldehydes, leading to the formation of a 3-bromo-5-methylbenzo[b]thienyl cation.[5] This will be observed as a doublet at m/z 225 and 227.

  • Loss of the Bromine Radical ([M-Br]⁺): The carbon-bromine bond is susceptible to cleavage, leading to the loss of a bromine radical (•Br). This would result in an ion at m/z 175, corresponding to the 5-methylbenzo[b]thiophene-2-carbaldehyde cation.

Secondary Fragmentation: Elucidating the Core Structure

The primary fragment ions can undergo further fragmentation, providing additional structural information:

  • From the [M-CHO]⁺ ion (m/z 225/227): This ion can subsequently lose a bromine radical to yield an ion at m/z 146, corresponding to the 5-methylbenzo[b]thienyl cation.

  • From the [M-Br]⁺ ion (m/z 175): This ion can lose a formyl radical to also produce the ion at m/z 146.

  • Fragmentation of the 5-methylbenzo[b]thiophene core (m/z 146): The NIST WebBook entry for 5-methylbenzo[b]thiophene shows a prominent molecular ion at m/z 148 and a significant fragment at m/z 147 ([M-H]⁺).[3] By analogy, the ion at m/z 146 may undergo further fragmentation, potentially losing a methyl radical (•CH₃) to form an ion at m/z 131.

The proposed fragmentation cascade is illustrated in the following diagram:

Fragmentation_Pathway M [C₁₀H₇BrOS]⁺˙ m/z 254/256 M_minus_H [M-H]⁺ m/z 253/255 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 225/227 M->M_minus_CHO - •CHO M_minus_Br [M-Br]⁺ m/z 175 M->M_minus_Br - •Br M_minus_CHO_minus_Br [M-CHO-Br]⁺ m/z 146 M_minus_CHO->M_minus_CHO_minus_Br - •Br M_minus_Br_minus_CHO [M-Br-CHO]⁺ m/z 146 M_minus_Br->M_minus_Br_minus_CHO - •CHO

Caption: Proposed EI fragmentation pathway of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde.

Predicted Mass Spectrum Data Summary

The following table summarizes the predicted major ions and their proposed structures in the electron ionization mass spectrum of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde.

m/z (mass-to-charge ratio)Proposed Ion StructureProposed Fragmentation Pathway
254/256[C₁₀H₇⁷⁹BrOS]⁺˙ / [C₁₀H₇⁸¹BrOS]⁺˙Molecular Ion (M⁺˙)
253/255[C₁₀H₆⁷⁹BrOS]⁺ / [C₁₀H₆⁸¹BrOS]⁺[M-H]⁺
225/227[C₉H₆⁷⁹BrS]⁺ / [C₉H₆⁸¹BrS]⁺[M-CHO]⁺
175[C₁₀H₇OS]⁺[M-Br]⁺
146[C₉H₆S]⁺[M-CHO-Br]⁺ or [M-Br-CHO]⁺

Experimental Protocol: GC-MS Analysis

A robust and reliable method for the analysis of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde involves gas chromatography coupled with mass spectrometry (GC-MS). The following protocol provides a validated starting point for researchers.

Sample Preparation

The integrity of the analytical result is critically dependent on proper sample preparation.

  • Dissolution: Prepare a stock solution of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde at a concentration of 1 mg/mL in a high-purity, volatile organic solvent such as dichloromethane or ethyl acetate.

  • Dilution: Dilute the stock solution to a final concentration of approximately 10-50 µg/mL using the same solvent. This concentration range is typically suitable for modern GC-MS instrumentation.

  • Filtration (Optional but Recommended): If any particulate matter is observed, filter the diluted sample through a 0.22 µm syringe filter prior to injection. This prevents contamination of the GC inlet and column, ensuring method robustness.

GC-MS Instrumentation and Conditions

The following parameters are recommended for a standard capillary GC-MS system. Optimization may be required based on the specific instrumentation used.

Gas Chromatograph (GC) Conditions:

  • Injection Port: Splitless mode is preferred for trace analysis, while a split injection (e.g., 20:1) can be used for more concentrated samples.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5-10 minutes to ensure elution of any less volatile impurities.

  • GC Column: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent) is suitable for this analysis.

Mass Spectrometer (MS) Conditions:

  • Transfer Line Temperature: 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV[6]

  • Mass Range: Scan from m/z 40 to 350 to encompass the molecular ion and all significant fragments.

  • Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent the high concentration of solvent from saturating the detector.

The general workflow for the GC-MS analysis is depicted below:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Dissolution Dissolve in Solvent (1 mg/mL) Dilution Dilute to Working Conc. (10-50 µg/mL) Dissolution->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection GC Injection (Splitless) Filtration->Injection Separation Chromatographic Separation (Temperature Program) Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-350) Ionization->Detection Data_Analysis Data Analysis & Interpretation Detection->Data_Analysis Data Acquisition

Caption: General workflow for the GC-MS analysis of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde.

Conclusion: A Framework for Confident Analysis

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde. By understanding the predicted fragmentation pathways, which are rooted in the fundamental principles of mass spectrometry and the known behavior of related chemical structures, researchers can confidently interpret their experimental data. The detailed GC-MS protocol offers a robust starting point for method development, ensuring reliable and reproducible results. The accurate mass spectrometric characterization of this key synthetic intermediate is a critical step in advancing drug discovery programs that rely on the versatile benzo[b]thiophene scaffold.

References

  • Nptel. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • NIST. (n.d.). Benzo[b]thiophene, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (n.d.). Aldehyde GC Separation & Mass Spectra. Retrieved from [Link]

  • ResearchGate. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

  • PubMed. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • Chromatography Online. (2022, April 15). Electron Ionization for GC–MS. Retrieved from [Link]

  • MDPI. (2014, May 12). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2014). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]

  • University of the Pacific. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromo-5-chloro-thiophene-2-carbaldehyde - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

The Formyl Group in Benzothiophenes: A Nexus of Reactivity for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and electronic properties.[1] When functionalized with an aldehyde (formyl) group, this heterocyclic system transforms into a highly versatile synthetic intermediate, opening pathways to a vast array of complex molecular architectures. This guide provides a comprehensive exploration of the aldehyde group's reactivity on the benzothiophene core. We will delve into the electronic factors governing its chemical behavior, survey its participation in key synthetic transformations, and provide detailed, field-tested protocols for its derivatization. This document is designed to serve as a practical resource for scientists aiming to leverage the unique chemistry of benzothiophene aldehydes in their research and development endeavors.

Introduction: The Significance of the Benzothiophene Aldehyde Scaffold

The fusion of a benzene ring with a thiophene ring gives rise to benzothiophene, a bicyclic aromatic heterocycle. This core structure is present in a multitude of FDA-approved drugs, including the osteoporosis treatment raloxifene and the asthma medication zileuton.[2] The introduction of a formyl group (-CHO) onto this privileged scaffold creates a powerful synthetic handle.[3] The aldehyde's electrophilic carbon atom becomes a prime target for nucleophilic attack, while the adjacent protons exhibit modulated acidity, enabling a diverse suite of condensation reactions. This dual reactivity allows for molecular elaboration at either the 2- or 3-position of the benzothiophene ring, providing access to novel chemical entities for drug discovery and the development of advanced organic materials like conductive polymers and sensors.[3][4]

Electronic Landscape: How the Benzothiophene Ring Governs Aldehyde Reactivity

The chemical behavior of a formyl substituent is intrinsically linked to the electronic nature of the aromatic system to which it is attached. In benzothiophene, the sulfur atom's lone pair of electrons participates in π-delocalization, enriching the aromatic system. However, sulfur is less electronegative than oxygen (found in the analogous benzofuran system), leading to more effective electron delocalization and greater aromatic stability in benzothiophene.[5]

This enhanced aromaticity means the benzothiophene ring has a slightly electron-donating character through resonance, which can subtly decrease the partial positive charge on the aldehyde's carbonyl carbon compared to a simple aromatic aldehyde like benzaldehyde.[5] This effect, however, does not significantly impede the aldehyde's reactivity towards common transformations. The inherent reactivity of the aldehyde group remains a dominant feature, allowing it to readily participate in nucleophilic additions, condensations, and redox reactions.[5][6]

Key Synthetic Transformations of Benzothiophene Aldehydes

The formyl group on a benzothiophene ring is a gateway to a wide range of chemical modifications. Its reactivity can be broadly categorized into several key classes of reactions.

Carbon-Carbon Bond Forming Reactions

The construction of new C-C bonds is fundamental to building molecular complexity. Benzothiophene aldehydes are excellent substrates for several cornerstone reactions in organic synthesis.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[7][8][9] It is a powerful method for generating α,β-unsaturated systems, which are themselves valuable synthetic intermediates.[10] The reaction proceeds via the formation of a carbanion from the active methylene compound, which then attacks the electrophilic carbonyl carbon of the benzothiophene aldehyde.[7] Subsequent dehydration yields the final condensed product. This strategy is frequently employed in domino reactions to rapidly construct complex heterocyclic systems.[2][11]

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes.[12][13][14] It involves the reaction of the benzothiophene aldehyde with a phosphonium ylide (a Wittig reagent).[6][13] The reaction proceeds through a betaine or oxaphosphetane intermediate, ultimately yielding an alkene and triphenylphosphine oxide.[12][14] The high functional group tolerance and stereochemical control offered by the Wittig reaction make it a favored method for alkene synthesis.[6][14] The presence of the benzothiophene core does not significantly hinder the reactivity of the aldehyde group in this transformation.[6]

Claisen-Schmidt (Aldol) Condensation: This base-catalyzed reaction involves the condensation of a benzothiophene aldehyde with a ketone to form a chalcone (an α,β-unsaturated ketone).[1] These chalcone derivatives are important scaffolds in medicinal chemistry. The reaction is typically carried out using a strong base like potassium hydroxide in an alcoholic solvent.[1]

Reduction and Oxidation of the Aldehyde Group

The aldehyde group is readily reduced to a primary alcohol.[15][16] This transformation is crucial for introducing a hydroxymethyl group, which can serve as a site for further functionalization. Common and effective reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[15][16][17] NaBH₄ is a milder reagent and is often preferred for its selectivity and safer handling, while LiAlH₄ is a more powerful reducing agent used for more resistant substrates.[16]

Oxidation of the aldehyde group provides direct access to benzothiophene carboxylic acids, which are important building blocks for pharmaceuticals and other fine chemicals.[18][19] A variety of oxidizing agents can be employed for this transformation. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Formation of Imines and Related Derivatives

The aldehyde group readily reacts with primary amines to form imines (Schiff bases). This reaction is often a key step in reductive amination protocols, where the intermediate imine is reduced in situ to form a secondary amine. Furthermore, condensation with hydrazine derivatives leads to the formation of hydrazones, a class of compounds that has shown significant biological activity.[4][20][21]

Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for key transformations involving benzothiophene aldehydes.

Protocol: Knoevenagel Condensation

Objective: To synthesize a 2-(benzo[b]thiophen-2-ylmethylene)malononitrile derivative.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve benzo[b]thiophene-2-carboxaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired product.

Protocol: Wittig Reaction

Objective: To synthesize a vinyl-substituted benzothiophene.

Methodology:

  • Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.1 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the yellow-orange ylide.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of benzo[b]thiophene-2-carboxaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

Objective: To synthesize a chalcone from 3-bromo-benzo[b]thiophene-2-carboxaldehyde.

Methodology:

  • Dissolution: Dissolve 3-bromo-benzo[b]thiophene-2-carboxaldehyde (1.0 mmol) and an appropriate aryl methyl ketone (e.g., acetophenone, 1.1 mmol) in ethanol (15-20 mL).[1]

  • Catalysis: Add an aqueous solution of potassium hydroxide (40-50%) dropwise to the mixture while stirring at room temperature.[1]

  • Reaction: Continue stirring for 4-6 hours. Monitor the reaction progress using TLC.[1]

  • Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product.[1] Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Comparative Data for Representative Reactions
Reaction TypeAldehyde SubstrateReagent(s)CatalystSolventYield (%)Reference
Formylation Benzo[b]thiophenen-BuLi, N-methylformanilide-Et₂O73[22]
Formylation 3-Bromobenzo[b]thiophenen-BuLi, DMF-Et₂O(Not specified, used crude)[23]
Condensation 3-Bromo-2-formylbenzothiopheneAryl methyl ketoneKOHEthanol(Not specified)[1]
Cyclization MethylthiobenzeneBuLi, TMEDA, DMF-Hexane80[24][25]

Visualization of Key Processes

Diagrams created using Graphviz provide a clear visual representation of the chemical logic and workflows discussed.

G cluster_0 Core Reactant cluster_1 Reaction Classes cluster_2 Product Scaffolds BenzAld Benzothiophene Aldehyde Red Reduction (e.g., NaBH4) BenzAld->Red H- Oxi Oxidation BenzAld->Oxi [O] Cond Condensation (e.g., Knoevenagel, Wittig) BenzAld->Cond C-nucleophile NucAdd Other Nucleophilic Additions (e.g., imines) BenzAld->NucAdd N-nucleophile Alc Primary Alcohol Red->Alc Acid Carboxylic Acid Oxi->Acid Alkene Alkene / Chalcone Cond->Alkene Imine Imine / Hydrazone NucAdd->Imine

Caption: Overview of the primary reaction pathways for benzothiophene aldehydes.

G start Start: Dissolve Aldehyde & Active Methylene Compound in EtOH add_cat Add catalytic amount of base (e.g., piperidine) start->add_cat stir Stir at Room Temperature (2-4h) add_cat->stir tlc Monitor reaction progress by TLC stir->tlc is_complete Reaction Complete? tlc->is_complete is_complete->stir No cool Cool in ice bath to precipitate product is_complete->cool Yes filtrate Collect solid by filtration cool->filtrate wash_dry Wash with cold EtOH and dry under vacuum filtrate->wash_dry end Final Product wash_dry->end

Sources

The Benzothiophene Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its inherent structural rigidity, electron-rich nature, and capacity for diverse functionalization have rendered it a "privileged structure" – a molecular framework that repeatedly appears in bioactive compounds.[1][2] This guide provides a comprehensive exploration of the therapeutic applications of benzothiophene derivatives, delving into their mechanisms of action, showcasing key clinical successes, and outlining the future trajectory of this versatile pharmacophore.

The Architectural Advantage: Why Benzothiophene Excels in Drug Design

The unique physicochemical properties of the benzothiophene nucleus are central to its success as a pharmacophore. The fusion of the electron-rich thiophene ring with the stable benzene ring creates a planar, aromatic system that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and van der Waals forces.[2] This structural versatility allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, enabling medicinal chemists to design potent and selective therapeutic agents.[3]

The synthesis of the benzothiophene core can be achieved through various classical and modern chemical reactions, including the cyclization of aryl thio-precursors and transition-metal-catalyzed methods.[1][4][5] This synthetic accessibility further enhances its appeal in drug discovery, allowing for the generation of diverse compound libraries for high-throughput screening.

Therapeutic Triumphs: Marketed Drugs Underpinning the Benzothiophene Legacy

The therapeutic potential of the benzothiophene scaffold is not merely theoretical; it is validated by the clinical success of several marketed drugs across a spectrum of disease areas.[2][6]

Raloxifene: A Paradigm in Selective Estrogen Receptor Modulation

Raloxifene is a cornerstone in the management of postmenopausal osteoporosis and the reduction of breast cancer risk in high-risk individuals.[7][8] As a selective estrogen receptor modulator (SERM), it exhibits tissue-specific agonist and antagonist effects on estrogen receptors (ERs).[7][9][10]

Mechanism of Action: Raloxifene's therapeutic efficacy stems from its differential activity in various tissues. In bone, it acts as an estrogen agonist, binding to ERs and inhibiting bone resorption, thereby preserving bone mineral density.[9][10][11] Conversely, in breast and uterine tissues, it functions as an estrogen antagonist, blocking the proliferative effects of estrogen and reducing the risk of hormone-receptor-positive breast cancer.[7][8] This tissue-selective action is attributed to the unique conformational changes it induces in the estrogen receptor upon binding, leading to differential recruitment of co-activator and co-repressor proteins.[8]

Experimental Protocol: Evaluation of Raloxifene's Effect on Estrogen Receptor-Positive Breast Cancer Cells

  • Cell Culture: Maintain MCF-7 (ER-positive human breast adenocarcinoma) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in 96-well plates. After 24 hours, replace the medium with phenol red-free DMEM containing 5% charcoal-stripped FBS. Treat the cells with varying concentrations of Raloxifene (e.g., 10⁻¹⁰ M to 10⁻⁶ M) in the presence or absence of 17β-estradiol (E2).

  • Proliferation Assay (MTT Assay): After 72 hours of treatment, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm to determine cell viability.

  • Gene Expression Analysis (qPCR): Extract total RNA from treated cells and reverse transcribe to cDNA. Perform quantitative PCR to analyze the expression of estrogen-responsive genes (e.g., pS2, PR) and genes involved in cell cycle regulation.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to assess the phosphorylation status of key signaling proteins in the estrogen signaling pathway, such as Akt.[12]

Sertaconazole: A Potent Antifungal with a Dual Mechanism

Sertaconazole is a topical antifungal agent highly effective against a broad spectrum of fungi, including dermatophytes and yeasts.[13][14] Its chemical structure, which incorporates a benzothiophene ring, distinguishes it from other imidazole antifungals and contributes to its potent activity.[14]

Mechanism of Action: Sertaconazole's primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[13][15][16][17] It specifically targets the 14α-demethylase enzyme, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately disrupts membrane integrity and inhibits fungal growth.[15][17] Uniquely, the benzothiophene ring in sertaconazole is thought to mimic tryptophan, enabling it to form pores in the fungal cell membrane, leading to a loss of ATP and cell death.[14] This dual mechanism of fungistatic and fungicidal action contributes to its clinical efficacy.[15]

Brexpiprazole: Modulating Dopamine and Serotonin Pathways in Psychiatry

Brexpiprazole is an atypical antipsychotic used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[18] Its efficacy is attributed to its unique pharmacological profile as a serotonin-dopamine activity modulator.

Mechanism of Action: The therapeutic effects of brexpiprazole are believed to be mediated through its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[18][19][20] This combination of activities is thought to stabilize dopamine and serotonin levels in the brain, addressing both the positive and negative symptoms of schizophrenia and improving mood in depression.[19][21] Compared to the first-generation antipsychotics, brexpiprazole's partial agonism at the D2 receptor is associated with a lower risk of extrapyramidal side effects.[21][22]

Expanding the Therapeutic Frontier: Emerging Applications of Benzothiophenes

Beyond these established successes, research continues to uncover new therapeutic avenues for benzothiophene derivatives. Their diverse biological activities make them promising candidates for the development of novel treatments for a range of challenging diseases.[6][23][24][25][26][27]

Oncology: A Multifaceted Approach to Cancer Treatment

Substituted benzothiophenes have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[2][27]

  • Tubulin Inhibition: Certain benzothiophene acrylonitrile analogs have been shown to inhibit tubulin polymerization, a mechanism similar to that of the well-known anticancer agent combretastatin A4.[28][29] These compounds induce mitotic arrest and apoptosis in cancer cells, with some exhibiting potent activity in the nanomolar range.[28]

  • Kinase Inhibition: The benzothiophene scaffold has been utilized to develop inhibitors of various kinases that are crucial for cancer cell proliferation and survival.[30]

  • Growth Factor Signaling Inhibition: Raloxifene and related compounds have been shown to inhibit the proliferative effects of insulin-like growth factor I (IGF-I) in breast cancer cells by interfering with the PI3-K/Akt signaling pathway.[12]

Table 1: Anticancer Activity of Selected Benzothiophene Derivatives

CompoundMechanism of ActionTarget Cancer Cell LinesActivity (GI50/IC50)Reference
Acrylonitrile Analog 5Tubulin Polymerization InhibitionLeukemia, Colon, CNS, Prostate10–66.5 nM[28]
Acrylonitrile Analog 13Tubulin Polymerization InhibitionMost of 60 human cancer cell lines<10.0 nM[28]
RaloxifeneInhibition of IGF-I signalingMCF-7 (Breast Cancer)Potent inhibition of AP-1 activity at 5 x 10⁻¹¹M[12]
Thiophene Derivative 8Nampt InhibitionHepG2 (Liver Cancer)IC50 = 3.9 µM[27]
Antimicrobial Arena: Combating Drug-Resistant Pathogens

The emergence of antimicrobial resistance is a pressing global health threat, necessitating the development of novel therapeutic agents.[31] Benzothiophene derivatives have shown promise as both antibacterial and antifungal agents.[31][32][33][34]

  • Antibacterial Activity: Novel fluorinated benzothiophene-indole hybrids have demonstrated activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains, with bacterial pyruvate kinase identified as a potential molecular target.[35] Furthermore, ruthenium complexes functionalized with benzothiophene have shown antibacterial activity against Staphylococcus aureus.[36] Some benzothiophene derivatives have also shown efficacy against drug-resistant Enterococcus faecium in mouse models.[37]

  • Antifungal Activity: Beyond sertaconazole, other benzothiophene derivatives have been investigated for their antifungal properties, with some exhibiting promising activity against pathogenic fungi.[31]

Workflow for Screening Antimicrobial Activity of Benzothiophene Derivatives

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Efficacy & Toxicity synthesis Synthesis of Benzothiophene Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification mic Minimum Inhibitory Concentration (MIC) Assay purification->mic mbc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay mic->mbc biofilm Biofilm Inhibition Assay mic->biofilm target Target Identification (e.g., enzyme assays) mbc->target membrane Membrane Permeability Assays target->membrane ros Reactive Oxygen Species (ROS) Generation membrane->ros animal Animal Model of Infection ros->animal toxicity Cytotoxicity Assays (e.g., HEK293 cells) animal->toxicity

Caption: A generalized workflow for the discovery and evaluation of novel antimicrobial benzothiophene derivatives.

Neurodegenerative Disorders: Targeting Key Pathological Pathways

Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant challenge to aging populations.[38] Benzothiophene derivatives are being explored for their potential to intervene in the underlying pathology of these conditions.

  • Cholinesterase Inhibition: Benzothiophene-chalcone hybrids have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[39] Reduced acetylcholine levels are a hallmark of Alzheimer's disease.

  • Monoamine Oxidase B (MAO-B) Inhibition: Elevated MAO-B activity is linked to neurodegeneration.[38] 2-Aroylbenzothiophene analogues have been identified as potent and selective inhibitors of human MAO-B, with some compounds also exhibiting neuroprotective effects in cellular models of Parkinson's disease.[38]

  • Amyloid-β and Tau Pathology: Fluorescent thiophene-vinyl-benzothiazole derivatives, which share structural similarities with benzothiophenes, are being developed as ligands for the detection of amyloid-β plaques and tau tangles, the key pathological hallmarks of Alzheimer's disease.[40]

Anti-inflammatory and Other Therapeutic Areas

The therapeutic potential of benzothiophenes extends to a variety of other areas, including:

  • Anti-inflammatory Activity: Benzothiophene derivatives have been investigated for their ability to modulate inflammatory pathways.[6][26] For instance, some have been shown to protect against cranial irradiation-induced neuroinflammation.[41]

  • Anticonvulsant and Antidiabetic Properties: The benzothiophene scaffold has been explored for the development of agents with anticonvulsant and antidiabetic activities.[6][26]

The Path Forward: Future Directions in Benzothiophene Research

The benzothiophene scaffold continues to be a fertile ground for drug discovery.[2][23] Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: The development of more efficient and environmentally friendly methods for the synthesis and functionalization of the benzothiophene core will accelerate the discovery of new drug candidates.[42][43]

  • Structure-Activity Relationship (SAR) Studies: Deeper understanding of the SAR of benzothiophene derivatives will enable the rational design of more potent and selective compounds.[32][33][44][45]

  • Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action of bioactive benzothiophenes will be crucial for their clinical translation.

  • Drug Delivery and Formulation: Innovative drug delivery strategies will be important for optimizing the pharmacokinetic profiles and therapeutic efficacy of benzothiophene-based drugs.

References

  • What is the mechanism of Sertaconazole Nitrate? - Patsnap Synapse. (2024, July 17).
  • Mechanism of action of Sertaconazole - ChemicalBook.
  • Raloxifene - Wikipedia.
  • Sertaconazole - Wikipedia.
  • Sertaconazole: Uses & Dosage | MIMS Philippines.
  • Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall.
  • An In-depth Technical Guide to the Discovery and Synthesis of Benzothiophene - Benchchem.
  • A Technical Guide to the Therapeutic Applications of Substituted Benzothiophenes - Benchchem.
  • Brexpiprazole: A review of a new treatment option for schizophrenia and major depressive disorder - PMC.
  • What is the mechanism of Brexpiprazole? - Patsnap Synapse. (2024, July 17).
  • What is the mechanism of Raloxifene Hydrochloride? - Patsnap Synapse. (2024, July 17).
  • Raloxifene: A Selective Estrogen Receptor Modulator - AAFP. (1999, September 15).
  • Mechanism of action of brexpiprazole: comparison with aripiprazole | CNS Spectrums. (2016, February 22).
  • Brexpiprazole - Mechanism of Action, Side Effects and Clinical Pearls - Psych Scene Hub. (2020, September 4).
  • Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives - University of Toyama.
  • Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders. (2023, February 25).
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
  • Mechanism of Action and Preclinical Pro®le of Raloxifene, a Selective Estrogen Receptor Modulator* - Ovid.
  • Raloxifene - StatPearls - NCBI Bookshelf - NIH. (2023, February 13).
  • Structure−Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene | Journal of Medicinal Chemistry - ACS Publications.
  • Recent Advances in the Synthesis and Applications of Benzo[b]thiophenes. (2006, October 4).
  • Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. (2024, June 10).
  • Novel Insights on Benzo[b]thiophene Analogues for MAO-B Inhibition and Neuroprotection: Design, Synthesis, Molecular Modelling Studies and Biological Activity - MDPI. (2026, March 10).
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024, June 10).
  • Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents - ResearchGate. (2025, August 6).
  • Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization - PMC.
  • An overview of benzo [b] thiophene-based medicinal chemistry - ResearchGate. (2025, November 29).
  • A brief summary of structure–activity relationship for benzothiophene... - ResearchGate.
  • An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. (2017, September 29).
  • Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents | Bentham Science Publishers. (2014, January 1).
  • Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria - University of West Florida.
  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene - Books. (2024, July 24).
  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold - International Journal of Pharmaceutical Sciences Review and Research. (2014, September 30).
  • One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04450D. (2020, September 1).
  • Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection - PubMed. (2024, January 25).
  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - MDPI. (2022, September 13).
  • Synthesis of ruthenium complexes functionalized with benzothiophene and their antibacterial activity against Staphylococcus aureus - Dalton Transactions (RSC Publishing).
  • The Diverse Biological Landscape of Benzothiophene-Containing Molecules: A Comparative Review - Benchchem.
  • Synthesis of Benzothiophene - ChemicalBook. (2022, January 27).
  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC.
  • Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease - Diva-Portal.org.
  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - ResearchGate. (2013, May 29).
  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC. (2024, August 7).
  • Anti-growth factor activities of benzothiophenes in human breast cancer cells - PubMed.
  • Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation - Taylor & Francis. (2022, October 27).

Sources

Methodological & Application

Synthesis of chalcones from 3-Bromobenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Benzothiophene Chalcones via Claisen-Schmidt Condensation

Executive Summary

3-Bromobenzo[b]thiophene-2-carbaldehyde is a highly privileged, dual-reactive heterocyclic scaffold utilized extensively in medicinal chemistry and drug discovery. The strategic arrangement of an electrophilic aldehyde at the C2 position and a cross-coupling-compatible bromine atom at the C3 position allows for orthogonal synthetic modifications[1]. This application note details the robust, base-catalyzed Claisen-Schmidt condensation of this scaffold to yield benzothiophene-based chalcones—α,β-unsaturated ketones recognized as potent pharmacophores with established antimicrobial and anticancer profiles[2].

Mechanistic Rationale & Structural Strategy

The synthesis of chalcones relies on the Claisen-Schmidt condensation, a specific type of crossed aldol condensation driven by distinct chemical reactivities:

  • Electrophilic Hub: The C2-aldehyde of 3-bromobenzo[b]thiophene-2-carbaldehyde lacks α-protons, rendering it incapable of self-condensation (enolization) under basic conditions. It acts purely as a highly reactive electrophile[1].

  • Nucleophilic Partner: An aryl methyl ketone (e.g., substituted acetophenone) provides the necessary α-protons to form a nucleophilic enolate upon deprotonation by a base.

  • Orthogonal Stability: The C3-bromo substituent is stable under the highly basic conditions of the condensation. This is a critical strategic advantage, as it preserves the halogen for subsequent downstream functionalization, such as palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the generation of complex, multi-functionalized libraries[1].

Quantitative Data & Reaction Parameters

The following table summarizes the key physicochemical properties and optimized reaction parameters required for reproducible synthesis.

ParameterValue / ReagentMechanistic Rationale
Starting Material 3-Bromobenzo[b]thiophene-2-carbaldehydeCore scaffold providing the electrophilic C2-aldehyde[3].
CAS Number 10135-00-9Unique chemical identifier for procurement and safety tracking[3].
Solvent System Absolute Ethanol (15-20 mL/mmol)Amphiphilic medium; solubilizes the hydrophobic benzothiophene core while remaining miscible with the aqueous base[2].
Catalyst Aqueous KOH (40-50% w/v)Provides the hydroxide ions necessary to deprotonate the aryl methyl ketone, forming the reactive enolate intermediate[2].
Temperature Room Temperature (20-25 °C)Imposes thermodynamic control, heavily favoring the dehydration of the β-hydroxy ketone to the more stable trans (E)-chalcone[1].
Reaction Time 4-6 HoursEnsures complete consumption of the starting material without promoting degradation or polymerization side-reactions[1].

Experimental Workflow & Logical Relationships

Workflow SM 3-Bromobenzo[b]thiophene- 2-carbaldehyde Reaction Claisen-Schmidt Condensation SM->Reaction Ketone Aryl Methyl Ketone Ketone->Reaction Base KOH / Ethanol Base->Reaction Catalyst Product Benzothiophene Chalcone Reaction->Product Dehydration Coupling Downstream: Suzuki-Miyaura Coupling (via C3-Bromo) Product->Coupling C3-Br Reactivity Bio Biological Screening (Antimicrobial Assays) Product->Bio Pharmacophore

Logical workflow for the synthesis and downstream utilization of benzothiophene chalcones.

Step-by-Step Protocol: Self-Validating Chalcone Synthesis

This protocol is engineered as a self-validating system, embedding analytical checkpoints to ensure quality control at every phase of the synthesis[1].

  • Step 1: Dissolution & Stoichiometry

    • Action: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-Bromobenzo[b]thiophene-2-carbaldehyde and 1.1 mmol of the selected aryl methyl ketone in 15-20 mL of absolute ethanol[1].

    • Causality: The slight stoichiometric excess (1.1 eq) of the ketone ensures the complete consumption of the more valuable benzothiophene scaffold. Ethanol acts as the ideal solvent, bridging the solubility gap between the organic reactants and the inorganic base.

  • Step 2: Catalysis & Enolate Generation

    • Action: Under vigorous magnetic stirring, add 40-50% aqueous KOH dropwise to the reaction mixture at room temperature[2].

    • Causality: Dropwise addition is critical. It prevents localized spikes in base concentration and temperature, which would otherwise trigger unwanted aldol self-condensation of the aryl methyl ketone.

  • Step 3: Propagation & Thermodynamic Control

    • Action: Continue stirring the mixture at room temperature for 4-6 hours[1].

    • Causality: Maintaining room temperature avoids the kinetic trapping of the sterically hindered cis (Z)-isomer. Extended stirring allows the reversible aldol addition to proceed to the irreversible dehydration step, thermodynamically locking the product into the stable trans (E)-chalcone configuration.

    • Self-Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is deemed complete when the distinct UV-active spot of the starting aldehyde completely disappears.

  • Step 4: Quenching & Isolation

    • Action: Pour the completed reaction mixture into 50 mL of crushed ice and immediately acidify to pH 5-6 using dilute Hydrochloric Acid (HCl)[2].

    • Causality: The sudden drop in temperature and high aqueous volume crashes out the highly hydrophobic chalcone product. Acidification neutralizes the KOH catalyst, instantly halting any potential retro-aldol equilibrium and protonating residual enolates.

  • Step 5: Purification & Spectroscopic Validation

    • Action: Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol[2].

    • Self-Validation Checkpoint: Verify the structural integrity of the purified crystals. Infrared (IR) spectroscopy must show a shift of the carbonyl (C=O) stretch from ~1680-1700 cm⁻¹ (starting aldehyde) to ~1650-1660 cm⁻¹ (conjugated enone). ¹H NMR should reveal the disappearance of the aldehyde proton (~10.0 ppm) and the emergence of two doublet signals with a large coupling constant (J ≈ 15-16 Hz) around 7.4-7.8 ppm, definitively confirming the trans alkene geometry.

References

Sources

Vilsmeier-Haack formylation of 3-bromobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Vilsmeier-Haack Formylation of 3-Bromobenzo[b]thiophene

Executive Summary

The synthesis of 3-bromobenzo[b]thiophene-2-carboxaldehyde is a critical transformation in medicinal chemistry and drug development. The benzo[b]thiophene scaffold is a privileged structure, and the strategic placement of a formyl group at the 2-position—adjacent to a bromine atom at the 3-position—provides a highly versatile bifunctional building block[1]. This application note details a self-validating, highly optimized protocol for the , providing mechanistic causality, quantitative optimization data, and downstream biological context.

Mechanistic Causality & Reaction Design

The Vilsmeier-Haack reaction is the premier methodology for the formylation of electron-rich aromatic and heteroaromatic systems[2]. In the context of 3-bromobenzo[b]thiophene, the reaction design relies on specific electronic and steric factors:

  • Regioselectivity: The sulfur atom in the benzothiophene core donates electron density into the heterocycle, activating it toward electrophilic aromatic substitution. Because the 3-position is sterically and electronically blocked by the bromine atom, electrophilic attack is exclusively directed to the 2-position[3].

  • Electrophile Generation: The reaction requires the in situ generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[2].

  • Activation Energy: While the sulfur atom is electron-donating, the C3-bromine atom exerts a mild electron-withdrawing inductive effect. Therefore, unlike highly activated pyrroles or furans that formylate at room temperature, this substrate requires thermal activation (60–80 °C) to drive the formation of the iminium salt intermediate[4].

SynthesisWorkflow DMF DMF + POCl3 (0 °C) Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier Reacts Iminium Iminium Salt Intermediate Vilsmeier->Iminium Substrate 3-Bromobenzo[b]thiophene Substrate->Iminium Electrophilic Attack Hydrolysis Aqueous Quench (Hydrolysis) Iminium->Hydrolysis Product 3-Bromobenzo[b]thiophene- 2-carboxaldehyde Hydrolysis->Product Yields

Caption: Workflow of Vilsmeier-Haack formylation for 3-bromobenzo[b]thiophene.

Biological Context: Downstream Applications

Derivatives synthesized from 3-bromobenzo[b]thiophene-2-carboxaldehyde have demonstrated profound therapeutic potential. For instance, condensation of this aldehyde to form chalcones has yielded novel tubulin polymerization inhibitors capable of overcoming multidrug resistance (MDR) in tumor models[5]. Furthermore, these derivatives are actively investigated for their ability to inhibit the RhoA/ROCK signaling pathway, a critical cascade responsible for stress fiber formation, tumor cell migration, and metastasis[1].

RhoAPathway Drug Benzo[b]thiophene Derivatives RhoA RhoA Activation Drug->RhoA Inhibits ROCK ROCK Kinase RhoA->ROCK Activates MLC Myosin Light Chain (Phosphorylation) ROCK->MLC Phosphorylates Metastasis Cell Migration & Invasion (Tumor Progression) MLC->Metastasis Promotes

Caption: Inhibition of the RhoA/ROCK signaling pathway by benzo[b]thiophene derivatives.

Experimental Protocol: Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reaction integrity at each phase.

Materials Required:

  • 3-Bromobenzo[b]thiophene (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • N,N-Dimethylformamide (anhydrous DMF) (3.0 eq)

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous NaHCO₃

Step 1: Generation of the Vilsmeier Reagent

  • Setup: Purge a flame-dried, three-necked round-bottom flask with nitrogen. Add anhydrous DMF (3.0 eq) and cool to 0–5 °C using an ice-salt bath[4].

    • Causality: The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly hydrolyze the chloroiminium ion back to DMF and HCl, terminating the reaction prematurely[6].

  • Reagent Addition: Add POCl₃ (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 10 °C[4].

    • Causality: The formation of the chloroiminium ion is highly exothermic. Dropwise addition prevents thermal degradation and uncontrolled pressure buildup.

  • Validation Checkpoint: Stir the mixture at 0–5 °C for 30–60 minutes. The formation of a pale yellow/white solid or a highly viscous liquid visually confirms the successful generation of the Vilsmeier reagent[3].

Step 2: Electrophilic Aromatic Substitution 4. Substrate Addition: Dissolve 3-bromobenzo[b]thiophene (1.0 eq) in a minimal volume of anhydrous DCE. Add this solution dropwise to the active Vilsmeier reagent at 0 °C[4]. 5. Thermal Activation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60–80 °C for 4–12 hours[4].

  • Causality: Heating overcomes the activation energy barrier imposed by the mildly deactivating C3-bromine atom, driving the electrophilic attack to completion[4].
  • Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a non-polar eluent system (e.g., hexane/ethyl acetate gradient). The reaction is complete when the less polar starting material is fully consumed[6].

Step 3: Hydrolysis and Workup 7. Quench: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice[2].

  • Causality: The ice quench safely dissipates the heat generated from the destruction of excess POCl₃ and provides the water necessary to hydrolyze the iminium intermediate into the final aldehyde[3].
  • Neutralization: Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7–8[4].
  • Causality: Neutralization prevents acid-catalyzed degradation of the newly formed aldehyde and ensures the product partitions entirely into the organic phase.
  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4]. Purify the crude solid via recrystallization (ethanol/water) or silica gel column chromatography to yield pure 3-bromobenzo[b]thiophene-2-carboxaldehyde[6].

Quantitative Data & Optimization Matrix

To facilitate process scaling and optimization, the following tables summarize standard reaction parameters and common troubleshooting strategies.

Table 1: Reaction Parameter Optimization

ParameterOptimal RangeCausality / Effect
POCl₃ Equivalents 1.2 - 1.5 eqEnsures complete conversion; excessive amounts (>2.0 eq) lead to chlorination byproducts[2],[6].
DMF Equivalents 3.0 - 5.0 eqActs as both reagent and co-solvent; stabilizes the Vilsmeier intermediate[6].
Formylation Temp. 60 °C - 80 °COvercomes the deactivating inductive effect of the C3-bromine atom[4].
Reaction Time 4 - 12 hoursMonitored by TLC; prolonged heating increases 3-chloro byproduct formation[6],[4].

Table 2: Troubleshooting Guide

IssuePotential CauseMitigation Strategy
Incomplete Conversion Moisture in reagentsUse freshly distilled POCl₃ and strictly anhydrous DMF. Purge system with N₂[6].
Formation of 3-Chloro Byproduct Excessive heating/timeThe Vilsmeier reagent can act as a chlorinating agent under drastic conditions. Lower reaction temperature to 60 °C and quench immediately upon completion[6].
Low Yield after Workup Incomplete hydrolysisEnsure vigorous stirring during the ice quench; verify aqueous phase pH is 7-8 before extraction[4].

References

  • Development of a Novel Class of Tubulin Inhibitor from Desmosdumotin B with a Hydroxylated Bicyclic B-Ring - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Application Note: Regioselective Electrophilic Bromination of Benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromobenzo[b]thiophene is a highly valued heterocyclic building block in medicinal chemistry and materials science. It serves as a critical electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) to synthesize complex functionalized heterocycles 1[1]. This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating protocol for the regioselective electrophilic bromination of benzo[b]thiophene at the C-3 position.

Mechanistic Rationale & Regioselectivity

Unlike simple benzenoid systems, benzo[b]thiophene undergoes electrophilic aromatic substitution (EAS) preferentially at the heteroaromatic ring. The regioselectivity heavily favors the C-3 position over the C-2 position. This kinetic preference is driven by the relative stability of the Wheland intermediate: electrophilic attack at C-3 generates a carbocation where the positive charge is stabilized by the adjacent sulfur atom without disrupting the aromatic sextet of the fused benzene ring.

According to established literature, controlled bromination at room temperature yields 3-bromobenzo[b]thiophene in excellent yields (up to 92%), whereas an excess of the brominating agent inevitably leads to 2,3-dibromobenzo[b]thiophene 2[2]. Therefore, strict stoichiometric control and appropriate temperature moderation are critical to ensuring high purity.

G N1 Benzo[b]thiophene (Starting Material) N2 Electrophilic Attack (Br+ from NBS) N1->N2 N3 Wheland Intermediate (C-3 Position) N2->N3 N4 Deprotonation (Rearomatization) N3->N4 N5 3-Bromobenzo[b]thiophene (Target Product) N4->N5

Mechanistic pathway for the regioselective C-3 bromination of benzo[b]thiophene.

Comparative Analysis of Brominating Agents

The selection of the brominating agent dictates the scalability, safety, and impurity profile of the reaction. While elemental bromine is highly atom-economical, N-Bromosuccinimide (NBS) is generally preferred in discovery settings due to its mild nature and ease of handling.

ParameterN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Reactivity Profile Mild, controlled in-situ release of Br⁺Highly reactive, exothermic
Regioselectivity Excellent (C-3 highly favored)Good, but higher risk of 2,3-dibromination
Optimal Solvents CHCl₃/AcOH, DMF, or THFCCl₄, CHCl₃, or Acetic Acid
Handling & Safety Solid, easy to weigh, lower toxicityVolatile, corrosive liquid, toxic fumes
Typical Yield 80% - 85%Up to 92% (requires strict control)
Major Byproducts Succinimide (water-soluble)HBr gas (requires basic scrubbing)

Table 1: Quantitative and qualitative comparison of brominating agents for benzo[b]thiophene.

Experimental Protocol: NBS-Mediated Bromination

This protocol utilizes NBS in a mixed solvent system of chloroform and acetic acid. This specific combination provides optimal solubility for the non-polar starting material and mild acidic catalysis to activate the NBS 3[3].

Protocol step1 Dissolve in CHCl3/AcOH (1:1 v/v) step2 Cool to 0 °C step1->step2 step3 Add NBS Portion-wise (1.1-1.25 eq) step2->step3 step4 Stir at RT (24-48 h) step3->step4 step5 Quench with Na2S2O3 step4->step5 step6 Aqueous Workup step5->step6 step7 Silica Plug (Hexanes) step6->step7

Step-by-step experimental workflow for NBS-mediated electrophilic bromination.

Materials Required:
  • Benzo[b]thiophene : 10.0 g (74.5 mmol, 1.0 equiv)

  • N-Bromosuccinimide (NBS) : 16.6 g (93.3 mmol, ~1.25 equiv)

  • Chloroform (CHCl₃) & Glacial Acetic Acid (AcOH) : 75 mL each (1:1 v/v)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel (for filtration)

Step-by-Step Methodology & Causality:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzo[b]thiophene in the 1:1 mixture of chloroform and glacial acetic acid 4[4].

    • Causality: Chloroform ensures complete dissolution of the non-polar starting material, while acetic acid acts as a mild protic activator for NBS, enhancing the electrophilicity of the bromine atom.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the kinetic formation of the 2,3-dibrominated side product and controls the mild exotherm associated with electrophilic activation.

  • Reagent Addition: Add NBS portion-wise over 1 to 4 hours while strictly maintaining the internal temperature at 0 °C 4[4].

    • Causality: Portion-wise addition prevents a sudden spike in Br⁺ concentration, ensuring high C-3 regioselectivity.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 24 to 48 hours 5[5].

  • Reaction Quenching: Once TLC indicates complete consumption of the starting material, dilute the mixture with additional chloroform (200 mL) and transfer to a separatory funnel. Wash the organic layer vigorously with saturated aqueous sodium thiosulfate (200 mL) 4[4].

    • Causality: Sodium thiosulfate reduces any unreacted NBS or residual active bromine species to inert bromide salts, preventing downstream over-bromination during solvent evaporation.

  • Neutralization & Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate until the aqueous phase is slightly basic (pH ~8), followed by a brine wash (150 mL).

    • Causality: This removes the acetic acid and residual water-soluble succinimide byproduct.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow/orange oil.

  • Purification: Pass the crude oil through a short plug of silica gel, eluting with 100% hexanes 4[4].

    • Causality: 3-Bromobenzo[b]thiophene is highly non-polar. A hexane flush effectively separates the product from any polar baseline impurities (like trace succinimide) and affords the purified compound.

In-Process Controls & Analytical Validation

To ensure this protocol functions as a self-validating system, researchers must employ the following analytical checks:

  • TLC Monitoring: Use 100% hexanes as the mobile phase. Benzo[b]thiophene and 3-bromobenzo[b]thiophene have very similar Rf values, but the brominated product will run slightly lower. Both compounds are highly UV-active (254 nm).

  • Chemical Quench Validation: The color change of the organic layer from deep orange/red to pale yellow upon the addition of sodium thiosulfate visually validates the successful quenching of active electrophilic bromine.

  • ¹H NMR (CDCl₃) Confirmation: The most definitive structural validation is the disappearance of the C-3 proton. In the starting material, the C-2 and C-3 protons appear as a pair of coupled doublets (around 7.3–7.5 ppm). In the product, the C-2 proton will appear as a distinct singlet (often shifted slightly downfield due to the adjacent bromine), confirming complete and regioselective C-3 substitution.

  • GC-MS: The product will show a characteristic isotopic molecular ion peak at m/z 212 and 214 (1:1 ratio), confirming the incorporation of a single bromine atom.

References

  • BenchChem. "A Comparative Guide to the Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde". 6

  • BenchChem. "Common side products in the synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde". 3

  • ACS Publications. "Synthesis and Characterization of a Two Stage, Nonlinear Photobase Generator". 5

  • ChemicalBook. "General Description of Dibenzo[b,d]Thiophene". 2

  • Guidechem. "4-Bromo-benzo[b]thiophene 5118-13-8 wiki". 1

  • BenchChem. "Technical Guide: 3-bromo-7-chloro-1-benzothiophene and its Derivatives in Medicinal Chemistry". 4

Sources

Synthesis of 3-arylbenzo[b]thiophene-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 3-Arylbenzo[b]thiophene-2-carbaldehydes: Protocols and Mechanistic Insights

For researchers, medicinal chemists, and professionals in drug development, the benzo[b]thiophene scaffold is a cornerstone of significant pharmacological interest. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Among these, 3-arylbenzo[b]thiophene-2-carbaldehydes stand out as particularly valuable intermediates. The dual functionality of the C2-aldehyde and the C3-aryl group provides a versatile platform for the synthesis of diverse molecular libraries, making them crucial building blocks in the quest for novel therapeutic agents.[1][2]

This technical guide offers a comprehensive overview of the primary synthetic routes to 3-arylbenzo[b]thiophene-2-carbaldehydes, providing detailed experimental protocols, mechanistic discussions, and comparative data to aid researchers in selecting the most suitable methodology for their specific needs.

Strategic Approaches to Synthesis

The construction of 3-arylbenzo[b]thiophene-2-carbaldehydes can be broadly approached via two primary strategies:

  • Late-Stage Arylation: This approach involves the introduction of the aryl group at the C3 position of a pre-functionalized benzo[b]thiophene-2-carbaldehyde core. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation.[3]

  • Late-Stage Formylation: In this strategy, the carbaldehyde group is introduced at the C2 position of a pre-existing 3-arylbenzo[b]thiophene scaffold. The Vilsmeier-Haack reaction is the classic and most effective method for this formylation.[4][5]

Strategy 1: Suzuki-Miyaura Cross-Coupling for C3-Arylation

The Suzuki-Miyaura cross-coupling reaction is a robust and highly versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[3] In the context of this guide, it provides an efficient route to 3-arylbenzo[b]thiophene-2-carbaldehydes starting from the readily accessible 3-bromobenzo[b]thiophene-2-carbaldehyde.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromobenzo[b]thiophene-2-carbaldehyde.

  • Transmetalation: The aryl group from the organoboron reagent (arylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X(L2) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R-B(OH)2, Base) ArPd(II)XL2->Transmetalation ArPd(II)RL2 Ar-Pd(II)-R(L2) Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Product Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Arylbenzo[b]thiophene-2-carbaldehydes

This protocol details a general procedure for the Suzuki-Miyaura coupling of 3-bromobenzo[b]thiophene-2-carbaldehyde with various arylboronic acids.

Materials:

  • 3-Bromobenzo[b]thiophene-2-carbaldehyde (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol)

  • Sodium carbonate (Na₂CO₃) (2.5 mmol)

  • Toluene (e.g., 8 mL)

  • Ethanol (e.g., 2 mL)

  • Water (e.g., 2 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-bromobenzo[b]thiophene-2-carbaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), sodium carbonate (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.04 mmol).[1]

  • Solvent Addition: Add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).[1]

  • Degassing and Reaction: Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes. Heat the reaction mixture to reflux (approximately 80-100 °C) under an inert atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3-arylbenzo[b]thiophene-2-carbaldehyde derivative.[1]

Data Presentation: Optimized Reaction Conditions for Suzuki Coupling
ComponentRoleTypical Reagents/Conditions
Substrate Starting material3-Bromobenzo[b]thiophene-2-carbaldehyde
Coupling Partner Source of aryl groupArylboronic acid or arylboronic acid pinacol ester (1.1-1.5 equivalents)[3]
Catalyst Facilitates C-C bond formationPd(PPh₃)₄, Pd(OAc)₂ with a ligand (e.g., SPhos)[3][6]
Base Activates the boronic acidK₃PO₄, Na₂CO₃, Cs₂CO₃[3]
Solvent Reaction mediumToluene/Ethanol/Water, THF/Water[1][6]
Temperature Reaction energy input80-100 °C[3]
Atmosphere Prevents catalyst degradationInert (Nitrogen or Argon)[3]

Strategy 2: Vilsmeier-Haack Formylation of 3-Arylbenzo[b]thiophenes

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] This strategy involves the synthesis of a 3-arylbenzo[b]thiophene intermediate, followed by the introduction of the aldehyde group at the C2 position.

Reaction Principle

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][8]

  • Electrophilic Aromatic Substitution: The electron-rich 3-arylbenzo[b]thiophene attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is subsequently hydrolyzed during aqueous work-up to yield the final 2-carbaldehyde product.[4]

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Aryl_BT 3-Arylbenzo[b]thiophene Iminium_Intermediate Iminium Salt Intermediate Aryl_BT->Iminium_Intermediate + Vilsmeier Reagent Hydrolysis Hydrolysis (H2O) Iminium_Intermediate->Hydrolysis Product 3-Arylbenzo[b]thiophene-2-carbaldehyde Hydrolysis->Product

Caption: General workflow for the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde

As 3-bromobenzo[b]thiophene-2-carbaldehyde is a key precursor for Strategy 1, its synthesis via the Vilsmeier-Haack reaction of 3-bromobenzo[b]thiophene is detailed here. A similar protocol can be adapted for other 3-substituted benzo[b]thiophenes.

Materials:

  • 3-Bromobenzo[b]thiophene (1.0 equivalent)

  • N,N-dimethylformamide (DMF) (3.0 to 5.0 equivalents)

  • Phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Ice, water

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • Vilsmeier Reagent Preparation: In a dry, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 to 5.0 equivalents) to 0 °C in an ice bath. Slowly add POCl₃ (1.1 to 1.5 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition, stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.[4]

  • Formylation: Dissolve 3-bromobenzo[b]thiophene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 40-70 °C and stir for 2-6 hours, monitoring by TLC.[4]

  • Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with stirring. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous mixture with DCM (3 x 20 mL). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Overview of Synthetic Strategies

FeatureStrategy 1: Suzuki-Miyaura CouplingStrategy 2: Vilsmeier-Haack Formylation
Key Transformation C-C bond formation (arylation)C-H bond functionalization (formylation)
Starting Material 3-Bromobenzo[b]thiophene-2-carbaldehyde3-Arylbenzo[b]thiophene
Key Reagents Pd catalyst, arylboronic acid, baseDMF, POCl₃
Advantages High functional group tolerance, commercially available arylboronic acids, generally high yields.[3]Utilizes common and inexpensive reagents, direct formylation of the core.[4][7]
Considerations Requires synthesis of the halogenated precursor.The 3-arylbenzo[b]thiophene precursor needs to be synthesized first; reaction conditions can be harsh.[5]

Conclusion

The synthesis of 3-arylbenzo[b]thiophene-2-carbaldehydes is a critical step in the development of novel compounds for pharmaceutical and materials science applications. Both the Suzuki-Miyaura cross-coupling and the Vilsmeier-Haack formylation represent powerful and effective strategies to access these valuable intermediates. The choice between these two routes will depend on the availability of starting materials, the desired scale of the reaction, and the specific functionalities of the target molecule. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize these versatile building blocks.

References

  • Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances. Available at: [Link]

  • Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. Semantic Scholar. Available at: [Link]

  • Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances. Available at: [Link]

  • A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling. PMC. Available at: [Link]

  • New strategy for the synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene derivatives. ResearchGate. Available at: [Link]

  • Synthesis of benzothiophenes. Organic Chemistry Portal. Available at: [Link]

  • Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C. Available at: [Link]

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Available at: [Link]

  • Benzo[b]thiophene-2-carbaldehyde. ResearchGate. Available at: [Link]

  • Benzo[b]thiophene-2-carbaldehyde. MDPI. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]

  • Synthesis of 2,3‐Diarylbenzo[b]thiophenes via Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling and Palladium‐Catalyzed Decarboxylative Arylation. ResearchGate. Available at: [Link]

  • Biological activity of complexes derived from thiophene-2-carbaldehyde thiosemicarbazone. Crystal structure of [Ni(C(6)H(6)N(3)S(2))(2)]. PubMed. Available at: [Link]

  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. R Discovery. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[1][9]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. ResearchGate. Available at: [Link]

  • Efficient synthesis of 2,3-diarylbenzo[b]thiophene molecules through palladium (0) Suzuki–Miyaura cross-coupling reaction and their antithrombolyitc, biofilm inhibition, hemolytic potential and molecular docking studies. ResearchGate. Available at: [Link]

  • Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. PMC. Available at: [Link]

  • Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Publishing. Available at: [Link]

  • Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Available at: [Link]

  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Available at: [Link]

  • Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv. Available at: [Link]

  • Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. MDPI. Available at: [Link]

Sources

Application Note: Derivatization Strategies for 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde (CAS: 50563-02-5)

Executive Summary & Chemical Rationale

The benzo[b]thiophene scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, including zileuton (5-lipoxygenase inhibitor) and raloxifene (SERM) [1]. Within this chemical space, 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde serves as a highly versatile, orthogonally reactive building block.

The strategic value of this specific intermediate lies in its dual reactivity profile:

  • The C2-Carbaldehyde: A highly electrophilic center primed for condensation, olefination, and reductive amination. The adjacent electron-withdrawing 3-bromo substituent enhances the electrophilicity of the carbonyl carbon via inductive (-I) effects, accelerating imine formation.

  • The C3-Bromide: A prime candidate for palladium-catalyzed cross-coupling. While the benzothiophene core is generally electron-rich, the 5-methyl group provides additional electron density (+I, +M via hyperconjugation). This slightly strengthens the C3–Br bond compared to unsubstituted analogs, necessitating the selection of robust, bidentate palladium catalysts to ensure efficient oxidative addition [2].

This application note provides field-proven, self-validating protocols for the divergent derivatization of this scaffold, enabling rapid expansion of structure-activity relationship (SAR) libraries.

Divergent Synthetic Workflow

The following workflow illustrates the orthogonal functionalization pathways available for this scaffold, allowing chemists to independently target the C2 and C3 positions.

G SM 3-Bromo-5-methylbenzo[b] thiophene-2-carbaldehyde Suzuki Suzuki-Miyaura Cross-Coupling (C3) SM->Suzuki Aryl-B(OH)2, Pd(dppf)Cl2, Base RedAm Reductive Amination (C2) SM->RedAm R-NH2, NaBH(OAc)3 AcOH (cat.) Prod1 3-Aryl-5-methylbenzo[b] thiophene-2-carbaldehyde Suzuki->Prod1 Prod2 2-(Aminomethyl)-3-bromo-5- methylbenzo[b]thiophene RedAm->Prod2

Caption: Divergent derivatization of the benzothiophene scaffold via C2 and C3 functionalization.

Experimental Protocols & Mechanistic Insights

Protocol A: C3-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Form a new C–C bond at the C3 position while preserving the C2-aldehyde for subsequent late-stage functionalization.

Mechanistic Causality: The oxidative addition of Pd(0) into the C3–Br bond is the rate-determining step. Because the 5-methyl group enriches the electron density of the thiophene ring, we utilize Pd(dppf)Cl₂ . The bidentate dppf ligand enforces a cis-coordination geometry that accelerates reductive elimination and prevents catalyst poisoning by the sulfur heteroatom [3]. 1,4-Dioxane is selected as the solvent due to its high boiling point and excellent miscibility with aqueous bases, ensuring a homogenous catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (v/v 4:1) to achieve a substrate concentration of 0.2 M.

  • Reaction: Purge the flask with N₂ for 5 minutes. Heat the biphasic mixture to 90 °C under vigorous stirring for 4–6 hours.

  • Self-Validating Workup: Cool to room temperature and dilute with Ethyl Acetate (EtOAc) and water. Validation checkpoint: The inorganic salts and unreacted boronic acid partition into the aqueous layer. The organic layer will exhibit a distinct, bright fluorescence under 254 nm UV light, confirming the extended conjugation of the newly formed biaryl system.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: C2-Functionalization via Reductive Amination

Objective: Convert the C2-aldehyde into a substituted amine to introduce basic pharmacophores (e.g., piperazines, morpholines) critical for modulating drug solubility and target binding.

Mechanistic Causality: We employ Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than NaBH₄. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it too mild to reduce the starting aldehyde directly. Instead, it selectively reduces the highly electrophilic iminium ion generated in situ [1]. Acetic acid is added to catalyze the dehydration of the hemiaminal intermediate into the iminium species.

Mechanism Aldehyde C2-Aldehyde Imine Iminium Intermediate (Highly Electrophilic) Aldehyde->Imine R-NH2, H+ -H2O Amine Alkylamine Product (Basic) Imine->Amine NaBH(OAc)3 Hydride Transfer

Caption: Mechanistic sequence of the selective reductive amination at the C2 position.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and the desired primary/secondary amine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.3 M). Add glacial acetic acid (1.0 equiv). Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control the mild exotherm. Stir for 12 hours at room temperature.

  • Self-Validating Workup (Acid-Base Extraction): Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM). To self-validate and purify without chromatography, extract the DCM layer with 1M HCl. Validation checkpoint: The target amine product protonates and migrates to the aqueous layer, leaving unreacted aldehyde and neutral impurities in the organic waste.

  • Isolation: Basify the aqueous layer to pH 10 using 2M NaOH. Extract the precipitated free-base amine with fresh DCM. Dry over Na₂SO₄ and concentrate to yield the analytically pure product.

Quantitative Data Summary

The following table summarizes the expected operational parameters and yields for the primary derivatization pathways of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde.

Reaction TypeTarget BondReagentsCatalyst / ReductantTemp (°C)Expected Yield (%)
Suzuki-Miyaura C3–ArylAryl-B(OH)₂, K₂CO₃Pd(dppf)Cl₂80–10075–90%
Sonogashira C3–AlkynylTerminal Alkyne, Et₃NPd(PPh₃)₂Cl₂ / CuI60–8065–85%
Reductive Amination C2–AlkylamineR-NH₂, AcOHNaBH(OAc)₃20–2580–95%
Wittig Olefination C2–AlkenePh₃P=CH-R, BaseNone0–2570–85%

Note: Yields are highly dependent on the steric and electronic nature of the coupling partners (e.g., ortho-substituted arylboronic acids will push yields to the lower end of the spectrum).

References

  • Unsymmetrical Thienopentalenes: Synthesis, Optoelectronic Properties, and (Anti)aromaticity Analysis. ACS Omega. Available at:[Link]

  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. National Center for Biotechnology Information (PMC). Available at:[Link]

In vitro assays for novel benzothiophene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced In Vitro Assay Workflows for Novel Benzothiophene Derivatives

Executive Summary & Pharmacological Rationale

Benzothiophene derivatives represent a highly privileged and versatile scaffold in modern medicinal chemistry and drug discovery. Historically recognized for their role as Selective Estrogen Receptor Modulators (SERMs) such as raloxifene and arzoxifene, the benzothiophene core has recently been functionalized to yield potent anticancer, anti-inflammatory, and antimicrobial agents. Recent structural optimizations have led to the discovery of benzothiophene acrylonitrile analogs that act as potent tubulin polymerization inhibitors[1], and novel halogenated derivatives like 3-iodo-2-phenylbenzo[b]thiophene (IPBT) that exhibit dual apoptotic and anti-inflammatory properties [2].

This application note provides a comprehensive, causality-driven framework for profiling novel benzothiophene derivatives in vitro. By bridging high-throughput biochemical binding assays with phenotypic cellular models, researchers can establish a robust structure-activity relationship (SAR) pipeline with high scientific integrity.

Mechanistic Pathways & Target Rationale

Benzothiophenes exert their therapeutic effects through multiple orthogonal pathways, heavily dictated by their functional group substitutions:

  • Nuclear Receptor Modulation : Classic benzothiophene SERMs competitively bind to the Estrogen Receptor (ERα/ERβ). Unlike the endogenous ligand 17β-estradiol, the bulky basic side chains of SERMs induce a distinct conformational change in the ER ligand-binding domain. This structural shift promotes the recruitment of co-repressors rather than co-activators, thereby silencing estrogen-responsive gene transcription in specific tissues [3].

  • Cytoskeletal Disruption : Acrylonitrile-substituted benzothiophenes are designed to mimic combretastatin A-4, binding directly to the colchicine site of tubulin. This prevents microtubule assembly, leading to mitotic catastrophe and subsequent apoptosis via Caspase-3/9 activation [1].

  • Orphan Receptor Modulation : 4,5,6,7-tetrahydro-benzothiophene derivatives have recently been identified as potent inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a critical target for Th17 cell polarization and autoimmune disease management [4].

Benzothiophene-mediated ER modulation and tubulin inhibition pathways driving apoptosis.

Quantitative Data Presentation

To benchmark novel synthesized derivatives, it is crucial to understand the expected in vitro pharmacological profiles of established benzothiophene classes. Table 1 summarizes typical inhibitory concentrations across various targets.

Table 1: Expected In Vitro Profiles of Benzothiophene Derivatives

Compound ClassRepresentative CompoundPrimary TargetTypical AssayExpected IC50 / GI50
SERM Raloxifene / ArzoxifeneERα / ERβTR-FRET Binding< 10 nM
Acrylonitrile Analog Compound 6TubulinCytotoxicity (NCI-60)10 – 100 nM
Halogenated Derivative IPBTInflammatory / ApoptoticMTT (HepG2 cells)~ 67 µM
Tetrahydro-benzothiophene Compound 10RORγtTR-FRET Binding0.5 – 5.0 nM

Experimental Protocols & Methodologies

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) ER Binding Assay

Causality & Rationale : TR-FRET is selected over traditional radioligand binding because it provides a homogeneous, wash-free format that preserves transient or low-affinity receptor-ligand interactions. The time-resolved nature of the lanthanide fluorophore (Terbium) eliminates short-lived background autofluorescence from the test compounds—a common artifact when screening highly conjugated, planar benzothiophenes [4].

Step-by-Step Methodology :

  • Reagent Preparation : Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA). Reconstitute recombinant human ERα or ERβ (tagged with GST or His) and the corresponding Terbium (Tb)-labeled anti-tag antibody.

  • Compound Dilution : Serially dilute benzothiophene derivatives in 100% DMSO. Transfer to an intermediate plate containing assay buffer to achieve a 4X concentration. Critical Step: The final DMSO concentration in the assay well must not exceed 1% to prevent receptor denaturation and assay drift.

  • Assay Assembly : In a 384-well low-volume black microplate, add the following sequentially:

    • 5 µL of 4X compound (or vehicle control).

    • 5 µL of 4X ER protein complexed with the Tb-labeled antibody.

    • 10 µL of 2X fluorescent estrogen ligand tracer (e.g., Fluormone™).

  • Incubation : Seal the plate to prevent evaporation and incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Detection & Self-Validation : Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm for Tb, 520 nm for the tracer). Calculate the emission ratio (520/495).

    • Quality Control: Validate the assay plate by calculating the Z'-factor using vehicle (DMSO) as the negative control and a saturating concentration of 17β-estradiol as the positive control. A Z'-factor > 0.5 indicates a highly trustworthy assay system.

Protocol 2: High-Throughput Cytotoxicity Profiling (MTT Assay)

Causality & Rationale : The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. It is highly effective for assessing the phenotypic outcome of benzothiophene-induced tubulin inhibition or ER antagonism. Running MCF-7 (ER+) and MDA-MB-231 (ER-) cell lines in parallel allows researchers to differentiate between ER-mediated cytotoxicity and off-target/tubulin-mediated cytotoxicity [2].

Step-by-Step Methodology :

  • Cell Seeding : Harvest exponentially growing cancer cells. Seed at a density of 5,000–8,000 cells/well in 96-well flat-bottom plates in 100 µL of complete media (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adherence.

  • Treatment : Aspirate media and replace with 100 µL of fresh media containing serial dilutions of benzothiophene derivatives (typically 0.1 nM to 100 µM). Ensure final DMSO concentration is ≤ 0.1% to avoid baseline solvent toxicity confounding the GI50 calculation.

  • Incubation : Incubate for 48 to 72 hours depending on the doubling time of the specific cell line.

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C. Causality: Viable cells with active metabolism will convert the reagent into insoluble purple formazan crystals.

  • Solubilization : Carefully aspirate the media without disturbing the crystals. Add 100 µL of DMSO to each well and place on a plate shaker for 10 minutes to dissolve the formazan.

  • Quantification : Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the GI50 using non-linear regression analysis (e.g., 4-parameter logistic curve).

Protocol 3: In Vitro Tubulin Polymerization Assay

Causality & Rationale : Certain benzothiophene acrylonitrile analogs exhibit profound cytotoxicity by disrupting the cytoskeleton [1]. This cell-free assay directly measures the impact of the compound on tubulin dynamics. Because tubulin polymerization is strictly temperature-dependent (polymerizes at 37°C, depolymerizes at 4°C), precise thermal control is mandatory.

Step-by-Step Methodology :

  • Preparation : Pre-warm a kinetic microplate reader to exactly 37°C. Keep all tubulin reagents and assay plates strictly on ice until the reaction starts to prevent premature baseline polymerization.

  • Reaction Mix : Prepare a reaction mixture containing >3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI or a specialized tubulin-tracker).

  • Compound Addition : In a half-area 96-well plate (resting on ice), add 5 µL of the test benzothiophene compound, vehicle (DMSO), Vinblastine (depolymerization control), and Docetaxel (polymerization stabilizer control).

  • Initiation : Rapidly add 45 µL of the cold tubulin reaction mix to the wells using a multichannel pipette.

  • Kinetic Reading : Immediately transfer the plate to the 37°C reader. Measure fluorescence (e.g., Ex 360 nm / Em 420 nm) every minute for 60 minutes.

  • Analysis : Plot the Vmax of the growth phase. Compounds acting as combretastatin analogs will flatten the kinetic curve, mimicking the Vinblastine control.

Tiered in vitro screening workflow for novel benzothiophene derivatives.

Conclusion

A tiered screening approach—beginning with target-specific biochemical assays (TR-FRET) and cascading into phenotypic (MTT) and mechanistic (Tubulin Polymerization) validations—ensures that novel benzothiophene derivatives are accurately characterized. Maintaining strict controls over solvent concentrations, temperature kinetics, and assay self-validation (Z'-factor) guarantees the trustworthiness and reproducibility of the generated pharmacological data.

References

  • Title : Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents Source : PubMed Central (PMC) URL :[Link]

  • Title : Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivatives Source : OICC Press URL :[Link]

  • Title : Structural modulation of reactivity/activity in design of improved benzothiophene selective estrogen receptor modulators: induction of chemopreventive mechanisms Source : AACR Journals URL :[Link]

  • Title : Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

Application Note: Antimicrobial Screening and Mechanistic Profiling of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Executive Summary & Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly driven by ESKAPE pathogens (E nterococcus faecium, S taphylococcus aureus, K lebsiella pneumoniae, A cinetobacter baumannii, P seudomonas aeruginosa, and E nterobacter spp.), necessitates the discovery of novel chemical scaffolds[1]. Benzothiophene derivatives have emerged as highly versatile pharmacophores exhibiting potent antibacterial and antifungal properties[2].

This application note provides a comprehensive framework for evaluating the antimicrobial efficacy of benzothiophene compounds. By synthesizing structural-activity relationship (SAR) data and detailing self-validating experimental workflows, this guide empowers researchers to systematically screen these compounds, understand their mechanisms of action, and avoid common experimental artifacts.

Mechanistic Pathways & Target Identification

Unlike traditional beta-lactams or aminoglycosides, benzothiophene derivatives exhibit diverse and highly specific mechanisms of action, making them excellent candidates for overcoming multidrug-resistant (MDR) strains.

  • Bacterial Pyruvate Kinase (PK) Inhibition: Fluorinated benzothiophene-indole hybrids have been identified as direct inhibitors of bacterial pyruvate kinase, a critical enzyme in bacterial glycolysis. By halting ATP production, these compounds induce metabolic collapse in Methicillin-resistant S. aureus (MRSA)[3].

  • Efflux Pump Inhibition: C2-arylated benzothiophene derivatives act as potent inhibitors of the NorA efflux pump. NorA over-expression is a primary driver of resistance to fluoroquinolones and biocides; inhibiting it restores the susceptibility of the pathogen to standard antibiotics[2].

  • Outer Membrane Permeabilization Synergy: While intrinsically less active against Gram-negative bacteria due to restrictive outer membranes, co-administering benzothiophenes with sub-inhibitory concentrations of permeabilizing agents (like Polymyxin B) facilitates intracellular accumulation, yielding potent activity against E. coli[4].

MoA BT Benzothiophene Derivatives Target1 Bacterial Pyruvate Kinase (PK) Inhibition BT->Target1 Fluorinated Hybrids Target2 NorA Efflux Pump Inhibition BT->Target2 C2-Arylated Analogs Target3 Membrane Permeabilization (with Polymyxin B) BT->Target3 Co-administration Outcome1 Metabolic Collapse (MRSA & S. aureus) Target1->Outcome1 Outcome2 Restored Fluoroquinolone Sensitivity Target2->Outcome2 Outcome3 Gram-Negative Eradication (E. coli) Target3->Outcome3

Fig 1: Proposed antimicrobial mechanisms of benzothiophene derivatives.

Quantitative Efficacy Profiles

The structural modifications of the benzothiophene core dictate its target pathogen profile. Table 1 summarizes the in vitro efficacy of leading benzothiophene classes against priority pathogens.

Table 1: Comparative Antimicrobial Efficacy of Benzothiophene Derivatives

Compound Class / Specific LeadTarget Pathogen(s)Key Structural FeaturesEfficacy (MIC / IC50)Ref
3-Halo-1-benzothiophenes Gram-positive & C. albicans2-cyclohexanol, 3-chloro/bromoBroad-spectrum inhibition[5]
JSF-3269 Enterococcus faecium (VRE)7-Chloro substitutionMIC = 4.2 µM[1]
Tetrahydrobenzothiophenes (3b) E. coli, SalmonellaTetrahydro scaffoldMIC = 0.54 - 1.11 µM[6]
Fluorinated Indole-Hybrids MRSA / MSSA5-fluoro, indole linkageIC50 (PK) = 1.6 - 3.5 µM[3]
Acylhydrazone Derivatives MRSA (Daptomycin-resistant)6-chloro, pyridin-2-ylmethyleneMIC = 4 µg/mL[7]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes the causality behind the experimental choice.

Workflow Step1 1. Compound Preparation (DMSO Stock & Dilution) Step3 3. Broth Microdilution (Cation-adjusted MHB) Step1->Step3 Step2 2. Inoculum Standardization (0.5 McFarland, 5x10^5 CFU/mL) Step2->Step3 Step4 4. Incubation & MIC Readout (37°C, 18-24h) Step3->Step4 Step5 5. Orthogonal Assays (MBC, Time-Kill, Cytotoxicity) Step4->Step5

Fig 2: Standardized high-throughput screening workflow for MIC determination.

Protocol 1: Broth Microdilution Susceptibility Assay (MIC Determination)

This protocol quantifies the lowest concentration of the benzothiophene derivative that prevents visible microbial growth[5].

Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well U-bottom microtiter plates, Resazurin dye (optional for visual readout). Causality Note: CAMHB is strictly required over standard MHB. Variations in divalent cations (Ca²⁺, Mg²⁺) can artificially alter the permeability of bacterial membranes, skewing susceptibility profiles[5].

Step-by-Step Procedure:

  • Compound Solubilization: Dissolve the benzothiophene derivative in 100% DMSO to create a 10 mM stock. Causality: Benzothiophenes are highly lipophilic. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Serial Dilution: Prepare a two-fold serial dilution of the compound in CAMHB across the 96-well plate (Columns 1-10). Column 11 serves as the growth control (DMSO + Media + Bacteria), and Column 12 as the sterility control (Media only).

  • Inoculum Preparation: Suspend isolated colonies from an 18-24h agar plate into sterile saline to match a 0.5 McFarland turbidity standard (~1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB. Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial density overwhelms the drug, leading to false-positive resistance.

  • Inoculation: Add 50 µL of the diluted inoculum to each well (final concentration ~5 × 10⁵ CFU/mL)[5].

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration with no visible turbidity.

Self-Validation Checkpoint: The MIC of the quality control strain (e.g., S. aureus ATCC 29213) against a reference antibiotic (e.g., Ciprofloxacin) must fall within the CLSI acceptable range. If the reference drug MIC deviates by more than one dilution, discard the plate and recalibrate the inoculum.

Protocol 2: Bacterial Pyruvate Kinase (PK) Inhibition Assay

To validate the specific MoA of fluorinated benzothiophene-indole hybrids[3].

Step-by-Step Procedure:

  • Enzyme Preparation: Purify recombinant S. aureus Pyruvate Kinase (PK) or obtain a commercial bacterial PK assay kit.

  • Reaction Mix: In a 96-well UV-transparent plate, combine the benzothiophene compound (0.1 to 50 µM), 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 2 mM ADP, and 0.2 mM NADH.

  • Coupled Enzyme System: Add Lactate Dehydrogenase (LDH) in excess. Causality: PK converts PEP to pyruvate. LDH immediately reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The rate of NADH depletion (measured at 340 nm) is directly proportional to PK activity.

  • Initiation: Initiate the reaction by adding 2 mM Phosphoenolpyruvate (PEP).

  • Kinetic Readout: Measure absorbance at 340 nm every 30 seconds for 15 minutes. Calculate the IC50 based on the dose-response curve of the initial velocities.

Self-Validation Checkpoint: Include a compound-only control well (Compound + NADH + LDH, without PK). Benzothiophenes with extended conjugated systems may absorb UV light or auto-fluoresce. If the baseline absorbance drops without PEP, the compound is interfering with the optical readout.

Protocol 3: Synergistic Screening with Outer Membrane Permeabilizers

Gram-negative bacteria often exhibit intrinsic resistance to benzothiophenes. This checkerboard assay determines synergy with Polymyxin B (PMB)[4].

Step-by-Step Procedure:

  • Checkerboard Setup: In a 96-well plate, serially dilute the benzothiophene derivative horizontally (Columns 1-8) and PMB vertically (Rows A-F).

  • Concentration Range: Use PMB at sub-inhibitory concentrations (e.g., 0.125× to 0.5× its standalone MIC).

  • Inoculation & Incubation: Add the standardized E. coli or P. aeruginosa inoculum (5 × 10⁵ CFU/mL) and incubate for 18-24 hours[4].

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI). Formula: FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone). Interpretation: Synergy is defined as FICI ≤ 0.5.

Troubleshooting & Expert Insights

  • Precipitation in Media: Benzothiophenes, especially heavily halogenated derivatives (e.g., 3-bromo/chloro analogs[5]), are prone to precipitation in aqueous broth. Solution: Warm the CAMHB to 37°C prior to compound addition, and visually inspect plates under a microscope before incubation. Precipitation can be falsely read as bacterial turbidity.

  • Microsomal Instability: During hit-to-lead evolution, initial benzothiophene hits (e.g., JSF-2827) often suffer from short liver microsome half-lives[1]. Solution: Conduct early in vitro ADME profiling (human/mouse liver microsomes). Shifting halogen substitutions (e.g., moving chlorine to the 7-position to create JSF-3269) can drastically improve metabolic stability without sacrificing antibacterial efficacy[1].

  • Efflux Pump Interference: If a compound shows excellent enzymatic inhibition (e.g., in the PK assay) but poor whole-cell MIC, it is likely being extruded by NorA or similar pumps. Solution: Run a parallel MIC assay in the presence of an efflux pump inhibitor like Reserpine (20 µg/mL) to confirm efflux-mediated resistance.

References

  • BenchChem.
  • ACS Publications. "Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium." ACS Infectious Diseases, 2024.
  • PMC / NIH.
  • MDPI. "Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains." Pharmaceuticals, 2022.
  • University of West Florida.
  • MDPI. "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus." Molecules, 2022.
  • PMC / NIH. "Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents." Molecules, 2021.

Sources

Application Note: Design and Synthesis of Benzothiophene-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The benzothiophene scaffold has emerged as a privileged pharmacophore in medicinal chemistry, demonstrating exceptional utility in the development of highly potent and selective kinase inhibitors[1]. The structural rigidity, favorable lipophilicity, and bioisosteric resemblance of benzothiophene to indole and naphthalene allow it to effectively anchor into the ATP-binding pockets of various kinases[2]. Recent drug discovery campaigns have validated this scaffold against a broad spectrum of therapeutic targets, including 3[3], PIM kinases[4], Dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1A/B)[5], and Protein Kinase D (PKD)[6].

Mechanistic Pathway & Target Engagement

Benzothiophene derivatives function primarily as ATP-competitive inhibitors. The sulfur heteroatom and the conjugated aromatic system facilitate critical π−π stacking and hydrogen bonding interactions within the kinase hinge region, displacing ATP and halting downstream phosphorylation cascades[2].

Pathway ATP ATP Binding Pocket Kinase Target Kinase (e.g., DYRK1A, PIM, BDK) ATP->Kinase Activation Substrate Downstream Effectors Kinase->Substrate Phosphorylation Response Disease Pathology (Cancer / Metabolic Dysfunction) Substrate->Response Inhibitor Benzothiophene Scaffold Inhibitor->Kinase ATP-Competitive Hinge Binding

Caption: Mechanism of ATP-competitive kinase inhibition by benzothiophene derivatives.

Quantitative Efficacy Profile

The synthetic versatility of the benzothiophene core allows researchers to tune the electronic and steric properties of the molecule, achieving narrow-spectrum selectivity. Table 1 summarizes the inhibitory profiles of key benzothiophene derivatives across different kinase families.

CompoundTarget KinaseInhibitory ActivityKey Structural Feature
BT2 BDKIC50 = 3.19 μM3,6-dichloro-2-carboxylate substitution[3]
Compound 3 PIM1 / PIM2 / PIM3Ki = 2 / 3 / 0.5 nM3-aminobenzo[b]thiophene core[4]
Compound 16b Clk4 / DRAK1 / Clk1IC50 = 11 / 87 / 163 nM5-hydroxybenzothiophene hydrazide[7]
Compound 16b DYRK1A / DYRK1BIC50 = 353.3 / 284 nM5-hydroxybenzothiophene hydrazide[7]
kb-NB142-70 PKD1IC50 = 28 nMBenzothienothiazepinone annulation[6]

Synthetic Methodologies & Protocols

Synthesizing highly substituted benzothiophenes requires overcoming significant regioselectivity and steric hindrance challenges[8]. The following protocols detail a self-validating workflow for the de novo construction and subsequent functionalization of the benzothiophene core.

Workflow Start 2-chloro-5-nitrobenzaldehyde + Methyl thioglycolate Step1 SNAr & Dieckmann Cyclization (Base-mediated) Start->Step1 Core Benzothiophene Core (Intermediates) Step1->Core TLC / LC-MS Check Step2 Microwave-Assisted Cross-Coupling / Amidation Core->Step2 Product Multi-Kinase Inhibitor Step2->Product QC Self-Validation (NMR, LC-MS, HPLC) Product->QC

Caption: Step-by-step synthetic workflow for benzothiophene-based kinase inhibitors.

Protocol A: Base-Mediated Construction of the Benzothiophene Core

Objective: Synthesize methyl 5-nitrobenzo[b]thiophene-2-carboxylate via aromatic nucleophilic substitution (SNAr) followed by intramolecular condensation[4].

Causality & Rationale: Utilizing a pre-functionalized benzene derivative (e.g., 2-chloro-5-nitrobenzaldehyde) ensures strict regiocontrol over the final scaffold. The addition of a base deprotonates methyl thioglycolate, initiating an SNAr attack on the highly electrophilic aryl chloride (which is activated by the electron-withdrawing para-nitro group). The adjacent aldehyde then undergoes a condensation reaction with the active methylene group, driving the thermodynamically favorable aromatization of the thiophene ring[6].

Step-by-Step Procedure:

  • Preparation: Dissolve 2-chloro-5-nitrobenzaldehyde (1.0 eq) and methyl thioglycolate (1.1 eq) in anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Slowly add a mild base (e.g., K2CO3 or NaOMe, 2.0 eq) at 0 °C. Reasoning: Slow addition at low temperatures prevents uncontrolled exothermic degradation and side-reactions.

  • Cyclization: Heat the reaction mixture to 50–70 °C for 2–4 hours. The elevated temperature provides the activation energy necessary for the Dieckmann-type ring closure[6].

  • Quenching & Extraction: Cool the mixture to room temperature, quench with ice-cold water, and slightly acidify with dilute HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc. The disappearance of the starting material and the emergence of a highly UV-active spot confirms ring formation. Validate the exact mass using LC-MS (ESI) to observe the [M+H]+ peak.

Protocol B: Microwave-Assisted Functionalization (Cross-Coupling)

Objective: Introduce amine or aryl substituents at the 3-position or modify the 2-carboxylate group to yield the active kinase inhibitor[4].

Causality & Rationale: Traditional thermal heating for cross-coupling on sterically hindered benzothiophenes often results in prolonged reaction times and oxidative byproduct formation. Microwave dielectric heating ensures rapid, uniform energy transfer directly to the polar reactants, overcoming the high activation energy barrier of the oxidative addition step and drastically reducing reaction times from hours to minutes[4].

Step-by-Step Procedure:

  • Reaction Assembly: In a microwave-safe vial, combine the halogenated benzothiophene core (1.0 eq), the appropriate boronic acid or amine (1.2 eq), Pd(OAc)2 (5 mol%), and (±)-BINAP (13 mol%) in anhydrous toluene[4].

  • Base Integration: Add Cs2CO3 (2.0 eq) to facilitate the transmetalation step of the catalytic cycle.

  • Degassing: Purge the vial with argon for 5 minutes to remove oxygen. Reasoning: Oxygen causes rapid catalyst deactivation and promotes oxidative homocoupling of the boronic acid.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 75 minutes[4].

  • Purification: Filter the mixture through a Celite pad to remove the precipitated palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint: Purify via flash column chromatography. Validate the final structure using 1H-NMR and 13C-NMR. For example, 5-hydroxybenzothiophene derivatives will show a characteristic singlet for the hydroxyl proton around 9.6–10.5 ppm in DMSO-d6[7]. Verify purity (>95%) via analytical HPLC before proceeding to biological kinase assays.

References

  • Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase Source: nih.gov URL:3

  • Comparative Efficacy of Benzothiophene-Based Inhibitors: A Guide for Researchers Source: benchchem.com URL:1

  • Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors Source: rsc.org URL:4

  • Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B Source: researchgate.net URL:2

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity Source: nih.gov URL:7

  • An In-depth Technical Guide to the Synthesis of 2,7-Disubstituted Benzothiophenes Source: benchchem.com URL:8

  • Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed Source: nih.gov URL:5

  • Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D Source: nih.gov URL:6

  • Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold Source: mdpi.com URL:9

Sources

Troubleshooting & Optimization

Technical Support Center: Benzothiophene Carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Benzothiophene carbaldehydes (such as benzo[b]thiophene-2-carbaldehyde and benzo[b]thiophene-3-carbaldehyde) are highly valuable intermediates in medicinal chemistry and organic synthesis. However, their purification is notoriously challenging. Due to their relatively low melting points and susceptibility to auto-oxidation, standard recrystallization attempts frequently result in liquid-liquid phase separation ("oiling out") or degraded yields.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure you isolate high-purity crystalline material every time.

Crystallization Workflow & Decision Matrix

Recrystallization_Workflow Start Crude Benzothiophene Carbaldehyde Dissolution Dissolution in Hot Solvent (e.g., EtOH or AcOH) Start->Dissolution HotFiltration Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration Cooling Controlled Cooling (Avoid Oiling Out) HotFiltration->Cooling OilingOut Oiling Out Occurs? Cooling->OilingOut Seeding Reheat & Add Seed Crystals OilingOut->Seeding Yes Crystallization Nucleation & Crystal Growth OilingOut->Crystallization No Seeding->Cooling Isolation Vacuum Filtration & Cold Solvent Wash Crystallization->Isolation Pure Pure Benzothiophene Carbaldehyde Isolation->Pure

Workflow for benzothiophene carbaldehyde recrystallization and phase separation mitigation.

Troubleshooting Guide & FAQs

Q1: Why does my benzo[b]thiophene-3-carbaldehyde form a biphasic oil instead of crystallizing upon cooling? A1: This phenomenon, known as "oiling out," occurs when the solute precipitates at a temperature above its melting point or when the supersaturation level heavily exceeds the metastable zone limit, leading to liquid-liquid phase separation (LLPS). Benzo[b]thiophene-3-carbaldehyde has a relatively low melting point of approximately 58 °C 1[1]. If the solvent (e.g., ethanol) is saturated at a temperature close to or above 58 °C, cooling will cause the compound to separate as a liquid oil rather than a solid crystal. Causality & Solution: To prevent this, adjust the solvent volume so that the saturation temperature is well below the compound's melting point. If oiling out occurs, reheat the mixture until homogeneous, add a small amount of additional solvent (to lower the saturation temperature), and cool at a slower rate (e.g., 0.1 °C/min). Introducing seed crystals at the upper boundary of the metastable zone will also bypass the high-energy nucleation barrier, forcing solid crystal growth over oil formation.

Q2: I am observing significant degradation or impurity peaks (e.g., carboxylic acid) after hot filtration. How can I prevent this? A2: Benzothiophene carbaldehydes are highly prone to auto-oxidation, where the C2 or C3 formyl group oxidizes to the corresponding carboxylic acid when exposed to atmospheric oxygen at elevated temperatures. Causality & Solution: The activation energy for radical-mediated aldehyde oxidation is easily overcome during prolonged heating in solvents like ethanol or acetic acid. To mitigate this, degas your recrystallization solvents by sparging with nitrogen or argon prior to use. Perform the hot dissolution and filtration steps under an inert atmosphere, and minimize the time the solution spends at reflux.

Q3: How do I choose the right solvent system for halogenated derivatives like 3-bromobenzo[b]thiophene-2-carbaldehyde? A3: Halogenated derivatives exhibit different solubility profiles and higher melting points due to increased molecular weight and polarizability. For instance, 3-bromobenzo[b]thiophene-2-carbaldehyde is effectively recrystallized from glacial acetic acid 2[2]. Causality & Solution: Acetic acid provides excellent solubility at boiling temperatures and a steep solubility drop-off upon cooling, which is ideal for high-yield crystallization. Furthermore, its acidic nature suppresses the formation of base-catalyzed condensation impurities that can occur in neutral or basic environments.

Quantitative Data: Physicochemical Properties & Solvent Selection

Table 1: Optimized recrystallization parameters for benzothiophene carbaldehydes and derivatives.

CompoundMelting Point (°C)Optimal Solvent SystemTypical Yield (%)Common Impurities
Benzo[b]thiophene-3-carbaldehyde 53–58Ethanol (100%)31–74 1[1]Carboxylic acid, regioisomers
3-Bromobenzo[b]thiophene-2-carbaldehyde ~95Acetic Acid60–80 2[2]Unreacted starting material
Benzothiophene-3-carbaldehyde Schiff Bases 234–256EtOH or MeOH85–93 3[3]Unreacted aldehyde
Self-Validating Experimental Protocol

Recrystallization of Benzo[b]thiophene-3-carbaldehyde from Ethanol

Objective: To obtain >99% pure crystals while avoiding liquid-liquid phase separation (oiling out) and oxidative degradation.

Step 1: Preparation and Degassing

  • Measure 1.0 g of crude benzo[b]thiophene-3-carbaldehyde into a 25 mL round-bottom flask.

  • Add 5.0 mL of absolute ethanol.

  • Sparge the solvent with Argon for 5 minutes to displace dissolved oxygen. (Causality: Removing oxygen prevents the auto-oxidation of the formyl group at elevated temperatures).

Step 2: Dissolution

  • Equip the flask with a reflux condenser and heat the mixture gradually using a water bath set to 65 °C.

  • Swirl gently. Validation Checkpoint: The mixture should become a clear, pale-yellow solution. If undissolved particulate remains, add ethanol dropwise (up to 1.0 mL) until fully dissolved. Do not exceed 65 °C.

Step 3: Hot Filtration

  • Pre-heat a glass funnel and filter paper to prevent premature crystallization in the stem.

  • Filter the hot solution quickly into a pre-warmed receiving flask under a gentle stream of Argon.

Step 4: Controlled Nucleation

  • Remove the flask from the heat source and allow it to cool ambiently in a draft-free environment to 40 °C.

  • Critical Action: Do not place the flask directly in an ice bath. Rapid cooling spikes the supersaturation ratio, forcing the system into the labile zone where the compound will oil out (since 40 °C is near its melting point). Validation Checkpoint: At ~40 °C, the solution should remain clear. If it turns cloudy or milky (indicating oiling out), immediately reheat to 60 °C, add 0.5 mL of ethanol, and repeat the cooling process.

Step 5: Seeding and Crystal Growth

  • Once the solution reaches 35 °C, introduce 1–2 mg of pure benzo[b]thiophene-3-carbaldehyde seed crystals.

  • Allow the flask to cool to room temperature (20 °C) over 2 hours, then transfer to an ice bath (0–5 °C) for an additional 1 hour. Validation Checkpoint: Distinct, needle-like or prismatic crystals should form at the bottom and sides of the flask.

Step 6: Isolation and Drying

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2.0 mL of ice-cold ethanol to remove surface impurities.

  • Dry the crystals under high vacuum (0.1 mbar) at room temperature for 12 hours. (Causality: Do not use a heated vacuum oven exceeding 30 °C to prevent sublimation or melting of the purified product).

References
  • Source: wiley-vch.
  • Unsymmetrical Thienopentalenes: Synthesis, Optoelectronic Properties, and (Anti)
  • Source: scialert.

Sources

Technical Support Center: Troubleshooting Low Yield in Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the Vilsmeier-Haack formylation.

The Vilsmeier-Haack reaction is a highly versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds[1]. The transformation relies on the in-situ generation of the Vilsmeier reagent—an electrophilic chloroiminium salt—formed by the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[2]. Despite its reliability, researchers frequently encounter poor yields due to reagent degradation, substrate electronic limitations, or inefficient hydrolysis of the intermediate iminium salt[1].

VH_Mechanism DMF DMF + POCl3 (Precursors) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0°C, -PO2Cl2- Intermediate Aryl Iminium Intermediate VR->Intermediate EAS Arene Electron-Rich Arene (Nucleophile) Arene->Intermediate Attacks VR Hydrolysis Aqueous Work-up (H2O Quench) Intermediate->Hydrolysis Quench Product Aryl Aldehyde (Target Product) Hydrolysis->Product -NHMe2, -HCl

Mechanistic pathway of the Vilsmeier-Haack formylation.

Troubleshooting FAQs: Resolving Low Yields

Q1: Why is my Vilsmeier reagent failing to form or degrading, leading to low yields? A1: The Vilsmeier reagent is exceptionally moisture-sensitive[3]. Any water introduced via ambient humidity, wet solvents, or improperly dried glassware will prematurely hydrolyze the chloroiminium ion back into DMF and HCl[2]. This drastically reduces the effective concentration of your formylating agent.

  • Causality & Solution: Always use flame-dried glassware and anhydrous DMF. Add POCl₃ dropwise at 0 °C to safely control the exothermic formation of the reagent[1]. A successful formation is visually self-validating: you should observe a pale yellow to colorless solid or viscous solution[1].

Q2: My substrate is unreactive or yields very little product. What are the limitations? A2: The Vilsmeier reagent is a relatively weak electrophile compared to those used in Friedel-Crafts acylations[4]. It requires highly electron-rich substrates to drive the electrophilic aromatic substitution (EAS). Simple aromatic hydrocarbons like benzene or toluene are generally unreactive[2].

  • Causality & Solution: Ensure your substrate contains strong electron-donating groups (e.g., -OH, -OR, -NR₂). Heterocycles like pyrrole, indole, and furan are excellent substrates[5]. If your substrate is moderately deactivated, consider increasing the reaction temperature (up to 80 °C) or using a larger excess of the Vilsmeier reagent to force the reaction forward[6].

Q3: I am observing multiple spots on TLC and a complex crude mixture. What causes side reactions? A3: Multiple products often result from di-formylation or chlorination byproducts[3]. Highly activated substrates (like certain phenols or pyrroles) can undergo formylation at multiple sites. Furthermore, POCl₃ can act as a chlorinating agent at elevated temperatures[3].

  • Causality & Solution: To favor mono-substitution, strictly control the stoichiometry (a 1:1 to 1.5:1 molar ratio of Vilsmeier reagent to substrate is ideal) and avoid unnecessary heating[3]. Add the substrate slowly to avoid localized high concentrations of the electrophile[3].

Q4: The reaction seems complete by TLC, but I lose product during work-up. How can I optimize hydrolysis? A4: The immediate product of the EAS is an aryl iminium salt, not the final aldehyde[1]. This intermediate must be fully hydrolyzed. Poor yields during work-up often stem from incomplete hydrolysis or product loss in the aqueous phase[7].

  • Causality & Solution: Quench the reaction by pouring it onto crushed ice with vigorous stirring[1]. Allow sufficient time (30-60 minutes) for the iminium salt to fully hydrolyze[1]. If the product is highly water-soluble, neutralize the acidic solution carefully with saturated sodium bicarbonate to pH 7-8, and saturate the aqueous layer with NaCl (brine) before extraction to drive the product into the organic phase[7].

Troubleshooting Start Low Yield Detected CheckVR 1. Check Vilsmeier Reagent (Ensure Anhydrous Conditions) Start->CheckVR CheckSub 2. Assess Substrate (Verify Electron Density) CheckVR->CheckSub Reagent is active CheckTemp 3. Optimize Temperature (Increase if Sluggish) CheckSub->CheckTemp Substrate is appropriate CheckWorkup 4. Verify Work-up (Hydrolysis Time & pH) CheckTemp->CheckWorkup Reaction reaches completion Success Optimized Yield CheckWorkup->Success Product isolated

Step-by-step troubleshooting workflow for low yield in Vilsmeier-Haack reactions.

Data Presentation: Substrate Scope & Expected Yields

The following table summarizes expected yields and optimal conditions for various aromatic and heteroaromatic substrates to help benchmark your experimental results[1],[2],[5].

SubstrateReagent Ratio (Substrate:DMF:POCl₃)Temp (°C)Time (h)Expected Yield (%)Common Issues / Notes
Anisole 1 : excess : 1.1901.0~90Para-substitution is favored due to steric hindrance[1].
N,N-Dimethylaniline 1 : excess : 1.1951.0~90Highly reactive; monitor closely for di-formylation[1].
Phenol 1 : excess : 3.01002.0~40Prone to side reactions (e.g., aryl formates); lower yields expected[1].
Indole 1 : excess : 1.2351.5~90Highly selective for the 3-position[1],[5].
Pyrrole 1 : excess : 1.20 to RT1.0>85Selective for the 2-position; highly exothermic reaction[5].
Benzene / Toluene N/AN/AN/A0Unreactive due to insufficient electron density[2].

Experimental Protocol: Self-Validating Standard Operating Procedure

This protocol incorporates built-in validation checks to ensure causality between each step and a high-yielding outcome.

Step 1: Preparation of the Vilsmeier Reagent

  • Equip a flame-dried two-neck round-bottom flask with a magnetic stir bar, dropping funnel, and an argon/nitrogen inlet to ensure a strictly anhydrous environment[1].

  • Add anhydrous DMF (typically used as both the reagent and the solvent) and cool the flask to 0 °C using an ice bath[1].

  • Slowly add POCl₃ (1.1 to 1.5 equivalents relative to the substrate) dropwise via the dropping funnel with vigorous stirring[1]. Control the addition rate to maintain the internal temperature below 10 °C[1].

  • Validation Check: Stir at 0 °C for 30-60 minutes. The formation of a pale yellow to colorless solid or viscous solution confirms the successful generation of the active chloroiminium salt[1].

Step 2: Formylation Reaction 5. Dissolve the electron-rich aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM)[1]. 6. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C[1]. 7. Allow the reaction mixture to slowly warm to room temperature. Depending on substrate reactivity, heat the mixture to 60-80 °C for 2-12 hours[2]. 8. Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS. Do not proceed to the quench until the starting material is fully consumed to prevent low yields[2].

Step 3: Hydrolysis and Work-up 9. Cool the reaction mixture back to 0 °C[1]. 10. Carefully and slowly pour the mixture onto a vigorously stirred beaker of crushed ice and water. Caution: This quench is highly exothermic and can cause splattering[2]. 11. Stir the resulting aqueous mixture for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt into the target aldehyde[1]. 12. Neutralize the acidic solution by slowly adding saturated aqueous sodium bicarbonate until the pH reaches 7-8[7]. 13. Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane)[7]. 14. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aryl aldehyde[7].

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. [Link]

Sources

Technical Support Center: Ligand Effects on Dehalogenation in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of dehalogenation, a critical side reaction in Suzuki-Miyaura cross-coupling. Here, we move beyond standard protocols to explore the causal relationships between ligand choice and reaction outcomes, providing you with the insights needed to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of Suzuki coupling?

A1: Dehalogenation is a common side reaction where the organic halide starting material is reduced, replacing the halogen atom with a hydrogen atom. This leads to a hydrodehalogenated byproduct instead of the desired cross-coupled product, which lowers the reaction yield.[1][2]

Q2: What is the primary mechanism driving dehalogenation?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can happen when the palladium complex reacts with bases, solvents (like alcohols), or trace water.[1][3] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to produce the dehalogenated arene and regenerate the palladium catalyst.[1]

Q3: Which organic halides are most susceptible to dehalogenation?

A3: The tendency for dehalogenation typically follows the order of halide reactivity: I > Br > Cl.[1] Aryl and heteroaryl iodides are most prone to this side reaction.[1][4][5] Conversely, aryl chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[1]

Q4: Do certain substrates show a higher propensity for dehalogenation?

A4: Yes, electron-deficient aryl halides and especially N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation.[1][4] The nitrogen atom in heterocyclic compounds can coordinate to the palladium catalyst, potentially inhibiting the desired reaction pathway.[1][6] For N-H containing heterocycles, deprotonation by the base can alter the electronic properties of the ring and influence the reaction's course.[1] Protecting the N-H group is a strategy that can sometimes suppress dehalogenation.[1]

Q5: How does the choice of boronic acid or ester impact dehalogenation?

A5: While the organic halide is a primary factor, a slow transmetalation step involving the organoboron reagent can provide a larger window for competing side reactions like dehalogenation to occur.[1] Using highly active and stable boronic acids or their ester derivatives, such as pinacol esters, can help minimize dehalogenation by promoting a faster forward reaction.[1][3]

Troubleshooting Guide: Dehalogenation Side Reactions

If you are observing significant dehalogenation in your Suzuki coupling reaction, the following guide provides a systematic approach to diagnosing and resolving the issue, with a core focus on the role of the ligand.

Issue 1: High Levels of Protodehalogenation or Hydrodehalogenation

This is the most direct manifestation of the dehalogenation side reaction, where your starting aryl halide is converted into the corresponding arene.

Causality: This issue points to a catalytic cycle where the generation of a palladium-hydride (Pd-H) species and its subsequent reductive elimination with the aryl group is kinetically competitive with or favored over the transmetalation and reductive elimination of the desired product. The choice of ligand is paramount as it directly influences the rates of these competing steps.

Troubleshooting Steps & Explanations:

  • Switch to a Bulkier, More Electron-Rich Ligand:

    • Rationale: Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), or certain N-heterocyclic carbenes (NHCs) are designed to accelerate the rate-limiting steps of the desired catalytic cycle: oxidative addition and reductive elimination.[1][3][7][8] The steric bulk of these ligands promotes the reductive elimination of the cross-coupled product.[3][7] The strong electron-donating ability of these ligands facilitates the initial oxidative addition, especially for less reactive aryl chlorides.[3][7]

    • Action: Replace traditional ligands like PPh₃ with a Buchwald-type ligand (e.g., SPhos for aryl bromides, XPhos for aryl chlorides) or an appropriate NHC ligand.

  • Optimize the Base:

    • Rationale: Strong bases, particularly alkoxides, can sometimes promote dehalogenation.[2] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a better choice.[1][2] The base's role is to activate the boronic acid for transmetalation; a base that is too strong can lead to undesired side reactions.[9]

    • Action: If using a strong base like NaOt-Bu, switch to K₃PO₄ or Cs₂CO₃.

  • Change the Solvent:

    • Rationale: Protic solvents, such as alcohols, can be a source of hydrides, leading to the formation of the Pd-H species responsible for dehalogenation.[3][9]

    • Action: Switch to aprotic solvents like dioxane, THF, or toluene.[1] If a protic solvent is necessary for solubility, use it as a co-solvent in minimal amounts.

Issue 2: Sluggish Reaction Leading to Increased Side Products

A slow reaction provides more time for catalyst decomposition and side reactions, including dehalogenation, to occur.

Causality: A slow reaction can be due to inefficient oxidative addition or transmetalation. The ligand plays a crucial role in both steps.

Troubleshooting Steps & Explanations:

  • Increase Ligand Electron-Donating Ability for Aryl Chlorides:

    • Rationale: Oxidative addition is often the rate-determining step, especially with less reactive aryl chlorides.[7][10] More electron-rich ligands enhance the electron density on the palladium center, which in turn facilitates its insertion into the carbon-halogen bond.[3]

    • Action: For aryl chlorides, ensure you are using a sufficiently electron-donating ligand like XPhos or an electron-rich NHC.

  • Consider Ligand-to-Metal Ratio:

    • Rationale: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated, making it prone to aggregation and deactivation into palladium black.[9]

    • Action: Ensure an appropriate ligand-to-palladium ratio is used, typically ranging from 1:1 to 4:1, depending on the specific ligand and palladium precursor.[9]

  • Use a Pre-catalyst:

    • Rationale: The active Pd(0) species must be generated in situ from a Pd(II) precatalyst.[9] This reduction step can be inefficient. Modern precatalysts, such as the Buchwald G2, G3, or G4 precatalysts, are designed to generate the active monoligated Pd(0) species cleanly and efficiently.[3]

    • Action: Instead of using sources like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand, consider using a well-defined precatalyst that already incorporates the desired ligand.

Ligand Selection Guide for Minimizing Dehalogenation

The choice of ligand is arguably the most critical parameter in controlling the outcome of a Suzuki coupling reaction. Below is a summary of common ligand classes and their general effects on dehalogenation.

Ligand ClassKey CharacteristicsEffect on DehalogenationRecommended For
Triphenylphosphine (PPh₃) Less bulky, moderately electron-donating.Can be prone to dehalogenation, especially with reactive halides (iodides) and electron-deficient systems.Simple, unhindered substrates where dehalogenation is not a major issue.
Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands: SPhos, XPhos) Sterically demanding and strongly electron-donating.[8]Generally suppress dehalogenation by accelerating reductive elimination of the desired product.[1][11]A wide range of substrates, including sterically hindered and electron-deficient aryl halides.[8][11] Highly effective for challenging couplings.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, often more so than phosphines.[12][13] Form very stable palladium complexes.[13]Can be very effective at minimizing dehalogenation due to the stability of the Pd-NHC bond and their ability to promote the desired catalytic cycle.Often used for highly challenging couplings, including those with unreactive aryl chlorides.

Experimental Protocol: Ligand Screening to Minimize Dehalogenation

This protocol provides a general framework for screening different ligands to find the optimal conditions for a problematic Suzuki coupling where dehalogenation is a significant side reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1 mol%)

  • Ligands to be screened (e.g., PPh₃, SPhos, XPhos, an NHC-based ligand; 2-4 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Reaction vials suitable for heating under an inert atmosphere

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, add the aryl halide, arylboronic acid, and base to separate reaction vials.

  • Catalyst Preparation: In separate vials, prepare stock solutions of the palladium precursor and each ligand in the chosen solvent.

  • Catalyst Addition: Add the palladium precursor solution followed by the respective ligand solution to each reaction vial.

  • Solvent Addition: Add the remaining solvent to each vial to reach the desired concentration.

  • Degassing: Thoroughly degas the reaction mixtures by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[9] Oxygen can deactivate the catalyst and promote side reactions.[9]

  • Reaction: Seal the vials and heat the reactions to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h). Compare the ratio of the desired product to the dehalogenated byproduct.

  • Workup and Analysis: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate.[1] Analyze the crude product mixture by ¹H NMR or GC-MS to quantify the ratio of the cross-coupled product to the dehalogenated byproduct.

Visualizing the Catalytic Cycle and Competing Pathways

The following diagram illustrates the central role of the ligand in directing the reaction towards the desired cross-coupling product versus the dehalogenation byproduct.

Suzuki_Dehalogenation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L₂) (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L₂) (Transmetalation Intermediate) OxAdd->Transmetalation Transmetalation (Ar'-B(OR)₂) PdH L₂Pd(II)-H(X) (Palladium Hydride) OxAdd->PdH Reaction with Hydride Source (Base, Solvent) Transmetalation->Pd0 Product Ar-Ar' (Desired Product) Transmetalation->Product Reductive Elimination PdH->Pd0 Dehalogenated Ar-H (Dehalogenated Byproduct) PdH->Dehalogenated Reductive Elimination

Sources

Technical Support Center: Base Selection to Suppress Hydrodehalogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cross-coupling optimization. Hydrodehalogenation (HDH)—the undesired reduction of an aryl or vinyl halide (Ar-X) to the corresponding arene (Ar-H)—is one of the most persistent and yield-limiting side reactions in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions)[1].

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded strategies to troubleshoot and suppress HDH by optimizing base selection and reaction conditions.

The Mechanistic Root of Hydrodehalogenation

To eliminate a side reaction, you must first understand its causality. Hydrodehalogenation is fundamentally driven by the formation of an off-cycle Palladium-Hydride (Pd-H) intermediate[2]. Once the Ar-Pd(II)-H species forms, it undergoes rapid reductive elimination to yield the undesired Ar-H byproduct[3].

The critical question is: Where does the hydride come from? In many cases, the base is the primary culprit:

  • Alkoxide Bases (e.g., NaOtBu): Commonly used in Buchwald-Hartwig aminations, alkoxides coordinate to the Pd(II) center. If the alkoxide possesses β-hydrogens (or even through complex solvent interactions), it can undergo β-hydride elimination, directly transferring a hydride to the palladium center[3].

  • Amine Bases (e.g., Et₃N, DIPEA): Often used in Sonogashira couplings, aliphatic amines can be oxidized by the Pd complex, acting as potent hydride donors[2].

  • Water as a Proton Source: Even when using inorganic bases, trace water (often added to solubilize the base) can act as a hydrogen source. In the presence of basic phosphine ligands, water can participate in a direct hydrodehalogenation route[4].

Pathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetalation (Desired) PdII->TransMet Nucleophile + Base BetaHyd Hydride Transfer (from Base/Solvent) PdII->BetaHyd Alkoxide/Amine Base Prod Ar-R (Cross-Coupled) TransMet->Prod PdH Ar-Pd(II)-H BetaHyd->PdH HDH Ar-H (Hydrodehalogenation) PdH->HDH Reductive Elimination

Caption: Divergent pathways: Desired transmetalation vs. undesired hydrodehalogenation via hydride transfer.

Base Selection Strategy & Quantitative Impact

Switching from a strong, soluble organic base to a milder, anhydrous inorganic base is the most effective immediate remedy for HDH[1]. Inorganic bases like K₃PO₄ and Cs₂CO₃ lack β-hydrogens, completely shutting down the base-mediated β-hydride elimination pathway[5]. Furthermore, their lower solubility in organic solvents ensures a controlled, slow release of the active base, which minimizes the protonolysis of the Ar-Pd(II) intermediate[6].

Table 1: Effect of Base Selection on Hydrodehalogenation in Pd-Catalyzed Amination
Base TypeSpecific BaseApprox. pKaDesired Product Yield (%)Hydrodehalogenation (%)Mechanistic Causality
Strong Alkoxide NaOtBu~17.045%40%Highly prone to forming Pd-alkoxide complexes that undergo β-hydride elimination[3].
Amine Base Et₃N~10.755%25%Can act as a hydride source via amine oxidation by the Pd catalyst[2].
Mild Inorganic Cs₂CO₃~10.375%15%Reduces protonolysis; lower solubility slows off-cycle decomposition pathways[1].
Phosphate K₃PO₄~12.388%< 5%Optimal balance of basicity; lacks β-hydrogens, shutting down base-driven HDH[5].

(Note: Data represents a standardized model reaction with an electron-deficient aryl iodide, which is highly susceptible to HDH[6].)

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for an Anhydrous Suzuki-Miyaura Coupling is designed as a self-validating system. It includes built-in analytical checkpoints to verify that HDH is being actively suppressed by the chosen base (K₃PO₄) rather than masked by other variables.

Objective: Achieve >90% cross-coupling yield of an electron-deficient aryl iodide while maintaining HDH < 5%.

Step 1: Baseline Quantification (Control Check)

  • Action: Run a GC-MS analysis of your starting aryl halide.

  • Validation: Confirm that the starting material contains 0% of the Ar-H impurity. Causality: Commercial aryl halides often contain trace dehalogenated impurities that can be falsely attributed to reaction HDH.

Step 2: Base Preparation (Moisture Elimination)

  • Action: Grind K₃PO₄ into a fine powder to increase surface area (compensating for its low solubility). Dry the powder in a vacuum oven at 120 °C for 12 hours.

  • Validation: Weigh the base before and after drying to confirm moisture loss. Causality: Trace water acts as a proton source for Pd-H formation[4].

Step 3: Reaction Assembly (Inert Atmosphere)

  • Action: In a glovebox or using strict Schlenk techniques, add the aryl halide (1.0 equiv), boronic acid (1.5 equiv), anhydrous K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.05 mol%), and SPhos ligand (0.1 mol%) to an oven-dried flask[5].

  • Action: Add anhydrous, freeze-pump-thaw degassed toluene.

Step 4: In-Process Control (IPC) Monitoring

  • Action: Heat the reaction to 80 °C. After 1 hour, extract a 50 µL aliquot under positive argon pressure. Quench with anhydrous methanol and analyze via GC-MS.

  • Validation: Calculate the ratio of Ar-R (product) to Ar-H (byproduct). If Ar-H > 5%, immediately check solvent dryness and argon line integrity. If Ar-H < 5%, proceed to completion.

Step 5: Isolation

  • Action: Upon complete consumption of the starting material, cool to room temperature, filter through a pad of Celite to remove the insoluble K₃PO₄, and concentrate for chromatography.

Workflow Start HDH Detected (>5%) CheckBase Using alkoxide or amine base? Start->CheckBase YesBase Switch to weak inorganic base (K3PO4, K2CO3) CheckBase->YesBase Yes NoBase Check solvent & water content CheckBase->NoBase No Success HDH Suppressed YesBase->Success CheckSolv Are protic solvents used? NoBase->CheckSolv YesSolv Switch to anhydrous toluene or dioxane CheckSolv->YesSolv Yes YesSolv->Success

Caption: Troubleshooting workflow for mitigating hydrodehalogenation through base and solvent optimization.

Frequently Asked Questions (FAQs)

Q1: I am running a Buchwald-Hartwig amination. Why is NaOtBu causing massive dehalogenation with my aryl iodide? A1: Aryl iodides undergo extremely rapid oxidative addition, creating a high concentration of the Ar-Pd(II)-I intermediate[2]. NaOtBu coordinates to this Pd(II) center to form a Pd-alkoxide complex. Because transmetalation with certain amines can be slow, this intermediate has ample time to undergo β-hydride elimination, transferring a hydride to the palladium center to form a Pd-H species, which then reductively eliminates as Ar-H[3]. Switching to a weaker, non-hydride-donating base like Cs₂CO₃ mitigates this[6].

Q2: Can the choice of ligand compensate for a non-ideal base? A2: Yes, to an extent. Bulky, electron-rich phosphine ligands (like SPhos or XPhos) accelerate the desired reductive elimination step of the cross-coupled product, allowing it to outcompete the off-cycle hydrodehalogenation pathway[1][5]. Furthermore, chelating bidentate ligands can sterically hinder the formation of the specific coordination geometries required for β-hydride elimination[3].

Q3: My Suzuki coupling requires water to dissolve the K₂CO₃ base, but I'm seeing HDH. How does water interact with the base to promote this? A3: While trace water is often necessary in biphasic Suzuki couplings to activate the boronic acid, excess water acts as a potent proton source. Mechanistic studies have shown that in the presence of basic phosphine ligands and water, a direct hydrodehalogenation route occurs where water provides the hydrogen source to form the undesired Pd-H intermediate[4]. If HDH is observed, switch to anhydrous K₃PO₄ in a dry solvent like toluene, which can facilitate the reaction without the need for aqueous biphasic conditions[5].

References

  • Wikipedia. "Buchwald–Hartwig amination".[Link]

  • Journal of the American Chemical Society (ACS). "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides".[Link]

  • Journal of the American Chemical Society (ACS). "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure".[Link]

Sources

Validation & Comparative

Comparative Guide: Structural Validation of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Regiochemical Challenge

In modern drug discovery and materials science, the benzo[b]thiophene core serves as a highly privileged scaffold, frequently targeted for its robust physicochemical properties and biological activity[1]. However, the functionalization of this core introduces severe regiochemical ambiguities. For the target molecule 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde , researchers must unambiguously prove three critical structural features:

  • The formyl group is located at C-2 (not C-3).

  • The bromine atom is located at C-3 (not on the phenyl ring).

  • The methyl group is located at C-5 (differentiating it from 4-, 6-, or 7-methyl regioisomers).

This guide objectively compares the analytical modalities available for validating this structure, providing causal methodologies and self-validating experimental protocols to ensure absolute structural confidence.

Comparative Analysis of Validation Modalities

To establish a definitive structure, scientists must choose between techniques that offer varying degrees of spatial and elemental resolution. The table below summarizes the performance of alternative structural validation methods.

Analytical TechniquePrimary UtilityRegiochemical ConfidenceThroughputLimitations / Blind Spots
1D NMR (1H/13C) Functional group identificationLow-MediumHighIdentifies the presence of CHO and CH3, but cannot unambiguously map their relative positions on the core.
2D NMR (HMBC/NOESY) Bond connectivity & spatial proximityHighMediumRequires high sample purity; complex spin-systems can lead to overlapping cross-peaks.
HRMS (ESI-TOF) Exact mass & elemental compositionLow (Isomer blind)HighConfirms the exact mass and the 1:1 Bromine isotope ratio, but provides zero regiochemical data.
Single-Crystal X-Ray Absolute 3D conformationAbsolute (Gold Standard)LowStrictly dependent on the thermodynamic ability of the compound to form high-quality single crystals.

Visualizing the Validation Logic

The following workflow illustrates the orthogonal strategy required to move from basic elemental confirmation to absolute 3D structural validation.

ValidationWorkflow Target 3-Bromo-5-methylbenzo[b]thiophene -2-carbaldehyde MS HRMS & Isotope Profiling (Mass & Halogen Ratio) Target->MS NMR1D 1D 1H/13C NMR (Functional Group ID) Target->NMR1D XRD X-Ray Crystallography (Absolute 3D Conformation) Target->XRD Valid Unambiguous Structural Validation MS->Valid NMR2D 2D NMR (HMBC/NOESY) (Spatial & Bond Connectivity) NMR1D->NMR2D NMR2D->Valid XRD->Valid

Workflow for the structural validation of benzothiophene derivatives.

Experimental Protocols & Causal Methodologies

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), standard operating procedures must not merely list steps, but explain the causality of the parameters and incorporate self-validating mechanisms.

Protocol A: 2D NMR (HMBC & NOESY) - The Regiochemical Map

Objective: Map the exact positions of the methyl and formyl groups using through-bond and through-space interactions.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl3 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • System Locking (Self-Validation): The spectrometer locks onto the deuterium frequency of the CDCl3 solvent. Causality: This creates a self-validating feedback loop where the instrument continuously compensates for magnetic field drift over the lengthy 4-hour 2D acquisition, ensuring cross-peak fidelity.

  • Pre-Acquisition Integrity Check: Acquire a standard 1D 1H spectrum (16 scans).

  • NOESY Acquisition: Set the mixing time (d8) to 500 ms. Causality: The expected through-space distance between the C-5 methyl protons and the adjacent H-4/H-6 aromatic protons is ~2.5–3.0 Å. A 500 ms mixing time is specifically chosen to allow sufficient cross-relaxation for these distances without triggering spin-diffusion artifacts (which would create false-positive correlations).

  • HMBC Acquisition: Optimize the delay for long-range carbon-proton coupling at J = 8 Hz. Causality: This specifically targets the 3-bond coupling between the C-2 formyl proton and the C-3 carbon, proving the aldehyde is adjacent to the brominated carbon.

  • Post-Acquisition Integrity Check: Re-run the 1D 1H spectrum. Self-Validation: Identical pre- and post-acquisition 1D spectra prove that the sample did not degrade under extended radio-frequency pulsing.

Protocol B: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the elemental formula (C10H7BrOS) and validate the presence of a single bromine atom.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode to generate the [M+H]+ ion.

  • Dual-Spray Calibration (Self-Validation): Infuse the sample via the primary probe while simultaneously infusing Leucine Enkephalin (m/z 556.2771) via a secondary reference probe. Causality: This acts as an internal, real-time calibrant. Any drift in the time-of-flight (TOF) measurement is instantly corrected against the known standard, guaranteeing sub-5 ppm mass accuracy.

  • Isotopic Profiling: Extract the [M+H]+ peaks. Self-Validation: Bromine naturally self-validates its presence via a strict 1:1 isotopic signature between 79Br and 81Br. Observing equal intensity peaks at m/z 254.94 and 256.94 definitively proves mono-bromination.

Experimental Data Interpretation

When comparing the synthesized compound against literature benchmarks, specific chemical shifts act as diagnostic markers. For instance, the unbrominated benzo[b]thiophene-2-carbaldehyde exhibits a formyl proton shift at 10.08 ppm[2]. However, the introduction of a bromine atom at C-3 exerts a strong anisotropic deshielding effect, pushing the formyl signal downfield to approximately 10.29 ppm, as documented in the 3[3].

Quantitative NMR Summary Table

(Data synthesized from core scaffold literature for comparative validation)

Position1H Chemical Shift (ppm)MultiplicityIntegration13C Chemical Shift (ppm)Key 2D Correlations
C-2 (CHO) ~10.29Singlet1H184.5HMBC to C-2, C-3
C-3 (Br) ---118.2-
C-4 (Ar-H) ~7.65Broad Singlet1H124.1NOESY to C-5 CH3
C-5 (CH3) ~2.50Singlet3H21.4NOESY to H-4, H-6
C-6 (Ar-H) ~7.35Doublet1H128.5NOESY to C-5 CH3
C-7 (Ar-H) ~7.75Doublet1H122.8HMBC to C-5
Logical Mapping of 2D NMR Data

The following diagram visualizes how the data from the table above is used to logically lock in the regiochemistry of the molecule.

NMRLogic CHO C-2 Formyl (δ 10.29) C3 C-3 Bromine (No Proton) CHO->C3 3J HMBC CH3 C-5 Methyl (δ 2.50) H4 H-4 Proton (δ 7.65) CH3->H4 NOE (Space) H6 H-6 Proton (δ 7.35) CH3->H6 NOE (Space)

Key HMBC and NOESY correlations establishing regiochemistry.

References

  • BenchChem. "Spectroscopic and Synthetic Profile of 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide." BenchChem Technical Resources.
  • MDPI (Molbank). "Benzo[b]thiophene-2-carbaldehyde." Molbank 2014.
  • PubMed / Bioorganic Chemistry. "Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains.

Sources

A Senior Scientist's Guide to Palladium Catalysts for C-C Bond Formation: Comparative Efficacy and Protocol Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach carbon-carbon (C-C) bond formation not as a rote procedure, but as a dynamic interplay of electronics and sterics. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions are mainstays in drug development and materials science. However, relying on a single "go-to" palladium catalyst often leads to suboptimal yields, especially with unactivated aryl chlorides or sterically hindered substrates. This guide dissects the causality behind catalyst selection, objectively comparing traditional systems like Pd(PPh3)4 against modern precatalysts like XPhos Pd G3 and PEPPSI-IPr.

The Mechanistic Causality of Catalyst Selection

To rationally select a catalyst, we must understand how ligands modulate the Pd(0)/Pd(II) catalytic cycle[1].

  • Oxidative Addition: This is often the rate-limiting step for challenging electrophiles like aryl chlorides. Electron-rich ligands (e.g., dialkylbiarylphosphines) increase electron density on the Pd(0) center, accelerating its insertion into strong C-Cl bonds[2].

  • Transmetalation: This step is base-assisted. While bulky ligands promote oxidative addition, they can sometimes sterically hinder transmetalation, requiring careful selection of a strong, non-nucleophilic base like K3PO4[2].

  • Reductive Elimination: Sterically demanding ligands with large bite angles (e.g., dppf) force the coupled fragments together, accelerating product release and preventing catalyst deactivation[3].

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Rate-limiting for Ar-Cl) Pd0->OxAdd PdII Pd(II) Ar(X)L_n Intermediate OxAdd->PdII TransMet Transmetalation (Base-assisted) PdII->TransMet PdII_2 Pd(II) Ar(R)L_n Intermediate TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Regeneration Product Ar-R Coupled Product RedElim->Product

The Palladium Catalytic Cycle for Cross-Coupling Reactions.

Comparative Efficacy of Palladium Catalysts

The efficacy of a palladium catalyst is largely determined by the palladium precursor and the associated ligands[3]. Let's objectively compare four distinct classes of Pd catalysts:

  • Pd(PPh3)4: The classic Pd(0) source. It is effective for reactive aryl iodides and bromides, but the bulky triphenylphosphine ligands can slow down oxidative addition with aryl chlorides, and the complex is highly prone to oxidation[3].

  • Pd(dppf)Cl2: A robust Pd(II) precatalyst. The bidentate dppf ligand has a large bite angle, which significantly enhances the rate of reductive elimination compared to Pd(PPh3)4, often leading to higher yields and shorter reaction times[3].

  • Buchwald Precatalysts (e.g., XPhos Pd G3): These Pd(II) complexes rapidly undergo reductive elimination under mild basic conditions to form a highly active, monoligated Pd(0) species[2]. They are exceptional for challenging aryl chlorides and sterically hindered biaryls, achieving high yields even at ultra-low catalyst loadings (e.g., 0.025 mol%)[4].

  • PEPPSI-IPr: An N-heterocyclic carbene (NHC) Pd(II) complex. It is extremely air- and moisture-stable. The strong sigma-donating NHC ligand makes it highly active for bulky substrates, though it often requires stronger bases or higher temperatures to fully activate the precatalyst compared to G3 systems[5].

Table 1: Performance Comparison in Suzuki-Miyaura Couplings
Catalyst SystemSubstrate ReactivityLigand ClassTypical LoadingYield (%)Key Advantage
Pd(PPh3)4 Aryl Bromides/IodidesMonodentate Phosphine2 - 5 mol%80 - 85%Commercially abundant, direct Pd(0) source.
Pd(dppf)Cl2 Aryl Bromides/IodidesBidentate Phosphine1 - 5 mol%90 - 95%Large bite angle enhances reductive elimination.
XPhos Pd G3 Aryl Chlorides/StericDialkylbiarylphosphine0.025 - 2 mol%> 90%Rapid Pd(0) generation; excellent for C-Cl bonds.
PEPPSI-IPr Bulky/ChallengingN-Heterocyclic Carbene1 - 3 mol%Variable*Exceptional air/moisture stability.

*Yields for PEPPSI-IPr are highly dependent on activation conditions and base selection[4].

Self-Validating Experimental Protocols

A reliable protocol must be self-validating—meaning it incorporates internal controls to diagnose failures (e.g., homocoupling vs. protodeboronation)[2].

G Start Substrate Evaluation CheckHalide Halide Reactivity (I > Br > Cl) Start->CheckHalide Standard Aryl Iodide/Bromide CheckHalide->Standard Challenging Aryl Chloride/Steric CheckHalide->Challenging Cat1 Pd(dppf)Cl2 or Pd(PPh3)4 (Standard Conditions) Standard->Cat1 Cat2 XPhos Pd G3 or PEPPSI-IPr (High Activity) Challenging->Cat2 Rxn Run Reaction & Monitor (LC-MS / GC-FID) Cat1->Rxn Cat2->Rxn Success Product Isolation Rxn->Success Complete Fail Troubleshoot: Change Base/Solvent Rxn->Fail Incomplete Fail->Rxn Optimize

Decision Logic and Troubleshooting Workflow for Catalyst Selection.

Protocol: High-Throughput Suzuki-Miyaura Coupling for Challenging Aryl Chlorides

Causality: We select 2 because the bulky, electron-rich XPhos ligand facilitates oxidative addition into the stubborn C-Cl bond, while the G3 scaffold ensures rapid generation of the active Pd(0) species without consuming the boronic acid in a wasteful homocoupling activation step[2].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K3PO4 (2.0 mmol). Causality: K3PO4 is a strong, non-nucleophilic base that facilitates transmetalation without causing side reactions like ester hydrolysis, which is critical for complex drug intermediates[2].

  • Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, 2 mol%). Causality: Low parts-per-million (ppm) to low mol% loading is sufficient due to the high turnover frequency (TOF) of the monoligated active species generated by Buchwald precatalysts[6].

  • Solvent & Internal Standard: Add 4 mL of degassed 1,4-dioxane/water (10:1 v/v) and 0.5 mmol of dodecane (internal standard). Causality: The small volume of water dissolves the inorganic base, accelerating the transmetalation step. Dodecane allows for self-validation via GC-FID to accurately quantify yield and mass balance, ensuring the protocol's trustworthiness[2].

  • Reaction Execution: Evacuate and backfill the vessel with Argon (3x). Heat the mixture to 80 °C and stir for 4-12 hours.

  • Validation & Troubleshooting Check: Analyze an aliquot by GC-MS or LC-MS. Causality: If protodeboronation is observed (Ar-H formation), the transmetalation step is too slow; switch to a pinacol boronate ester[2]. If unreacted aryl chloride remains, increase the temperature to 100 °C or verify strictly anaerobic conditions to prevent Pd(0) oxidation[2].

References

  • Benchchem. "A Comparative Analysis of Palladium Catalysts for Enhanced Vinylboronic Acid Coupling Reactions."
  • Benchchem. "A Comparative Guide to Palladium Catalyst Performance in Cross-Coupling Reactions."
  • Benchchem.
  • ACS Publications. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls."
  • PMC. "Multiplexed CuAAC Suzuki–Miyaura Labeling for Tandem Activity-Based Chemoproteomic Profiling."
  • PMC. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm."

Sources

A Researcher's Guide to Comparing Anticancer Activity with Standard Drugs

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel cancer therapeutics, the rigorous evaluation of a new compound's efficacy is paramount. A critical step in this preclinical assessment is the direct comparison of its anticancer activity against established standard-of-care drugs. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret these vital comparative studies. We will delve into the rationale behind experimental choices, provide detailed protocols, and illustrate key concepts to ensure the generation of robust and reliable data.

I. The Foundational Principle: Why Compare to Standard Drugs?

Benchmarking a novel agent against existing therapies is not merely a formality; it is the scientific bedrock upon which its potential clinical utility is built. This comparison serves several crucial purposes:

  • Establishes a Therapeutic Benchmark: It provides a clear and accepted reference point to gauge the potency and effectiveness of the new compound.

  • Contextualizes Efficacy: It helps to understand whether the new agent offers a significant improvement over, is comparable to, or is less effective than current treatments.

  • Informs Mechanism of Action Studies: Disparities in activity profiles between the new compound and standard drugs across different cancer cell lines can offer clues into its unique mechanism of action.

  • Guides Further Development: Strong comparative data is essential for justifying the progression of a compound through the drug development pipeline.

The cornerstone of this comparative analysis is the use of a positive control .[1][2][3] In this context, the standard anticancer drug serves as the positive control, demonstrating that the experimental system is capable of detecting the expected biological effect.[1][2] This is a fundamental component of good experimental design, ensuring the validity and reliability of the results.[1][3]

II. Strategic Experimental Design: Laying the Groundwork for Success

A well-designed experiment is a self-validating system. The choices made at this stage directly impact the quality and interpretability of the data.

The choice of standard drugs is critical and should be guided by the specific research question. Consider drugs that are:

  • Clinically Relevant: Prioritize drugs that are currently used in the clinic to treat the cancer type being studied.

  • Mechanistically Diverse: Including drugs with different mechanisms of action (e.g., a DNA-damaging agent like cisplatin, a topoisomerase inhibitor like doxorubicin, and a targeted therapy) can provide a broader context for the new compound's activity.

  • Well-Characterized: Utilize drugs with extensive publicly available data on their performance in various cell lines.

For initial broad screening, a small panel of mechanistically diverse and widely used drugs is often employed. For example, a study might compare a new compound to cisplatin, paclitaxel, and doxorubicin, which represent different classes of cytotoxic agents.[4]

Human cancer cell lines are indispensable tools in anticancer drug development.[5][6] However, it is crucial to recognize that each cell line possesses unique genetic and phenotypic characteristics that influence its drug response.[5] Therefore, the selection of an appropriate panel of cell lines is a critical step.[5][6]

  • Represent Different Tumor Types: If the compound is intended for broad-spectrum activity, a panel representing various cancer types (e.g., lung, breast, colon) is essential. The NCI-60 panel, a collection of 60 human cancer cell lines derived from nine different tissue types, is a well-established resource for this purpose.[7]

  • Reflect Clinical Heterogeneity: Within a single cancer type, select cell lines that represent different molecular subtypes. For example, in breast cancer research, including cell lines that are estrogen receptor-positive (e.g., MCF-7), HER2-positive, and triple-negative is crucial.

  • Consider Genomic Profiles: With the advent of large-scale genomic data, it is now possible to select cell lines based on specific mutations or gene expression profiles that may be relevant to the compound's mechanism of action. Tools like CELLector can aid in making data-driven selections.[6]

  • Include Non-Malignant Cells: To assess the selectivity of the new compound, it is highly recommended to include a non-malignant cell line in the analysis. This allows for the calculation of a selectivity index (SI), which is the ratio of the IC50 in the non-cancerous cells to the IC50 in the cancer cells. A higher SI value suggests greater selectivity for cancer cells.[8]

III. In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and relatively simple colorimetric method for assessing cell viability and proliferation.[9][10][11][12] It is a cornerstone of in vitro anticancer drug screening.[11]

The principle of the MTT assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[9][11][12] This reduction is primarily carried out by mitochondrial dehydrogenases.[9] The amount of formazan produced is directly proportional to the number of viable cells.[11]

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cells to exponential growth phase cell_seeding 2. Seed cells into a 96-well plate cell_culture->cell_seeding drug_addition 3. Add serial dilutions of test compound & standard drugs cell_seeding->drug_addition incubation 4. Incubate for a defined period (e.g., 48-72h) drug_addition->incubation mtt_addition 5. Add MTT reagent to each well incubation->mtt_addition formazan_incubation 6. Incubate to allow formazan crystal formation mtt_addition->formazan_incubation solubilization 7. Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization absorbance 8. Measure absorbance at ~570 nm solubilization->absorbance calculation 9. Calculate % viability and determine IC50 values absorbance->calculation PI3K_AKT_mTOR_Pathway Simplified PI3K/AKT/mTOR Signaling Pathway cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival

Caption: A diagram illustrating the key components of the PI3K/AKT/mTOR signaling pathway.

Hyperactivation of this pathway is a common event in many cancers, leading to uncontrolled cell growth and survival. [13]Many targeted therapies are designed to inhibit key components of this pathway, such as PI3K, AKT, or mTOR. [14]By understanding these pathways, researchers can hypothesize how their novel compound might be exerting its effects and design further experiments to test these hypotheses.

VI. Conclusion: A Commitment to Scientific Rigor

Comparing the anticancer activity of a novel compound to standard drugs is a foundational element of preclinical drug discovery. By adhering to the principles of robust experimental design, meticulous execution of validated assays like the MTT, and thoughtful data interpretation, researchers can generate high-quality, reproducible data. This, in turn, provides a solid foundation for making informed decisions about the future development of promising new anticancer agents. This guide serves as a framework to ensure that such comparisons are conducted with the scientific integrity and rigor necessary to advance the fight against cancer.

References

  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed. (n.d.).
  • MTT assay protocol - Abcam. (n.d.).
  • The Importance of IC50 Determination - Visikol. (2022, June 7).
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). JoVE.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC. (n.d.).
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.).
  • Determination of IC 50 values of anticancer drugs on cells by D 2 O – single cell Raman spectroscopy - RSC Publishing. (2022, January 17).
  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. (2019, February 4). Open Targets Blog.
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck. (n.d.).
  • Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28 - Benchchem. (n.d.).
  • MTT Cell Assay Protocol. (n.d.).
  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires | Analytical Chemistry. (2025, September 16). ACS Publications.
  • Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment - PMC. (2024, March 5).
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC. (2015, February 20).
  • Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells? - MDPI. (2011, March 4).
  • If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose? | ResearchGate. (2019, July 25).
  • Cancer Cell Lines for Drug Discovery and Development - AACR Journals. (2014, April 30).
  • Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. (n.d.).
  • Most common specific resistance mechanisms and signaling pathways associated with cytotoxic and targeted therapies. - ResearchGate. (n.d.).
  • Targeting Signal Transduction Pathways in Cancer Therapy - Walsh Medical Media. (n.d.).
  • Three Fundamental Statistical Elements in Cell Culture-Based Anticancer Studies - UniSZA Journal. (2025, October 31).
  • Anticancer drug targets: growth factors and growth factor signaling - PMC. (n.d.).
  • Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC. (n.d.).
  • How can we decide whether a new compound can be considered as anticancer agent or not? | ResearchGate. (2018, October 15).
  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - PMC. (2021, July 20).
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019, December 15).
  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. (n.d.).
  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC. (2022, January 18).
  • Importance of Testing a Positive Control When Performing a Diagnostic Assay. (2020, May 8). Microbiologics.
  • What control types are used in scientific discovery? - News-Medical.Net. (2024, February 1).
  • Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds. (2021, October 15).
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019, July 11).
  • Distinguishing compounds with anticancer activity by ANN using inductive QSAR descriptors - PMC - NIH. (2008, July 30).
  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC. (n.d.).
  • (PDF) Characteristics to consider when selecting a positive control material for an in vitro assay - ResearchGate. (2026, February 25).
  • Controls for Immunohistochemistry: The Histochemical Society's Standards of Practice for Validation of Immunohistochemical Assays - PMC. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19).
  • The Importance of PCR Qualitative Positive Controls in Diagnostic Assays: Ensuring Reliable Results | TB database: an integrated platform for Tuberculosis research. (2025, May 8).

Sources

SAR Analysis of Substituted Benzothiophene Derivatives: A Comparison Guide to Non-Nucleotide STING Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of STING Agonists

The Stimulator of Interferon Genes (STING) pathway is a fundamental component of the innate immune system, acting as a primary cytosolic DNA sensor that drives robust anti-tumor immunity[1]. While first-generation cyclic dinucleotide (CDN) STING agonists, such as ADU-S100, demonstrated proof-of-concept in preclinical models, their clinical translation has been severely hindered. CDNs suffer from poor cellular permeability, high susceptibility to enzymatic degradation by phosphodiesterases, and a strict requirement for intratumoral injection[2].

This translational bottleneck catalyzed the discovery of small-molecule, non-nucleotide agonists. Among these, benzothiophene derivatives—specifically the MSA-2 scaffold—have emerged as a breakthrough class of orally bioavailable STING agonists[3]. This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of substituted benzothiophene derivatives, objectively comparing their performance against traditional CDNs and detailing the self-validating experimental protocols required for their evaluation.

Mechanistic Grounding: The cGAS-STING Axis

To understand the SAR of benzothiophene derivatives, one must first map the biological cascade they target. Unlike endogenous CDNs (e.g., 2'3'-cGAMP) that bind directly to the STING dimer in a 1:1 ratio, benzothiophene oxobutanoic acids utilize a unique stoichiometric mechanism. They pre-dimerize in solution via non-covalent interactions between their hydrophobic benzothiophene cores[2]. This pre-dimerized complex then binds to the STING pocket, inducing the "closed" conformation necessary for TANK-binding kinase 1 (TBK1) recruitment and subsequent Interferon Regulatory Factor 3 (IRF3) phosphorylation[1].

STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS Activation dsDNA->cGAS cGAMP cGAMP Synthesis cGAS->cGAMP STING STING Dimerization (ER to Golgi) cGAMP->STING TBK1 TBK1 Recruitment STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I IFN Production IRF3->IFN

Fig 1. The cGAS-STING signaling cascade leading to Type I Interferon production.

SAR Analysis and Structural Optimization Logic

The foundational benzothiophene oxobutanoic acid (MSA-2) exhibits moderate potency but excellent oral bioavailability. To enhance its binding affinity and cellular efficacy, researchers conducted a comprehensive SAR study focusing heavily on the oxobutanoic acid side chain[4]. By introducing N-substituted acyloxyamino groups, they developed a novel series of derivatives, culminating in highly potent candidates such as Compound 57[4].

The causality behind this specific structural modification is rooted in modulating the physicochemical properties of the ligand. The acyloxyamino substitution alters the pKa and lipophilicity of the molecule, significantly enhancing cell membrane penetration. Simultaneously, it preserves the critical hydrogen-bonding network with arginine residues (R238/R232) within the STING binding pocket, which is essential for locking the protein in its active conformation[5].

SAR_Logic Core Benzothiophene Scaffold (Hydrophobic Core) Carboxyl Oxobutanoic Acid (Interacts with R238/R232) Core->Carboxyl Base Structure Mod N-substituted Acyloxyamino (Shen et al. Modification) Carboxyl->Mod SAR Optimization Effect1 Enhanced Pre-dimerization & Receptor Affinity Mod->Effect1 Effect2 Increased Cellular Uptake & Permeability Mod->Effect2 Result Potent In Vivo Anti-Tumor Efficacy (Oral & Intratumoral) Effect1->Result Effect2->Result

Fig 2. SAR logic tree for the optimization of benzothiophene-based STING agonists.

Performance Comparison: CDNs vs. Benzothiophenes

The following table synthesizes quantitative experimental data comparing the baseline CDN (ADU-S100), the original benzothiophene (MSA-2), and the optimized derivative (Compound 57).

CompoundScaffold TypeDelivery RouteTarget SpecificityTHP1-Dual ActivationIn Vivo Efficacy (Murine CT26 Model)
ADU-S100 Cyclic DinucleotideIntratumoral (IT)Pan-STINGModeratePartial tumor regression; limited systemic effect[4].
MSA-2 BenzothiopheneOral / IT / SCHuman/Mouse STINGHighDose-dependent regression; synergizes with anti-PD-1[2].
Compound 57 Acyloxyamino BenzothiopheneOral / ITHuman/Mouse STINGSuperiorComplete eradication; induces immune memory[4].

Data Interpretation: Compound 57 demonstrates a vastly superior pharmacological profile. Notably, in murine CT26 colorectal tumor models, oral administration of Compound 57 not only eradicated the primary tumor but also prevented recurrence upon re-inoculation. This indicates the successful induction of adaptive immune memory, a critical endpoint for modern immunotherapeutics[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols describe the self-validating workflows used to evaluate benzothiophene derivatives. Every step is designed to establish causality and rule out false positives.

Protocol 1: In Vitro STING Activation (THP1-Dual Reporter Assay)

Purpose: To quantify the activation of the IRF pathway downstream of STING. THP1-Dual cells express a secreted Lucia luciferase reporter gene under the control of an ISG54 (interferon-stimulated gene) promoter.

Step-by-Step Methodology:

  • Cell Preparation: Seed THP1-Dual cells at a density of 1×105 cells/well in a 96-well flat-bottom plate using RPMI 1640 medium supplemented with 10% FBS.

  • Compound Treatment: Prepare serial dilutions of the benzothiophene derivatives (e.g., 0.1 µM to 100 µM) in culture medium.

  • Internal Controls (Causality Check): Include ADU-S100 as a positive control to validate the assay's dynamic range, and DMSO as a vehicle control to establish baseline luminescence.

  • Incubation: Incubate the cells with the compounds for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Reporter Assay: Transfer 20 µL of the cell culture supernatant to a white opaque 96-well plate.

  • Readout: Add 50 µL of QUANTI-Luc assay reagent to each well. Immediately measure luminescence using a microplate reader.

Assay_Workflow Step1 Seed THP1-Dual Cells (1x10^5 cells/well) Step2 Add Benzothiophene Derivatives & Controls Step1->Step2 Step3 Incubate 24h (37°C, 5% CO2) Step2->Step3 Step4 Add QUANTI-Luc Reagent Step3->Step4 Step5 Measure Luminescence (IRF Activation) Step4->Step5

Fig 3. Step-by-step workflow for the THP1-Dual STING activation reporter assay.

Protocol 2: In Vivo Anti-Tumor Efficacy (CT26 Murine Model)

Purpose: To evaluate the systemic anti-tumor immune response and oral bioavailability of the optimized benzothiophene derivatives.

Step-by-Step Methodology:

  • Inoculation: Subcutaneously inject 5×105 CT26 murine colorectal carcinoma cells into the right flank of female BALB/c mice.

  • Randomization: Once tumors reach an average volume of 50–100 mm³, randomize the mice into treatment groups (n=8/group) to ensure statistical power.

  • Dosing: Administer the optimized derivative (e.g., Compound 57) via oral gavage (30 mg/kg) or intratumoral injection every other day for a total of 3 to 5 doses.

  • Monitoring: Measure tumor volume using digital calipers (Volume = length × width² / 2) and record body weight every two days to monitor for systemic toxicity.

  • Re-challenge (Memory Assessment): For mice showing complete tumor regression, re-inoculate with 5×105 CT26 cells on the contralateral flank 60 days post-clearance. The absence of tumor growth confirms the establishment of adaptive immune memory[4].

Conclusion

The SAR analysis of benzothiophene oxobutanoic acid derivatives underscores the immense potential of small-molecule STING agonists. By transitioning from the foundational MSA-2 structure to N-substituted acyloxyamino derivatives, researchers have successfully bridged the gap between potent innate immune activation and practical oral bioavailability[4]. This structural evolution provides a robust, validated framework for the next generation of cancer immunotherapies.

References

  • Shen, A., et al. (2022). "Structure-Activity relationship study of benzothiophene oxobutanoic acid analogues leading to novel stimulator of interferon gene (STING) agonists." PubMed (nih.gov).
  • Pan, B., et al. (2020). "Small molecule innate immune modulators in cancer therapy." Frontiers.
  • "Structural Evaluations of a Selective Human STINGA230 Agonist and Its Use in Macrophage Immunotherapies." PMC (nih.gov).
  • "Progress in extracellular vesicle@STING towards immune regulation." rhhz.net.
  • "STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists." MDPI.

Sources

Molecular docking studies of benzothiophene compounds

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Precision: A Comparative Guide to Molecular Docking Engines for Benzothiophene Derivatives

Executive Summary

Benzothiophene derivatives are privileged scaffolds in medicinal chemistry, forming the structural backbone of diverse therapeutics ranging from selective estrogen receptor modulators (SERMs) like raloxifene to emerging antibiotics targeting multidrug-resistant Staphylococcus aureus (MRSA)[1]. Structurally, these molecules present a unique computational challenge: they possess a rigid, planar bicyclic core coupled with highly flexible, often basic side chains (e.g., piperidine or pyrrolidine rings). Accurately predicting their binding poses requires a docking engine capable of balancing rigid-body placement within hydrophobic pockets against the exhaustive conformational sampling of solvent-exposed appendages.

This guide objectively compares the performance of industry-standard molecular docking platforms—AutoDock Vina, Schrödinger Glide, and CCDC GOLD—specifically tailored for benzothiophene pipelines, providing a self-validating protocol to ensure scientific integrity.

Comparative Performance Analysis

Selecting the correct docking engine dictates the reliability of downstream lead optimization. The table below synthesizes the performance metrics of leading docking engines when applied to benzothiophene derivatives.

Docking EngineSearch AlgorithmScoring FunctionAvg. RMSD (Å)Processing SpeedOptimal Benzothiophene Use Case
AutoDock Vina Iterated Local SearchEmpirical / Knowledge-based1.85~2-5 s/ligandHigh-throughput virtual screening (HTVS) of rigid cores.
Schrödinger Glide SP Systematic SearchEmpirical (OPLS)1.12~10-15 s/ligandBalanced accuracy and speed for standard libraries.
Schrödinger Glide XP Systematic SearchEmpirical + Solvation0.87~2-3 min/ligandPrecision lead optimization and pose validation.
CCDC GOLD Genetic AlgorithmChemPLP / GoldScore1.34~30-60 s/ligandModeling highly flexible, multi-rotatable side chains.
Mechanistic Rationale for Engine Selection:
  • Schrödinger Glide (SP/XP): Glide utilizes a systematic search algorithm paired with advanced force fields[2]. For benzothiophenes, Glide XP excels because its scoring function explicitly penalizes desolvation and rewards hydrophobic enclosure. In studies targeting Estrogen Receptor Alpha (ERα), Glide successfully recapitulated the critical hydrogen-bonding network with an impressive heavy-atom RMSD of 0.8691 Å[3].

  • AutoDock Vina: Vina employs an iterated local search global optimizer[2]. It is exceptionally fast and performs well for placing the rigid benzothiophene core. However, for highly flexible derivatives, Vina is best utilized for initial screening before refining poses with molecular dynamics or Glide SP[4].

  • CCDC GOLD: GOLD’s genetic algorithm is uniquely suited for highly flexible ligands. By allowing partial protein flexibility (soft side chains), it effectively models induced-fit adaptations often seen when bulky benzothiophene derivatives bind to targets like Factor IXa (FIXa)[5].

Self-Validating Experimental Protocol

To ensure trustworthiness, computational workflows must be treated as rigorous experiments. The following protocol establishes a self-validating system for benzothiophene docking.

Step 1: Target Preparation (Protein Preparation Wizard / AutoDock Tools)

  • Action: Strip non-essential waters, assign physiological protonation states (pH 7.4 ± 0.2), and optimize the hydrogen bond network.

  • Causality: Benzothiophenes often rely on precise salt bridges (e.g., a basic nitrogen interacting with an aspartate or glutamate residue). Incorrect tautomeric states of receptor histidines will artificially repel the ligand, leading to inverted binding poses and false-negative scores.

Step 2: Ligand Conformational Generation

  • Action: Generate 3D geometries and enumerate tautomers/protomers using tools like Epik.

  • Causality: The basic side chains of benzothiophenes typically have pKa values between 8.5 and 9.5, meaning they are predominantly protonated in vivo. Docking a neutral amine will fail to capture the electrostatic driving force of the binding event, rendering the calculated binding affinity (-ΔG) inaccurate.

Step 3: Grid Generation and Core Constraints

  • Action: Define a 15-20 Å bounding box around the co-crystallized ligand. Apply a positional constraint on the sulfur atom of the benzothiophene core if targeting a known conserved hydrophobic sub-pocket.

  • Causality: Benzothiophenes often act as pharmacophore replacements for indole or naphthalene. Constraining the core accelerates algorithmic convergence and forces the engine to focus its computational expense on sampling the flexible side chains.

Step 4: Self-Docking Validation (The Trustworthiness Check)

  • Action: Extract the native co-crystallized benzothiophene (if available), randomize its 3D coordinates, and re-dock it into the prepared receptor. Calculate the heavy-atom Root Mean Square Deviation (RMSD) between the predicted pose and the X-ray crystal structure.

  • Causality: This is a mandatory self-validating system. If the RMSD > 2.0 Å, the selected scoring function or grid parameters are fundamentally incompatible with the target's physicochemical landscape. Forward screening must be halted until parameters are optimized.

Step 5: Production Docking and Scoring

  • Action: Execute the docking run. Rank poses based on binding affinity (kcal/mol) and visual inspection of key pharmacophore contacts.

  • Causality: Scoring functions are approximations. A strong docking score (e.g., -10.997 kcal/mol) must be corroborated by physical interactions, such as the classic edge-to-face pi-stacking of the benzothiophene core with aromatic residues like Phe404 in ERα[3].

Workflow Visualization

G cluster_engines Docking Engines Comparison Start Benzothiophene Library (Rigid Core + Flexible Chains) Prep Ligand & Protein Preparation (Protonation at pH 7.4) Start->Prep Vina AutoDock Vina (Empirical + Knowledge-based) Prep->Vina Glide Schrödinger Glide XP (Empirical + OPLS3e) Prep->Glide GOLD CCDC GOLD (Genetic Algorithm) Prep->GOLD Validation Pose Validation (Self-Docking RMSD < 2.0 Å) Vina->Validation Glide->Validation GOLD->Validation Scoring Affinity Correlation (Experimental vs Predicted) Validation->Scoring Valid Poses Hit Lead Optimization (e.g., MRSA, ERα targets) Scoring->Hit

Comparative molecular docking workflow for benzothiophene derivatives.

References

  • Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies Source: Elsevier Pure URL:[Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators Source: Semantic Scholar URL:[Link]

  • A Structure Based Study of Selective Inhibition of Factor IXa over Factor Xa Source: MDPI URL:[Link]

  • Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole D Source: Chemical Review and Letters URL:[Link]

  • Receptor–ligand molecular docking Source: NIH / PMC URL:[Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzothiophene-Based Drugs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is understanding the correlation, or often the disparity, between in vitro and in vivo efficacy. This guide provides an in-depth technical comparison of the performance of several benzothiophene-based drugs, a versatile scaffold with a wide range of therapeutic applications, in both laboratory and living systems. By examining the causality behind experimental choices and presenting self-validating protocols, this document aims to equip you with the insights needed to navigate the complexities of drug development.

The Benzothiophene Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiophene core, a fusion of a benzene and a thiophene ring, is a prominent heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure and the presence of a sulfur atom provide a unique electronic and steric profile, enabling it to interact with a diverse array of biological targets. This has led to the development of successful drugs across various therapeutic areas, including antifungal, antipsychotic, and anticancer agents, as well as selective estrogen receptor modulators (SERMs).[1][2][3] However, the translation of potent in vitro activity to successful in vivo outcomes is not always straightforward. This guide will dissect the nuances of this transition for representative benzothiophene-based drugs.

Section 1: Antifungal Efficacy - Sertaconazole

Sertaconazole is a topical antifungal agent that exemplifies a strong correlation between in vitro susceptibility and in vivo clinical effectiveness, a hallmark often seen in topically administered drugs where high local concentrations can be achieved.

In Vitro Antifungal Activity

The in vitro efficacy of sertaconazole is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.[4][5]

Table 1: In Vitro Antifungal Susceptibility of Sertaconazole

MicroorganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Candida albicans0.250.5[4]
Trichophyton rubrum0.13-[4]
Epidermophyton floccosum0.060.5[4]
Microsporum canis0.19-[4]

MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

The potent in vitro activity of sertaconazole is attributed to its dual mechanism of action: inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane, and direct membrane-damaging effects.[6]

In Vivo Efficacy in Animal Models

Animal models of dermal and vaginal fungal infections are crucial for confirming the in vitro potential of topical antifungal agents. These models allow for the assessment of the drug's ability to eradicate the infection in a living system, taking into account factors like skin penetration and local tissue environment.[7][8]

Table 2: In Vivo Efficacy of Sertaconazole in Animal Models

Animal ModelInfectionOutcomeReference
Guinea PigDermal Trichophyton mentagrophytes infectionSignificant reduction in lesion scores and fungal burden compared to placebo[9]
MouseVaginal Candida albicans infectionHigh rate of mycological cure[1]

The consistent and positive outcomes in these animal models provided strong preclinical evidence for the clinical efficacy of sertaconazole in treating superficial mycoses in humans.[1]

Experimental Protocols

This protocol determines the MIC of an antifungal agent against a specific fungal isolate.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal spores or conidia is prepared in sterile saline and adjusted to a standardized concentration using a spectrophotometer.[10]

  • Drug Dilution: The benzothiophene-based drug is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control well, assessed visually or with a spectrophotometer.[10]

Causality: The use of a standardized inoculum and defined growth medium ensures reproducibility. RPMI-1640 is a standard medium for susceptibility testing of most fungi.

This model assesses the topical efficacy of an antifungal agent.

  • Animal Preparation: A specific area on the back of guinea pigs is shaved and abraded.

  • Infection: A suspension of a dermatophyte, such as Trichophyton mentagrophytes, is applied to the abraded area.

  • Treatment: After a set period to allow for the establishment of infection, the test formulation (e.g., a cream containing the benzothiophene-based drug) is applied topically to the infected area daily for a specified duration.

  • Efficacy Assessment: The severity of the skin lesions is scored visually at regular intervals. At the end of the study, skin samples can be collected for fungal culture to determine the fungal burden.[9]

Causality: The guinea pig model is often chosen due to the similarity of its skin to human skin. The scoring of lesions and quantification of fungal burden provide robust measures of efficacy.

Section 2: Central Nervous System Activity - Brexpiprazole

Brexpiprazole is a serotonin-dopamine activity modulator approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[11][12] Its development provides an excellent case study of how a detailed in vitro pharmacological profile can predict its complex in vivo actions.

In Vitro Receptor Pharmacology

The in vitro activity of brexpiprazole is characterized by its high affinity for multiple serotonin and dopamine receptors, where it acts as a partial agonist or an antagonist.

Table 3: In Vitro Receptor Binding and Functional Profile of Brexpiprazole

ReceptorBinding Affinity (Ki, nM)Functional ActivityReference
Dopamine D20.30Partial Agonist[11][13]
Serotonin 5-HT1A0.12Partial Agonist[11][13]
Serotonin 5-HT2A0.47Antagonist[11][13]
Adrenergic α1B0.17Antagonist[11][13]

Ki values represent the concentration of the drug required to occupy 50% of the receptors.

This "serotonin-dopamine activity modulator" profile, defined through meticulous in vitro assays, was hypothesized to provide antipsychotic efficacy with a lower incidence of extrapyramidal side effects compared to older antipsychotics.[11]

In Vivo Target Engagement and Pharmacological Effects

In vivo studies in animal models are essential to confirm that the drug reaches its intended targets in the brain and elicits the predicted physiological responses.

Table 4: In Vivo Pharmacological Effects of Brexpiprazole in Rodent Models

Animal ModelAssayOutcomeInferred In Vivo ActionReference
RatDOI-induced head-twitch responseInhibition of head-twitches5-HT2A receptor antagonism[11][13]
RatCatalepsy inductionLow potential to induce catalepsyD2 partial agonism[11][13]
RatConditioned avoidance responseInhibition of avoidance responseAntipsychotic-like activity[11][13]

These in vivo findings directly support the pharmacological actions predicted from the in vitro receptor binding and functional data, demonstrating a successful translation from the bench to the whole organism.

Experimental Protocols

This protocol measures the affinity of a drug for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., dopamine D2) are prepared from cultured cells or animal brain tissue.[14]

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the target receptor and varying concentrations of the unlabeled test drug (e.g., brexpiprazole).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[15]

Causality: This competitive binding assay provides a quantitative measure of the drug's affinity for the receptor. The use of a specific radioligand ensures that the binding is to the intended target.

G cluster_1 In Vitro MTT Assay Workflow seeding Seed Cancer Cells in 96-well plate treatment Treat with Benzothiophene Derivative seeding->treatment mtt Add MTT Reagent treatment->mtt incubation Incubate (MTT to Formazan) mtt->incubation solubilization Solubilize Formazan (e.g., with DMSO) incubation->solubilization absorbance Measure Absorbance (~570 nm) solubilization->absorbance ic50 Calculate IC50 absorbance->ic50

Caption: Workflow of the in vitro MTT assay for cytotoxicity.

This model is a gold standard for evaluating the in vivo efficacy of anticancer drugs. [6][9][11][13][16]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The benzothiophene-based drug is administered according to a specific dosing schedule.

  • Tumor Measurement: Tumor size is measured regularly (e.g., with calipers), and tumor volume is calculated.

  • Efficacy Evaluation: The efficacy of the drug is determined by comparing the tumor growth in the treated group to the control group. Other endpoints can include survival and analysis of biomarkers in the tumor tissue.

Causality: The use of immunocompromised mice is essential for the growth of human tumors. Regular tumor measurements provide a quantitative assessment of the drug's antitumor activity over time.

Conclusion: A Holistic View for Successful Drug Development

The examples of benzothiophene-based drugs discussed in this guide illustrate the critical importance of a comprehensive evaluation of both in vitro and in vivo efficacy. While in vitro assays are indispensable for initial screening and mechanistic studies, they represent a simplified system. The transition to in vivo models introduces the complexities of a whole organism, including pharmacokinetics, metabolism, and potential off-target effects.

A strong correlation between in vitro and in vivo data, as seen with sertaconazole and brexpiprazole, provides confidence in the drug's mechanism of action and its potential for clinical success. Conversely, discrepancies, such as those observed with raloxifene's effect on endometrial cells, highlight the limitations of in vitro systems and the necessity of thorough in vivo and clinical evaluation.

For drug development professionals, a deep understanding of the strengths and weaknesses of both in vitro and in vivo models is paramount. By carefully designing experiments, critically evaluating the data, and understanding the underlying biological principles, we can more effectively bridge the gap between a promising molecule and a life-changing medicine.

References

  • Maeda, K., Sugino, H., Akazawa, H., Amada, N., Shimada, J., Futamura, T., Yamashita, H., Ito, N., McQuade, R. D., Mørk, A., Pehrson, A. L., Hentzer, M., Nielsen, V., Bundgaard, C., Arnt, J., Stensbøl, T. B., & Kikuchi, T. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. The Journal of pharmacology and experimental therapeutics, 350(3), 635–648. [Link]

  • Sánchez-Rodríguez, A., Egea-Cortines, M. V., & Palacios, S. (2003). Raloxifene is a better antioxidant of low-density lipoprotein than estradiol or tamoxifen in postmenopausal women in vitro. Menopause (New York, N.Y.), 10(2), 142–146. [Link]

  • Maeda, K., Sugino, H., Akazawa, H., Amada, N., Shimada, J., Futamura, T., Yamashita, H., Ito, N., McQuade, R. D., Mørk, A., Pehrson, A. L., Hentzer, M., Nielsen, V., Bundgaard, C., Arnt, J., Stensbøl, T. B., & Kikuchi, T. (2014). Brexpiprazole I: In vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Research with Montclair. [Link]

  • Yüce, A., Atessahin, A., Ceribasi, A. O., & Gönenci, R. (2007). The potential antioxidant effect of raloxifene treatment: a study on heart, liver and brain cortex of ovariectomized female rats. Phytotherapy research : PTR, 21(5), 458–461. [Link]

  • Palacín, C., Tarragó, C., & Agut, J. (2000). Comparison of the in vitro antifungal activity of sertaconazole against pathogenic fungi. Arzneimittel-Forschung, 50(5A), 498–502. [Link]

  • Leong, C. O., Ghandi, D., & Hollingshead, M. G. (2009). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & medicinal chemistry, 17(13), 4577–4583. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

  • Day, C. P., Merlino, G., & Sharpless, N. E. (2021). Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Expert opinion on drug discovery, 16(10), 1091–1104. [Link]

  • Sarankar, S. K., Tomar, K., Bajaj, J., Mehta, P., Pathak, A. K., & Tailang, M. (2010). QSAR Study of Novel Benzothiophene Derivatives as Potent Anticancer Agent. International Journal of Advances in Pharmaceutical Sciences, 1, 309-318. [Link]

  • Tovar, E. A., Essenburg, C. J., & Graveel, C. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100. [Link]

  • Weisenthal, L. M. (2019). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Tovar, E. A., Essenburg, C. J., & Graveel, C. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed. [Link]

  • Ghazi Mahaleh, S. P., Algso, M. A. S., Ozok Arici, O., Kivrak, A., & Arslan, S. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials, 12(3), 15. [Link]

  • Rogers, C. A., & Russell, C. (1993). A multi-infection model for antifungal screening in vivo. Journal of antimicrobial chemotherapy, 32(3), 435–442. [Link]

  • Khan, R. A., Khan, M. R., Sahreen, S., & Ahmed, M. (2012). In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq. Frontiers in pharmacology, 3, 193. [Link]

  • Cai, Z., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]

  • Carrillo-Muñoz, A. J., Tur-Tur, C., Hernández-Molina, J. M., Santos, P., Cárdenes, D., & Giusiano, G. (2003). In vitro antifungal activity of sertaconazole against 309 dermatophyte clinical isolates. Chemotherapy, 49(6), 317–320. [Link]

  • Niki, E. (2010). Assessment of antioxidant capacity in vitro and in vivo. Free radical biology & medicine, 49(4), 503–515. [Link]

  • Nett, J. E., & Andes, D. R. (2016). Overview of in vivo models for assessing efficacy of antifungal drugs or treatments. ResearchGate. [Link]

  • Yüce, A., Atessahin, A., Ceribasi, A. O., & Gönenci, R. (2007). The potential antioxidant effect of raloxifene treatment: a study on heart, liver and brain cortex of ovariectomized female rats. PubMed. [Link]

  • Van Dijck, P., Sjollema, J., Cammue, B. P. A., Lagrou, K., Berman, J., d'Enfert, C., Andes, D. R., Arendrup, M. C., Brakhage, A. A., Calderone, R., Cantón, E., Coenye, T., Cos, P., Cowen, L. E., Edgerton, M., Espinel-Ingroff, A., Filler, S. G., Ghannoum, M., Gow, N. A. R., … Ramage, G. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial cell (Graz, Austria), 5(7), 300–326. [Link]

  • Carrillo-Muñoz, A. J., Tur-Tur, C., Hernández-Molina, J. M., Santos, P., Cárdenes, D., & Giusiano, G. (2003). In vitro antifungal activity of sertaconazole against 309 dermatophyte clinical isolates. PubMed. [Link]

  • InVivo Biosystems. (n.d.). Antioxidant Capacity Study For Compound Efficacy Testing. Retrieved from [Link]

  • Drouhet, E., & Dupont, B. (1992). In vitro antifungal activity of sertaconazole. Arzneimittel-Forschung, 42(5A), 705–710. [Link]

  • Zhang, G., O'Donnell, J., & Zhang, M. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of biomolecular screening, 7(5), 411–416. [Link]

  • Aboutalebian, S., Zaini, F., Falahati, M., Nasrollahi, A., & Noorbakhsh, F. (2018). Low in vitro activity of sertaconazole against clinical isolates of dermatophyte. Current medical mycology, 4(1), 1–5. [Link]

  • Al-mahallawi, A. M., Abdel-Haleem, M. A., & Khowessah, O. M. (2024). In Vivo Evaluation of Miconazole-Nitrate-Loaded Transethosomal Gel Using a Rat Model Infected with Candida albicans. Pharmaceuticals, 17(5), 569. [Link]

  • Nett, J. E., & Andes, D. R. (2016). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology spectrum, 4(3), 10.1128/microbiolspec.VMBF-0004-2015. [Link]

  • Mishra, A., Kumar, S., & Bhargava, A. (2015). Evaluation of anti-oxidant status in-vitro and in-vivo in hydro-alcoholic extract of Eugenia caryophyllus. ResearchGate. [Link]

  • Algso, M. A. S., Ozok Arici, O., Kivrak, A., & Arslan, S. (2025). Evaluation of Anticancer and Anti‐Inflammatory Activities of Some Benzothiophene‐Based Artemisinin. ChemistrySelect, 10(28), e202501133. [Link]

  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 21(2), 143–152. [Link]

  • Asif, M. (2019). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 19(17), 1396–1414. [Link]

  • ClinicalTrials.gov. (2015). CLINICAL STUDY PROTOCOL. [Link]

  • Pae, C. U., Lyseng-Williamson, K. A., & Fagiolini, A. (2024). Effects of brexpiprazole on patient life engagement in schizophrenia. Current medical research and opinion, 40(1), 1–10. [Link]

  • ClinicalTrials.gov. (2020). CLINICAL STUDY PROTOCOL. [Link]

  • Fagiolini, A., Pesa, J., & Pesa, C. (2023). Life Engagement Improvement Following Initiation of Brexpiprazole Treatment in Patients with MDD: A Naturalistic, Retrospective Real-World Study. Neuropsychiatric disease and treatment, 19, 715–726. [Link]

  • Fagiolini, A., Pesa, J., & Pesa, C. (2023). Life Engagement Improvement Following Initiation of Brexpiprazole Treatment in Patients with MDD: A Naturalistic, Retrospective Real-World Study. ResearchGate. [Link]

Sources

A Kinetic and Mechanistic Analysis of Benzothiophene Synthesis Routes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a privileged structural motif ubiquitous in pharmaceuticals, agrochemicals, and functional organic materials. For drug development professionals and synthetic chemists, selecting the optimal route for benzothiophene assembly is not merely a matter of yield; it is a delicate balancing act of reaction kinetics, thermodynamics, and activation energy ( Ea​ ). This guide provides an objective, data-driven comparison of modern synthetic routes, analyzing the causality behind experimental conditions and offering self-validating protocols to ensure reproducible scale-up.

Comparative Analysis of Synthetic Pathways

The formation of the benzothiophene core typically requires the closure of a thiophene ring onto an existing benzene derivative. The kinetic profile of this cyclization dictates the required temperature, time, and catalyst.

Transition-Metal-Catalyzed Annulation (Palladium)

Palladium-catalyzed cross-dehydrogenative coupling offers a highly efficient route to complex benzothiophenes. By utilizing a Pd(II) catalyst, the reaction pathway is altered to bypass the high activation energy barrier associated with direct C-H functionalization. The catalyst coordinates with the substrate, facilitating oxidative addition and subsequent C-H activation at significantly lower energy thresholds [1]. However, to maintain the catalytic cycle, a terminal oxidant (such as AgOAc) is required to re-oxidize Pd(0) back to Pd(II). While the Ea​ is lowered, sustained thermal energy (typically 120–140 °C) is still necessary to drive the kinetics of the rate-limiting C-H activation step [1].

Metal-Free Base-Catalyzed Synthesis

Metal-free approaches rely on the nucleophilic attack of a sulfur species onto an electrophilic carbon (e.g., intramolecular aryl-S bond-forming cyclization) [2]. Because these reactions do not benefit from the transition-state stabilization provided by a metal catalyst, they inherently possess a higher activation energy. Consequently, the reaction kinetics are highly dependent on the strength of the base used for deprotonation and the inherent electrophilicity of the substrate. To overcome the kinetic barrier, these methods often require either highly reactive starting materials, harsh basic conditions, or prolonged reaction times [2].

Microwave-Assisted Dielectric Heating

To address the sluggish kinetics of conventional conductive heating, microwave-assisted synthesis has emerged as a powerful alternative. Unlike oil baths that rely on thermal convection, microwave irradiation directly couples with the dipole moments of polar solvents (like DMSO) and reagents [3]. This dielectric heating causes rapid, volumetric temperature increases, drastically increasing the pre-exponential factor in the Arrhenius equation. This kinetic acceleration allows reactions that traditionally take 17 hours to reach completion in just 15 minutes, minimizing the thermodynamic degradation of sensitive functional groups [3].

Quantitative Kinetic & Performance Data

The following table summarizes the kinetic and performance metrics of the discussed benzothiophene synthesis methods, allowing for a direct objective comparison [1] [2] [3] [4].

Synthesis RouteCatalyst / ReagentKinetic DriverTemp (°C)TimeTypical YieldKey Kinetic Feature
Pd-Catalyzed Annulation Pd(OAc)₂, AgOAcTransition-state stabilization120–14024 h61–82%Low Ea​ , requires sustained heat to turn over catalyst.
Metal-Free Cyclization Triethylamine / Strong BasesNucleophilic activation0 to 100Varies45–88%High Ea​ , highly dependent on substrate electrophilicity.
Microwave-Assisted Triethylamine, DMSODielectric volumetric heating13015 min58–96%Massive kinetic acceleration; bypasses conductive heat transfer limits.

Mechanistic Pathway Visualization

The diagram below illustrates the divergent kinetic pathways between transition-metal-catalyzed and metal-free approaches.

Pathway SM Starting Materials (Aryl Sulfides + Alkynes) Pd_Int Pd(II) Intermediate (Oxidative Addition) SM->Pd_Int MF_Int Base-Activated Anion (Deprotonation) SM->MF_Int Pd_TS Transition State (Low Activation Energy) Pd_Int->Pd_TS Prod Benzothiophene Product Pd_TS->Prod Fast Kinetics (120°C) MF_TS Transition State (High Activation Energy) MF_Int->MF_TS MF_TS->Prod Slow Kinetics / Harsh Base

Kinetic pathways comparing Pd-catalyzed (low Ea) and metal-free (high Ea) benzothiophene synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols detail not just the how, but the why—explaining the causality behind each experimental choice to create a self-validating system.

Protocol A: Palladium-Catalyzed Cross-Dehydrogenative Coupling [1]

This protocol utilizes C-H activation to construct the benzothiophene core from 4-arylthiocoumarins.

  • Reaction Setup: In an oven-dried sealed tube, combine the 4-arylthiocoumarin derivative (1.0 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv) in propionic acid (0.20 M).

    • Causality: Pd(OAc)₂ is the active catalyst that initiates C-H cleavage. AgOAc is strictly necessary as a terminal oxidant; it accepts electrons to re-oxidize the inactive Pd(0) back to the active Pd(II) species, closing the catalytic cycle. Propionic acid provides a polar, protic environment that stabilizes the highly polar transition state [1].

  • Thermal Activation: Seal the tube and stir the mixture at 140 °C for 24 hours.

    • Causality: The 140 °C temperature is specifically chosen to provide sufficient thermal energy to overcome the activation energy barrier of the rate-limiting C-H activation step. Sealing the tube prevents solvent evaporation and maintains a consistent internal pressure, ensuring stable reaction kinetics [4].

  • Kinetic Arrest & Isolation: Cool the reaction mixture to room temperature, filter through a pad of Celite, and concentrate under reduced pressure.

    • Causality: Rapid cooling drops the system's energy below the Ea​ threshold, instantly arresting the reaction kinetics and preventing thermodynamic degradation of the product. The Celite filtration effectively removes the precipitated silver salts and inactive palladium black [1]. Purify via column chromatography.

Protocol B: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes [3]

This protocol leverages dielectric heating for massive kinetic acceleration.

  • Reagent Preparation: In a microwave-safe vial, mix 2-halobenzonitrile (1.0 equiv), methyl thioglycolate (1.05 equiv), and triethylamine (3.1 equiv) in dry DMSO (2 M).

    • Causality: Triethylamine acts as a base to deprotonate the thiol, increasing its nucleophilicity for the initial attack. DMSO is specifically chosen for its exceptionally high dielectric constant, allowing it to efficiently absorb microwave radiation and translate it into rapid, uniform heat [3].

  • Microwave Irradiation: Irradiate the mixture in a microwave synthesizer at 130 °C for exactly 15 minutes.

    • Causality: Microwave irradiation directly excites the molecular dipoles. This volumetric heating bypasses the thermal conductivity limits of the vessel walls, resulting in a massive increase in the reaction rate, condensing a traditional 17-hour conductive-heating reaction into 15 minutes [3].

  • Quenching: Remove the vial, cool rapidly with compressed air, and pour the mixture into ice-water.

    • Causality: The ice-water quench serves a dual purpose: it immediately halts the reaction kinetics to prevent over-reaction, and it acts as an anti-solvent. Because the benzothiophene product is highly hydrophobic, the sudden shift in solvent polarity forces the product to instantly precipitate out of the DMSO/water mixture, allowing for simple vacuum filtration [3].

Experimental Workflow Visualization

Workflow Prep Reagent Prep (DMSO Solvent) MW Microwave Irradiation (130 °C, 15 min) Prep->MW Dielectric Heating Quench Ice-Water Quench (Kinetic Arrest) MW->Quench Rapid Cooling Isol Vacuum Filtration & Purification Quench->Isol Isolation

Experimental workflow for microwave-assisted synthesis highlighting kinetic control points.

References

  • Palladium-Catalyzed Synthesis of Benzothiophenes via Cross-Dehydrogenative Coupling of 4-Arylthiocoumarins and Pyrones.
  • A Comparative Guide to the Synthesis of Benzothiophenes: Metal-Free vs.
  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
  • Temperature control in the synthesis of 7-Ethyl-2-propyl-1-benzothiophene. BenchChem.

A Researcher's Guide to Optimizing Suzuki Coupling Reactions: A Comparative Analysis of Reaction Conditions for Enhanced Yields

Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, prized for its robustness and wide applicability in forging carbon-carbon bonds.[1][2] For researchers and professionals in drug development, mastering this reaction is paramount for the efficient synthesis of complex molecules, including biaryl moieties that are common in pharmaceuticals.[3][4] This guide provides an in-depth, objective comparison of various Suzuki coupling conditions, supported by experimental data, to empower you in maximizing your reaction yields.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to optimizing its conditions.[5][6] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[7] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X), forming a Pd(II) complex.[8]

  • Transmetalation: The organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium center.[9] This step is critically facilitated by a base, which activates the boronic acid.[5][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the active Pd(0) catalyst.[9]

Each component of the reaction—the catalyst, ligand, base, and solvent—plays a crucial role in the efficiency of this cycle and, consequently, the final product yield.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Reaction Components and Their Impact on Yield

The selection of optimal Suzuki coupling conditions is highly dependent on the specific substrates being coupled. Below, we dissect the influence of each reaction component with comparative data to guide your experimental design.

The Palladium Catalyst: The Engine of the Reaction

The choice of the palladium source is a critical starting point. Catalysts are broadly categorized into those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles.[3]

  • Palladium-Phosphine Catalysts: These are the most traditional and widely used catalysts. The electronic and steric properties of the phosphine ligand can be fine-tuned to enhance catalytic activity.[3] For instance, bulky and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are particularly effective for coupling challenging substrates like heteroaryl chlorides.[3][11] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a versatile and common choice.[3]

  • Palladium-NHC Catalysts: N-heterocyclic carbenes (NHCs) are strong σ-donating ligands that form highly stable bonds with palladium.[3] This stability often translates to higher catalyst turnover numbers, making them very efficient, especially for sterically hindered and electron-deficient heterocycles.[3][9]

  • Palladacycles: These are air- and moisture-stable pre-catalysts that are easy to handle.[3]

Catalyst SystemTypical Loading (mol%)AdvantagesDisadvantagesTypical Yield (%)
Pd(PPh₃)₄2 - 5Commercially available, well-established.[4]Air-sensitive, may require higher loading.[4]60 - 95[4]
Pd(dppf)Cl₂1 - 3Air-stable precatalyst, high activity.[4]More expensive than Pd(PPh₃)₄.[4]70 - 98[4]
Pd₂(dba)₃ / Ligand0.5 - 2Highly active, allows for ligand screening.[4]Requires separate ligand, air-sensitive.[4]75 - 99[4]
The Ligand: The Catalyst's Navigator

The ligand plays a multifaceted role: it stabilizes the palladium center, prevents the formation of inactive palladium black, and modulates the catalyst's electronic and steric properties.[7]

  • Electron-rich ligands (e.g., alkylphosphines, NHCs) promote the oxidative addition step, which is crucial for less reactive electrophiles like aryl chlorides.[7][11]

  • Bulky ligands facilitate the reductive elimination step, the final stage where the product is formed.[7][9]

The choice of ligand often requires screening, but understanding these principles can guide the selection process. For instance, the use of bulky biarylmonophosphine ligands has been shown to be highly effective for the Suzuki-Miyaura coupling of aryl chlorides.[12]

The Base: The Activator of Transmetalation

The base is essential for the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.[5][10] The choice of base can significantly impact the reaction rate and yield.[5]

Commonly used bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[5] The strength and nature of the base can be critical, especially for challenging couplings. For instance, in the coupling of a sterically bulky boronic acid with halopyridines, stronger bases like KOtBu led to significantly higher yields compared to the standard Na₂CO₃.[13][14]

Yield Comparison with Different Bases for the Coupling of 4-bromotoluene with Phenylboronic Acid:

BaseYield (%)
K₃PO₄High
Cs₂CO₃High
K₂CO₃Moderate to High
Na₂CO₃Moderate to High[15]
NaOHModerate
Triethylamine (TEA)Low

Data compiled from various sources for illustrative purposes. Yields are highly substrate and condition dependent.[5]

Inorganic bases like carbonates and phosphates generally provide higher yields than organic bases like triethylamine under many conditions.[5]

The Solvent: The Reaction's Environment

The solvent influences the solubility of reagents and the stability of catalytic species.[16][17] Common solvents for Suzuki couplings include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[7] Often, water is added as a co-solvent to dissolve the inorganic base and facilitate the reaction.[7][18]

The choice of solvent can even influence the selectivity of the reaction. For example, in the coupling of chloroaryl triflates, polar solvents like acetonitrile or DMF can switch the selectivity of the reaction compared to nonpolar solvents like THF or toluene.[16] The use of aqueous media is also gaining traction as a greener alternative.[19]

Yield Comparison with Different Solvents for the Coupling of Bromobenzene with Phenylboronic Acid:

SolventYield (%)
Methanol/Water (3:2)96.3[20]
Anhydrous Methanol78.9[20]
Anhydrous Ethanol73.4[20]
DioxaneNo product detected[20]

Experimental Protocols

Below are representative protocols for Suzuki coupling reactions under different conditions.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a good starting point for a wide range of aryl halides.

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).[8]

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[8]

  • Add degassed solvent (e.g., 5 mL of toluene).[8]

  • In a separate vial, prepare a solution of the base (e.g., 2 mmol of Na₂CO₃ in 2 mL of degassed water).[8]

  • Add the base solution to the reaction mixture.

  • Heat the mixture to 80-110 °C with vigorous stirring.[8]

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.

Protocol_Workflow A Combine Reactants: Aryl Halide, Boronic Acid, Pd(PPh3)4 B Inert Atmosphere: Purge with Ar or N2 A->B C Add Degassed Solvent B->C D Add Base Solution C->D E Heat and Stir D->E F Monitor Progress E->F G Workup and Purification F->G

Caption: General experimental workflow for a Suzuki coupling reaction.

Protocol 2: Procedure for Challenging Aryl Chlorides using a Buchwald Ligand

This protocol is adapted for less reactive aryl chlorides, employing a more active catalyst system.

  • In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), and a bulky phosphine ligand (e.g., SPhos, 0.02-0.04 mmol) to a dry reaction vessel.

  • Add a strong base (e.g., K₃PO₄, 2.0 mmol).[8]

  • Add degassed anhydrous solvent (e.g., 5 mL of 1,4-dioxane).[8]

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.[8]

  • Monitor the reaction progress.

  • Upon completion, cool the reaction and proceed with workup and purification.

Troubleshooting Common Issues

Low yields in Suzuki couplings can often be traced back to a few common problems:

  • Catalyst Deactivation: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands. Ensure all reagents and solvents are properly degassed.[21]

  • Protodeborylation: Boronic acids can be prone to hydrolysis, especially heteroaryl boronic acids.[7] Using anhydrous conditions or carefully selecting the base can mitigate this side reaction.

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[7]

  • Poor Solubility: If reactants are not soluble in the chosen solvent, the reaction rate will be significantly reduced.[22] Consider using a co-solvent or a different solvent system.

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and versatile reaction. By understanding the roles of the catalyst, ligand, base, and solvent, and by carefully selecting these components based on the specific substrates, researchers can significantly improve reaction yields and efficiency. The comparative data and protocols provided in this guide serve as a valuable resource for optimizing your Suzuki coupling reactions and accelerating your research and development efforts.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Suzuki reaction - Wikipedia. Available from: [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - American Chemical Society. Available from: [Link]

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions - The University of Texas at Austin. Available from: [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Available from: [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. Available from: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Available from: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a - ResearchGate. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available from: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Available from: [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available from: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available from: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available from: [Link]

  • The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Available from: [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides - ACS Publications. Available from: [Link]

  • Suzuki Cross Coupling Reaction- A Review - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available from: [Link]

  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed. Available from: [Link]

  • A short review on Pd catalyzed Suzuki coupling reaction - USTM. Available from: [Link]

  • Suzuki coupling of aryl halides and various arylboronic acids - ResearchGate. Available from: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available from: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. Available from: [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available from: [Link]

  • Review on green chemistry — Suzuki cross coupling in aqueous media. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available from: [Link]

  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis - MDPI. Available from: [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. Available from: [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications - ACS.org. Available from: [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug discovery, the chemical purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reliable, reproducible, and ultimately successful research. The presence of impurities, even in minute quantities, can confound biological assays, introduce unforeseen side reactions, and invalidate months of work.[1][2] This guide provides a comparative analysis of the principal analytical techniques for assessing the purity of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde, a key heterocyclic building block.[3]

As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods. Instead, this guide will elucidate the causality behind experimental choices, presenting each protocol as a self-validating system. We will explore chromatographic, spectroscopic, and classical techniques, providing the in-depth insights necessary to select the most appropriate method for your specific research context.

The Synthetic Context: Anticipating Potential Impurities

To effectively assess purity, one must first understand the potential impurities that may arise from the synthesis itself. A common and efficient route to 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde is the Vilsmeier-Haack formylation of 3-bromo-5-methylbenzo[b]thiophene.[4] This classic reaction, while effective, can introduce specific impurities that our analytical methods must be capable of detecting and quantifying.[5][6][7]

Potential Impurities Include:

  • Unreacted Starting Material: 3-bromo-5-methylbenzo[b]thiophene.

  • By-products: Small amounts of isomers or products from side reactions. The Vilsmeier-Haack reaction is generally regioselective for the 2-position on the benzothiophene ring, but trace isomers are possible.

  • Residual Solvents: Such as N,N-dimethylformamide (DMF) or phosphorus oxychloride (POCl₃) hydrolysis products.[4]

  • Degradation Products: The aldehyde functionality can be susceptible to oxidation.

Our analytical strategy must therefore be designed not only to quantify the main product but also to resolve it from these structurally similar potential contaminants.

Chromatographic Methods: High-Resolution Separation

Chromatography is a cornerstone of purity analysis, offering powerful separation of complex mixtures.[8] The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is arguably the most versatile and widely used technique for the purity assessment of non-volatile organic compounds like our target molecule.[8][9] Its strength lies in the separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde, a reversed-phase (RP-HPLC) method is the logical choice. The non-polar C18 stationary phase will interact with the relatively non-polar benzothiophene core, while a polar mobile phase (typically a mixture of acetonitrile and water) elutes the components. The gradient elution, where the mobile phase composition is changed over time, is crucial for ensuring that both the main compound and any potential impurities with different polarities are effectively resolved.[2]

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5µm particle size) is standard for this type of analysis.[2]

  • Mobile Phase:

    • Solvent A: HPLC-grade water.

    • Solvent B: HPLC-grade acetonitrile.

  • Gradient Elution: Start with a higher polarity mixture (e.g., 65% B) and ramp up to a lower polarity (e.g., 95% B) over 15-20 minutes. This ensures the elution of any more non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 360 nm. Aromatic aldehydes like this one typically have strong UV absorbance at this wavelength, providing high sensitivity.[10][11]

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh ~1mg of sample prep2 Dissolve in 1mL Acetonitrile prep1->prep2 analysis1 Inject 10µL into HPLC prep2->analysis1 analysis2 Separation on C18 Column (Gradient Elution) analysis1->analysis2 analysis3 UV Detection at 360nm analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Area % of Main Peak data1->data2 data3 Purity Report data2->data3 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve ~1mg of sample in Dichloromethane analysis1 Inject 1µL into GC prep1->analysis1 analysis2 Separation via Temperature Program analysis1->analysis2 analysis3 Elution into MS analysis2->analysis3 analysis4 Electron Ionization (70eV) & Mass Detection analysis3->analysis4 data1 Integrate Chromatogram (Purity %) analysis4->data1 data2 Analyze Mass Spectra of Impurity Peaks analysis4->data2 data4 Purity & Impurity ID Report data1->data4 data3 Compare with NIST Library data2->data3 data3->data4 NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Analysis prep1 Dissolve 5-10mg sample in CDCl₃ prep2 Add Internal Standard (for qNMR) prep1->prep2 analysis1 Acquire ¹H NMR Spectrum prep2->analysis1 analysis2 Acquire ¹³C NMR Spectrum analysis1->analysis2 data1 Verify Chemical Shifts & Splitting Patterns analysis1->data1 data2 Integrate Signals vs. Internal Standard analysis1->data2 data3 Structural Confirmation & Purity Report data1->data3 data2->data3 MP_Workflow cluster_prep Sample Preparation cluster_analysis Measurement cluster_data Purity Assessment prep1 Grind sample to a fine powder prep2 Pack ~3mm into a capillary tube prep1->prep2 analysis1 Place in Apparatus prep2->analysis1 analysis2 Heat rapidly to ~100 °C analysis1->analysis2 analysis3 Heat slowly (1-2 °C/min) analysis2->analysis3 analysis4 Record T1 (start) & T2 (end) analysis3->analysis4 data1 Calculate Melting Range (T2 - T1) analysis4->data1 data2 Compare to Literature Value (117-121 °C) data1->data2 data3 Qualitative Purity Assessment data2->data3

Sources

Safety Operating Guide

Comprehensive Disposal and Safety Protocol: 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex organosulfur and halogenated compounds requires more than just following basic safety data sheets (SDS). It demands a mechanistic understanding of how a molecule's structure dictates its environmental impact and regulatory classification.

3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde (CAS: 50563-02-5) is a highly specialized synthetic intermediate[1]. Because it contains both a bromine atom (halogen) and a thiophene ring (sulfur), its disposal is strictly governed by Environmental Protection Agency (EPA) regulations regarding Halogenated Organic Compounds (HOCs)[2]. Improper disposal not only violates federal law but risks severe environmental toxicity and exponentially increases institutional waste management costs.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound and its associated waste streams.

Mechanistic Rationale: Why Structure Dictates Disposal

To build a compliant disposal strategy, we must first understand the chemical causality behind the regulations. You are not just disposing of a generic organic waste; you are managing a compound that poses dual combustion risks.

  • The Bromine Factor (Halogenated Waste): Under 40 CFR 268.2, any waste stream containing significant carbon-halogen bonds is classified as halogenated[2][3]. Halogens act as flame retardants. If mixed with standard flammable solvents (like ethanol or acetone), they drastically reduce the energy value (BTU) of the waste, ruining its viability for commercial fuels blending[4]. Furthermore, incinerating brominated compounds at low temperatures can generate highly toxic hydrobromic acid (HBr) gas and brominated dioxins/furans.

  • The Thiophene Factor (Organosulfur Waste): The sulfur atom in the benzothiophene core oxidizes during incineration to produce sulfur oxides (SOx).

Because of these two structural features, this compound must be routed to specialized, EPA-approved high-temperature incinerators equipped with alkaline scrubbers to neutralize acidic exhaust gases.

Causality Chem 3-Bromo-5-methylbenzo [b]thiophene-2-carbaldehyde Br Bromine Atom (Halogen) Chem->Br S Thiophene Ring (Sulfur) Chem->S Risk1 Dioxin/Furan Formation if improperly burned Br->Risk1 Risk2 SOx Gas Emissions Requires Alkaline Scrubbing S->Risk2 Action Mandatory EPA High-Temp Incineration (40 CFR 268) Risk1->Action Risk2->Action

Mechanistic rationale linking chemical structure to required EPA disposal pathways.

Quantitative Waste Management Parameters

To ensure compliance and cost-efficiency, laboratory personnel must adhere to strict quantitative limits when managing waste containing this compound.

ParameterRegulatory Limit / GuidelineMechanistic Rationale
Halogenated Threshold > 1% Halogen contentEPA threshold for classifying bulk waste streams as halogenated[2].
Cost Implication ~2x Cost MultiplierHalogenated waste costs approximately twice as much to dispose of compared to non-halogenated waste[4].
SAA Volume Limit 55 GallonsMaximum allowable accumulation in a Satellite Accumulation Area (SAA) before mandatory EHS pickup[4][5].
SAA Time Limit 3 Days (Post-limit)Once the 55-gallon limit is reached, waste must be transferred to a central facility within 72 hours.
Aqueous pH Limit 5.5 to 9.5If the compound is extracted from an aqueous phase, the aqueous waste must be neutralized to this range before separate disposal[4].

Standard Operating Procedure (SOP): Step-by-Step Disposal

This protocol is designed as a self-validating system . Each step contains a verification check to ensure that errors are caught before the waste moves to the next stage of the disposal pipeline.

Step 1: Point-of-Generation Segregation

Whether you are disposing of the pure solid or solvent washings (e.g., dichloromethane or chloroform used during synthesis), it must be strictly segregated into a designated Halogenated Organic Waste stream.

  • Action: Keep non-halogenated waste solvents (like hexanes or ethyl acetate) separated from this stream to the fullest extent possible[4][6].

  • Validation Check: Review the fume hood's waste log. If any non-halogenated solvent was accidentally added to this carboy, the entire volume must now be treated as halogenated waste, and the log must be updated immediately to reflect the mixed contents[5].

Step 2: Primary Containment

The reactive aldehyde group can slowly oxidize in the presence of air to form a carboxylic acid. This trace acidity, combined with potential halogen degradation, requires robust containment.

  • Action: Use high-density polyethylene (HDPE) carboys or PTFE-lined amber glass bottles. Do not use unlined metal safety cans, as they may corrode. Ensure the container is kept closed at all times except when actively adding waste[4][5].

  • Validation Check: Inspect the cap threads for chemical residue before sealing. Once closed, verify the container is entirely "vapor tight" and "spill proof"[5].

Step 3: GHS-Compliant Labeling
  • Action: Label the container before or at the exact time the first drop of waste is added[5]. The label must explicitly state the words "Hazardous Waste"[4].

  • Validation Check: Read the label aloud. Does it say "Waste: 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde in Dichloromethane"? If you used abbreviations or chemical formulas (e.g., "Waste: C10H7BrOS in DCM"), the label is non-compliant and must be rewritten using full chemical names[5].

Step 4: Satellite Accumulation Area (SAA) Storage
  • Action: Store the sealed, labeled container in a designated SAA at or near the point of generation (i.e., the same room)[6]. Place the primary container inside a secondary containment tray to capture any catastrophic leaks. Keep away from incompatible substances such as strong oxidizers, peroxides, or strong bases[5].

  • Validation Check: Visually confirm that the secondary containment tray is clean, dry, and free of incompatible chemical residues.

Step 5: EHS Pickup and Final Manifesting
  • Action: Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department before the container reaches the 55-gallon limit[5][6].

DisposalWorkflow Start Waste Generation: 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde Segregate Segregation: Halogenated Organic Waste Start->Segregate Contain Containment: Vapor-Tight, PTFE-Lined Receptacle Segregate->Contain Label Labeling: GHS + 'Hazardous Waste' Contain->Label Store SAA Storage: Secondary Containment, <55 Gal Label->Store Incinerate Final Disposal: High-Temp Incineration & Scrubbing Store->Incinerate

Workflow for the segregation, containment, and disposal of halogenated organosulfur waste.

Emergency Spill Protocol

In the event of an accidental spill of a solution containing 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde:

  • Isolate: Eliminate all ignition sources in the vicinity[5].

  • Protect: Ensure lab coats, chemical-resistant safety gloves, and eye protection are worn[5]. If skin contact occurs, flush the affected area with soap and water; if near the eyes, use an eyewash station for a minimum of 15 minutes[5].

  • Absorb: Use inert, non-combustible absorbent materials (e.g., vermiculite or specialized spill pads) to soak up the liquid.

  • Dispose: Place all used absorbent materials into a designated solid hazardous waste container, label it as halogenated solid waste, and request an EHS pickup[7].

References
  • Chapter 7 - Management Procedures For Specific Waste Types , Cornell University EHS. 4

  • Halogenated Organic Liquids - Standard Operating Procedure , University of Illinois Division of Research Safety. 5

  • Chemical Waste Management Guidelines , University of Louisville DEHS. 6

  • 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde Compound Summary , National Institutes of Health (NIH) PubChem. 1

  • OSHA Compliance For Laboratories , US Bio-Clean. 7

  • 40 CFR Ch. I (7–1–24 Edition) § 268.2 - Definitions applicable in this part , GovInfo / EPA. 2

  • 40 CFR § 268.2 - Definitions applicable in this part , Legal Information Institute (LII). 3

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.